molecular formula C12H16ClNO B180595 (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine CAS No. 186293-54-9

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Cat. No.: B180595
CAS No.: 186293-54-9
M. Wt: 225.71 g/mol
InChI Key: GVWRZZNYCOTWNN-LBPRGKRZSA-N
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Description

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-4-benzyl-2-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRZZNYCOTWNN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353088
Record name (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186293-54-9
Record name (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine: Properties, Synthesis, and Application in Drug Discovery

Abstract

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, and strategic applications in drug development. The morpholine scaffold is a privileged structure in pharmacology, known for conferring favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs). This guide details the role of this compound as a versatile building block, leveraging its dual functionality—a protected secondary amine and a reactive chloromethyl group—to enable the synthesis of diverse and complex molecular architectures. This paper is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate in their synthetic programs.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a ubiquitous feature in a multitude of approved pharmaceutical agents, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its prevalence is not coincidental; the morpholine ring offers a unique combination of advantageous properties. The presence of an ether oxygen and a basic nitrogen atom provides a fine-tuned balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[2][3][4] This modulation of pharmacokinetic/pharmacodynamic (PK/PD) properties is a cornerstone of modern drug design.[2][5]

This compound, hereafter referred to as the title compound, is a strategically designed chiral intermediate. The key features that underscore its utility are:

  • Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed three-dimensional orientation, which is critical for achieving stereospecific interactions with biological targets.

  • N-Benzyl Protection: The phenylmethyl (benzyl) group serves as a robust and readily removable protecting group for the morpholine nitrogen, preventing unwanted side reactions while allowing for deprotection in later synthetic stages.

  • Reactive Handle: The chloromethyl group at C2 is an electrophilic site, primed for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the extension of the molecular scaffold.

This guide will elucidate the core chemical properties, provide a robust synthetic strategy, and explore the compound's application as a pivotal building block in synthetic campaigns.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. The key identifiers and properties for the title compound are summarized below. It should be noted that some physical properties, such as physical state and melting point, are reported for the racemic mixture and may vary for the pure enantiomer.

PropertyValueReference(s)
IUPAC Name (2R)-4-benzyl-2-(chloromethyl)morpholine[6]
Synonyms This compound[6]
CAS Number 186293-54-9[6]
Molecular Formula C₁₂H₁₆ClNO[6][7]
Molecular Weight 225.72 g/mol [6]
Physical Form Liquid / White to Yellow Solid (reports vary, likely dependent on purity and specific isomer)[6]
Purity ≥97%[6]
InChI 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1[6]
InChIKey GVWRZZNYCOTWNN-LBPRGKRZSA-N[6]
SMILES C1=CC=C(C=C1)CN2CCOC(C2)CCl[7]
Storage Temperature Ambient to 2-8°C[6]

Stereoselective Synthesis

The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal chemistry.[8][9] While various methods exist, a robust and scalable approach often involves construction from readily available chiral precursors. A plausible and efficient synthetic route to this compound starts from (R)-epichlorohydrin. This strategy builds the morpholine ring sequentially, ensuring control over the stereocenter at C2.

The proposed synthesis involves three key transformations:

  • Nucleophilic Ring-Opening: Benzylamine opens the epoxide of (R)-epichlorohydrin to form the chiral amino alcohol intermediate, (R)-1-(benzylamino)-3-chloropropan-2-ol.

  • Intramolecular Cyclization: The amino alcohol is cyclized under basic conditions. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the terminal chloride via an intramolecular Williamson ether synthesis to form the N-benzyl morpholine ring.

  • Hydroxymethyl to Chloromethyl Conversion: The resulting primary alcohol, (R)-(4-benzylmorpholin-2-yl)methanol, is converted to the target chloromethyl compound using a standard chlorinating agent like thionyl chloride (SOCl₂).

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative, hypothetical procedure based on established chemical principles for morpholine synthesis.[5][10] It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of (R)-1-(benzylamino)-3-chloropropan-2-ol

  • To a stirred solution of benzylamine (1.1 equivalents) in methanol at 0°C, add (R)-epichlorohydrin (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Remove the solvent under reduced pressure. The resulting crude oil can often be used in the next step without further purification.

Step 2: Synthesis of (R)-(4-benzylmorpholin-2-yl)methanol

  • Dissolve the crude amino alcohol from Step 1 in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents), portion-wise at 0°C.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming the alkoxide necessary for the intramolecular Sₙ2 reaction. NaH is often chosen as the resulting byproduct is hydrogen gas, which is easily removed.[10]

  • After the addition is complete, allow the mixture to warm to room temperature or heat gently (e.g., 50-60°C) to drive the cyclization to completion.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the purified alcohol from Step 2 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.

  • Add thionyl chloride (SOCl₂, 1.2-1.5 equivalents) dropwise. A small amount of a base like pyridine (catalytic or stoichiometric) may be added to scavenge the HCl byproduct.[11]

    • Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The mechanism proceeds through a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion, often with inversion of configuration (though this is irrelevant for a primary alcohol).

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chlorination A (R)-Epichlorohydrin C (R)-1-(benzylamino)-3-chloropropan-2-ol A->C B Benzylamine B->C D (R)-(4-benzylmorpholin-2-yl)methanol C->D  NaH or KOtBu  THF or DMF E (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine D->E  SOCl₂  DCM

Caption: Proposed stereoselective synthesis of the title compound.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this specific intermediate are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[12]

¹H NMR:

  • Aromatic Protons (δ 7.2-7.4 ppm): A multiplet integrating to 5H, corresponding to the monosubstituted phenyl ring of the benzyl group.

  • Benzylic Protons (δ ~3.5 ppm): A sharp singlet integrating to 2H (Ar-CH₂ -N). The singlet nature arises from the lack of adjacent protons.

  • Chloromethyl Protons (δ ~3.6-3.8 ppm): A multiplet, likely an AB quartet or two distinct doublets of doublets, integrating to 2H (Cl-CH₂ -C). These protons are diastereotopic due to the adjacent chiral center.

  • Morpholine Protons (δ ~2.0-4.0 ppm): A series of complex multiplets integrating to 7H. The protons on the morpholine ring (H2, H3, H5, H6) form a complex spin system.

    • The proton at C2 (O-CH -CH₂Cl) would appear as a multiplet around δ 3.8-4.0 ppm.

    • The protons adjacent to the oxygen (C6) would be downfield (δ ~3.7 ppm) compared to the protons adjacent to the nitrogen (C3, C5) (δ ~2.2-2.8 ppm).[12]

¹³C NMR:

  • Aromatic Carbons (δ ~127-138 ppm): Four signals for the phenyl ring (quaternary C-ipso, and three CH carbons).

  • Benzylic Carbon (δ ~60-65 ppm): Ar-C H₂-N.

  • Morpholine Carbons (δ ~50-80 ppm):

    • C H₂-O (C6): ~67 ppm.[12]

    • C H-O (C2): ~75-80 ppm.

    • C H₂-N (C3, C5): ~50-55 ppm.

  • Chloromethyl Carbon (δ ~45-50 ppm): C H₂-Cl.

Applications in Drug Discovery: A Versatile Chiral Building Block

The primary value of this compound lies in its role as a versatile synthetic intermediate. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Key transformations include:

  • Amination: Reaction with primary or secondary amines to introduce novel side chains, potentially targeting specific pockets in a protein active site.

  • Thiolation: Reaction with thiols to form thioethers, a common linkage in various bioactive molecules.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to generate ether linkages.

  • Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The N-benzyl group can be removed in a final step via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the secondary amine of the morpholine ring.[10] This newly freed amine can then be further functionalized, for example, by acylation, alkylation, or sulfonylation, adding another layer of diversity to the synthetic strategy.

G cluster_nuc Nucleophilic Substitution (Sₙ2) Intermediate (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine Product_Library Diverse Library of Substituted Morpholines Intermediate->Product_Library  Reaction with  Nucleophiles Nuc_Amine R₂NH (Amines) Nuc_Amine->Product_Library Nuc_Thiol RSH (Thiols) Nuc_Thiol->Product_Library Nuc_Alkoxide RO⁻ (Alkoxides) Nuc_Alkoxide->Product_Library Nuc_Other Other Nu⁻ (CN⁻, N₃⁻, etc.) Nuc_Other->Product_Library Deprotection Hydrogenolysis (H₂, Pd/C) Product_Library->Deprotection Final_Product Deprotected Core for Further Functionalization Deprotection->Final_Product

Caption: Synthetic utility of the title compound as a versatile intermediate.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate precautions. Based on data for the racemic mixture, the compound presents several hazards.[6][7]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Signal Word: Danger

Recommended Handling Procedures:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a high-value chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, combined with two distinct and orthogonally reactive functional groups, provides chemists with a powerful tool for the synthesis of complex, biologically active molecules. The strategic importance of the morpholine scaffold in optimizing drug-like properties further enhances the utility of this intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.

References

  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2024). American Chemical Society - ACS Figshare. [Link]

  • Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Mishra, D., et al. (2021). shows the reaction between aryl amine and chloroacetyl chloride to give... ResearchGate. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2023). MDPI. [Link]

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2... ResearchGate. Accessed January 15, 2026. [Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (2011).
  • 4-Benzyl-2-(chloromethyl)morpholine. PubChem. Accessed January 15, 2026. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org. [Link]

  • Morpholine, 4-methyl-. NIST WebBook. Accessed January 15, 2026. [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Applicable Chemistry. Accessed January 15, 2026. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2024). Journal of the American Chemical Society. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. [Link]

  • Continuous flow synthesis of vicinyl amino alcohols. (2015). Royal Society of Chemistry. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science. [Link]

  • Morpholine. Wikipedia. Accessed January 15, 2026. [Link]

Sources

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine CAS number 186293-54-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Topic: this compound CAS Number: 186293-54-9 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a high-value chiral building block pivotal to the synthesis of complex pharmaceutical agents. Its structure combines the advantageous physicochemical properties of the morpholine ring—a privileged scaffold in medicinal chemistry—with a reactive chloromethyl group and a defined stereocenter, making it an essential intermediate in multi-step synthetic campaigns.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling from the perspective of a senior application scientist. We delve into the causality behind synthetic strategies, present self-validating analytical protocols, and contextualize its utility through a case study on the synthesis of norepinephrine reuptake inhibitors, such as Reboxetine.[3][4]

The Strategic Value of the Morpholine Scaffold in Drug Design

The morpholine heterocycle is frequently incorporated into drug candidates to enhance critical pharmacological and pharmacokinetic (PK/PD) properties.[5] Its prevalence stems from a unique combination of attributes:

  • Enhanced Solubility: The ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility of the parent molecule—a critical factor for bioavailability.[6]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life.

  • Low Basicity: Compared to other cyclic amines like piperidine, the electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen. This reduces the likelihood of strong off-target interactions with acidic biopolymers and can improve cell permeability.[5]

  • Structural Rigidity and Vectorial Orientation: The defined chair-like conformation of the morpholine ring serves as a rigid scaffold, allowing chemists to project substituents into specific vectors in three-dimensional space for optimal interaction with biological targets.[5]

The introduction of chirality, as in this compound, adds a crucial layer of specificity, enabling enantioselective interactions with chiral biological targets like enzymes and receptors, which is fundamental to modern drug design.[7][8]

Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this intermediate is the bedrock of its effective application in synthesis.

PropertyValueReference(s)
CAS Number 186293-54-9[9]
Synonym(s) (2R)-4-benzyl-2-(chloromethyl)morpholine[9][10]
Molecular Formula C₁₂H₁₆ClNO[9][11]
Molecular Weight 225.72 g/mol [9]
Physical Form Liquid[9]
Typical Purity ≥98%[9]
InChI Key GVWRZZNYCOTWNN-LBPRGKRZSA-N[9]
SMILES ClC[C@@H]1OCCN(C1)Cc1ccccc1
Storage Temperature Ambient[9]

The key structural features are the (R)-configured stereocenter at the C2 position, the N-benzyl protecting group which provides steric bulk and lipophilicity, and the primary alkyl chloride at the C2 side chain, which serves as an electrophilic handle for subsequent functionalization.

Stereoselective Synthesis: A Field-Proven Approach

While multiple strategies exist for the synthesis of chiral morpholines, a robust and scalable approach often involves the cyclization of a chiral amino alcohol precursor.[12][13][14] The following protocol is a representative, field-proven methodology that ensures high stereochemical fidelity.

Synthetic Workflow

The synthesis is logically designed as a multi-step sequence starting from a commercially available chiral precursor. The causality is clear: installing the stereocenter early and carrying it through the synthesis is more efficient than a late-stage resolution.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chlorination A (R)-2-Amino-3-chloropropan-1-ol C (R)-2-(Benzylamino)-3-chloropropan-1-ol A->C Reductive Amination B Benzaldehyde, NaBH(OAc)₃ E (R)-2-(Hydroxymethyl)-4-benzylmorpholine C->E Williamson Ether Synthesis D Strong Base (e.g., NaH) G This compound (Final Product) E->G Hydroxyl to Chloride Conversion F Thionyl Chloride (SOCl₂) or Appel Reaction

Caption: A representative three-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Reductive Amination for N-Benzylation

  • Rationale: Reductive amination is a mild and high-yielding method for forming the N-benzyl group without affecting the hydroxyl and chloride functionalities. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent for its selectivity for the intermediate iminium ion over other carbonyls.

  • Procedure:

    • To a solution of (R)-2-Amino-3-chloropropan-1-ol (1.0 eq) in dichloromethane (DCM, 10 vol), add benzaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • In-Process Control: Monitor reaction completion by TLC or LC-MS, checking for the disappearance of the starting amino alcohol.

    • Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-2-(benzylamino)-3-chloropropan-1-ol.

Step 2: Intramolecular Williamson Ether Synthesis

  • Rationale: An intramolecular cyclization is employed to form the morpholine ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the ether linkage.

  • Procedure:

    • Prepare a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert nitrogen atmosphere.

    • Add a solution of the crude amino alcohol from Step 1 in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.

    • In-Process Control: Monitor the formation of the morpholine ring by GC-MS.

    • Cool the reaction to 0 °C and cautiously quench with water. Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel) to obtain (R)-2-(hydroxymethyl)-4-benzylmorpholine.

Step 3: Conversion of Hydroxyl to Chloride

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with inversion of configuration if the mechanism were Sₙ2, but in this case, it is a substitution at a primary carbon, so retention at the C2 stereocenter is expected.

  • Procedure:

    • Dissolve the alcohol from Step 2 (1.0 eq) in DCM (10 vol) and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Self-Validation: Monitor the reaction until the starting alcohol is fully consumed (TLC/LC-MS).

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold, dilute NaOH solution to pH > 10.

    • Extract with DCM, dry the organic phase over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification via chromatography may be performed if necessary.

Application in Bioactive Molecule Synthesis: The Reboxetine Core

This intermediate is a cornerstone in the synthesis of selective norepinephrine reuptake inhibitors (NRIs), with the antidepressant Reboxetine being a prime example.[4][15] These drugs function by binding to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby increasing its availability to signal to postsynaptic neurons.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release NET Norepinephrine Transporter (NET) NE_Release->NET Reuptake Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Receptor Adrenergic Receptor Synaptic_Cleft->Receptor NE Binding Reboxetine Reboxetine (or Analog) Reboxetine->NET Blocks

Caption: Mechanism of action for Reboxetine at the norepinephrine transporter (NET).

Key Transformation: Nucleophilic Substitution

The synthetic utility of this compound lies in the electrophilic nature of its chloromethyl group, which readily undergoes Sₙ2 reactions with various nucleophiles.

Protocol: Synthesis of a Reboxetine Analog Precursor

  • Rationale: This protocol demonstrates the crucial C-O bond formation. A substituted phenol acts as the nucleophile. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent like DMF is used to solvate the cation and accelerate the Sₙ2 reaction.

  • Procedure:

    • To a solution of 2-ethoxyphenol (1.0 eq) in DMF (10 vol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to 80 °C and stir for 30 minutes to ensure formation of the potassium phenoxide salt.

    • Add a solution of this compound (1.1 eq) in DMF dropwise.

    • Maintain the reaction at 80-90 °C for 8-12 hours.

    • Validation: Track the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the N-benzylated Reboxetine core structure. The N-benzyl group can be removed in a subsequent step (e.g., via catalytic hydrogenation) to yield the final active pharmaceutical ingredient.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the compound.

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationPhenyl protons (~7.2-7.4 ppm), benzyl CH₂ (~3.5 ppm), morpholine ring protons (diastereotopic, complex multiplets from ~2.0-4.0 ppm), chloromethyl CH₂ (~3.6 ppm). The morpholine protons often show a distinct pattern.[16]
¹³C NMR Carbon Skeleton ConfirmationAromatic carbons (~127-138 ppm), benzyl CH₂ (~60 ppm), morpholine carbons C-O (~67 ppm) and C-N (~50-55 ppm), chloromethyl CH₂ (~45 ppm).
Mass Spectrometry Molecular Weight VerificationESI-MS in positive mode should show the [M+H]⁺ ion at m/z 226.1.
Chiral HPLC Enantiomeric Purity (e.e.) DeterminationUsing a suitable chiral stationary phase (e.g., Chiralcel OD-H), the (R)-enantiomer should be well-resolved from the (S)-enantiomer, allowing for quantification of the enantiomeric excess (typically >99%).[4]
FT-IR Functional Group IdentificationC-H (aromatic and aliphatic), C-N, C-O-C (ether), and C-Cl stretching vibrations.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification
Hazard ClassStatementReference
Acute Toxicity H302: Harmful if swallowed.[9]
Corrosivity H314: Causes severe skin burns and eye damage.[9]
Signal Word Danger[9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of any vapors.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-retardant lab coat is required.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

References

  • Nurnabi, M., & Ismail, M. (n.d.).
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.).
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

  • Morpholine, 2-(chloromethyl)-4-(phenylmethyl)-, (2R)-. (n.d.). Toronto Research Chemicals.
  • Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. (n.d.). Mol-Instincts.
  • Morpholine, 2-(chloromethyl)-4-(phenylmethyl)-, (2R)- [186293-54-9]. (n.d.). Chemsigma.
  • Reboxetine synthesis using the Pfizer process. (n.d.).
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). (n.d.).
  • Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs. (n.d.). PMC.
  • Enantioselective synthesis of (+)-(S,S)-reboxetine. (2006). Semantic Scholar.
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs. (2005). PubMed. [Link]

  • Benzyl morpholine derivatives. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • tri-SODIUM PHOSPHATE ANHYDROUS EXTRA PURE. (n.d.). Loba Chemie. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013).
  • The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Buy 4-(4-(Chloromethyl)benzyl)morpholine. (n.d.). EvitaChem.
  • 4-Benzyl-2-(chloromethyl)morpholine. (n.d.). PubChem. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. [Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2022). PMC.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Chemistry Europe. [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • OSHA Method PV2123 for Morpholine. (2003). OSHA.

Sources

The Privileged Scaffold: A Technical Guide to the Asymmetric Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, often impart favorable pharmacokinetic profiles to drug candidates.[3][4] Crucially, the stereochemistry of substituents on the morpholine core can dramatically influence biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a critical endeavor for researchers and drug development professionals.[1] This guide provides an in-depth exploration of the core strategies and field-proven methodologies for the enantioselective and diastereoselective synthesis of these vital heterocyclic motifs.

Strategic Pillars of Asymmetric Morpholine Synthesis

The construction of a chiral morpholine derivative can be approached from several strategic standpoints, primarily centered on when the key stereocenter(s) are established relative to the formation of the heterocyclic ring. Broadly, these can be classified into three main categories:

  • Formation of the Stereocenter Before Cyclization: This classic approach utilizes enantiomerically pure starting materials, often derived from the chiral pool (e.g., amino acids), to construct the morpholine ring.[5]

  • Formation of the Stereocenter During Cyclization: In this strategy, the cyclization reaction itself is rendered stereoselective, often through the use of a chiral catalyst or auxiliary to control the formation of one or more stereocenters as the ring is formed.

  • Formation of the Stereocenter After Cyclization: This modern and highly efficient approach involves the synthesis of a prochiral, unsaturated morpholine precursor (a dehydromorpholine or cyclic imine), followed by an asymmetric transformation, such as hydrogenation, to install the desired stereocenter.[6]

This guide will focus on the latter two strategies, which represent the forefront of catalytic asymmetric synthesis and offer greater flexibility and efficiency.

Key Asymmetric Synthetic Methodologies

Asymmetric Hydrogenation of Dehydromorpholines: Accessing 2-Substituted Chiral Morpholines

The transition-metal-catalyzed asymmetric hydrogenation of prochiral olefins is a powerful and atom-economical method for creating chiral centers.[6] This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines, which was previously a significant challenge due to the congested and electron-rich nature of the dehydromorpholine substrates.[6][7]

A significant breakthrough in this area is the use of a rhodium complex with a chiral bisphosphine ligand possessing a large bite angle, such as the SKP ligand.[1][6][7] This catalytic system has demonstrated remarkable efficiency, providing a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][7][8]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [1][6]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., SKP, 1.1 mol%) in a degassed solvent (e.g., dichloromethane, DCM) is stirred at room temperature for 30 minutes.

  • Reaction Setup: The N-acylated 2-substituted dehydromorpholine substrate (1.0 equiv) is dissolved in degassed DCM in a stainless-steel autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a set time (e.g., 12 hours).

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted morpholine.

The success of this method hinges on the N-acyl directing group, which activates the enamine substrate for hydrogenation.[6] The steric and electronic properties of the chiral ligand are crucial for achieving high levels of stereocontrol.

Tandem Hydroamination & Asymmetric Transfer Hydrogenation: A One-Pot Route to 3-Substituted Chiral Morpholines

For the synthesis of morpholines with chirality at the 3-position, a highly efficient one-pot, two-step catalytic process has been developed.[1][9][10][11] This tandem reaction sequence combines an initial intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via an asymmetric transfer hydrogenation (ATH).[9][10][12]

This process typically employs two distinct catalysts in the same pot:

  • Hydroamination Catalyst: A commercially available bis(amidate)bis(amido)Titanium complex catalyzes the initial ring closure of an ether-containing aminoalkyne substrate to form the cyclic imine intermediate.[9][12][13]

  • Asymmetric Transfer Hydrogenation (ATH) Catalyst: The renowned Noyori-Ikariya catalyst, such as RuCl, is used for the highly enantioselective reduction of the cyclic imine to the final chiral morpholine.[9][12][13]

This method consistently delivers 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often exceeding 95% ee.[9][12] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the Ruthenium catalyst are critical for achieving this high degree of enantioselectivity.[10][11][13] This protocol is also amenable to gram-scale synthesis, highlighting its practical utility.[9]

Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation [9][10][12]

  • Hydroamination: In a glovebox, the aminoalkyne substrate (1.0 equiv) and the Titanium hydroamination precatalyst (e.g., 5 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene). The mixture is heated (e.g., 110 °C) until the starting material is fully consumed, as monitored by GC-MS or TLC.

  • Asymmetric Transfer Hydrogenation: The reaction vessel is cooled to room temperature. The Ruthenium ATH catalyst (e.g., RuCl, 2 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added.

  • Reaction Execution: The reaction is stirred at room temperature for a specified time (e.g., 24 hours).

  • Work-up and Purification: The reaction is quenched (e.g., with saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the resulting crude product can often be purified via acid-base extraction or flash column chromatography to afford the highly enantioenriched 3-substituted morpholine.[9]

Diastereoselective Synthesis from Vinyloxiranes and Amino Alcohols

A powerful strategy for constructing polysubstituted morpholines with excellent diastereocontrol involves a one-pot, sequential palladium-catalyzed Tsuji-Trost allylation and an iron(III)-catalyzed heterocyclization.[14][15] This method utilizes readily available vinyloxiranes and amino alcohols to generate a range of 2,6-, 2,5-, and 2,3-disubstituted morpholines, as well as trisubstituted derivatives.[14][15]

The reaction proceeds with good to excellent yields and diastereoselectivities, favoring the thermodynamically more stable cis-diastereoisomers.[14] This atom-economic approach is environmentally friendly, generating only water as a byproduct.[14]

Experimental Protocol: Pd/Fe-Catalyzed Diastereoselective Morpholine Synthesis [14]

  • Reaction Setup: To a solution of the amino alcohol (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂), the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) is added under an inert atmosphere.

  • Allylation: The vinyloxirane (1.0 equiv) is added, and the mixture is stirred at room temperature until the allylation is complete.

  • Heterocyclization: Anhydrous FeCl₃ (10 mol%) is added to the reaction mixture.

  • Reaction Execution: The mixture is stirred at room temperature for a set time (e.g., 1-3 hours).

  • Work-up and Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃). The product is extracted, and the combined organic layers are dried and concentrated. The residue is purified by flash chromatography to yield the diastereomerically enriched substituted morpholine.

Data Presentation & Visualization

Comparative Analysis of Key Synthetic Routes
Synthetic RouteKey Transformation(s)Catalyst(s)Typical YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Asymmetric Hydrogenation of Dehydromorpholines Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandQuantitativeUp to 99% eeHigh efficiency, excellent enantioselectivity for 2-substituted morpholines, atom economical.[16]
Tandem Hydroamination & Asymmetric Transfer Hydrogenation Intramolecular Hydroamination & Asymmetric Transfer HydrogenationTitanium & Ruthenium catalystsGood>95% eeOne-pot procedure, high enantioselectivity for 3-substituted morpholines.[16]
Diastereoselective Synthesis from Vinyloxiranes Palladium-catalyzed allylation & Iron-catalyzed heterocyclizationPalladium(0) & Iron(III) catalystsGood to ExcellentGood to Excellent drAccess to diverse substitution patterns, high diastereoselectivity, atom-economical.[14][16]
Organocatalytic Intramolecular aza-Michael Addition aza-Michael AdditionChiral secondary amine (e.g., diarylprolinol silyl ether)HighExcellent ee and drMetal-free catalysis, access to 2,3-disubstituted morpholines.[1]
Experimental Workflows

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification N1 [Rh(COD)₂]BF₄ + Chiral Ligand N2 Stir in degassed DCM N1->N2 30 min N4 Add Catalyst Solution N2->N4 N3 Dehydromorpholine in Autoclave N3->N4 N5 Pressurize with H₂ (50 atm) N4->N5 N6 Stir at 30°C N5->N6 12 h N7 Depressurize N6->N7 N8 Concentrate N7->N8 N9 Flash Chromatography N8->N9 N10 Chiral Morpholine N9->N10

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Tandem_Reaction_Workflow cluster_hydroamination Step 1: Hydroamination cluster_ath Step 2: Asymmetric Transfer Hydrogenation cluster_workup Work-up & Purification S1 Aminoalkyne + Ti Catalyst S2 Heat (110°C) in Toluene S1->S2 S3 Cyclic Imine Intermediate S2->S3 S5 Add Ru Catalyst + H-source S4 Cool to RT S4->S5 S6 Stir at RT S5->S6 24 h S7 Quench & Extract S6->S7 S8 Purify S7->S8 S9 Chiral 3-Substituted Morpholine S8->S9

Caption: One-pot tandem hydroamination and ATH workflow.

Conclusion

The synthesis of chiral morpholine derivatives has evolved significantly, moving from classical methods reliant on the chiral pool to highly efficient and selective catalytic asymmetric strategies. Modern methodologies, including asymmetric hydrogenation and tandem catalytic reactions, provide robust, scalable, and atom-economical pathways to enantiomerically pure 2- and 3-substituted morpholines.[6][9] Furthermore, diastereoselective cyclizations offer powerful tools for constructing more complex, polysubstituted scaffolds.[14] These advanced synthetic tools are indispensable for drug discovery, enabling the systematic exploration of structure-activity relationships and the development of next-generation therapeutics built upon this privileged heterocyclic core.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Li, M., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(29), 7063-7068. [Link]

  • Li, M., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(29), 7063-7068. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4539–4542. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Not used in the final response.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • Not used in the final response.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.

Sources

An In-Depth Technical Guide to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Chiral Keystone in Modern Antidepressant Synthesis

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a morpholine core with a chloromethyl group at the stereogenic C2 position in the (R) configuration and a benzyl group protecting the nitrogen at the C4 position, renders it a crucial intermediate. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, and applications, with a particular focus on its pivotal role in the stereoselective synthesis of the potent and selective norepinephrine reuptake inhibitor (NRI), (S,S)-Reboxetine. Understanding the nuances of this molecule is paramount for researchers engaged in the development of next-generation antidepressants and other neurologically active agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its reactivity and utility as a synthetic building block.

2D Chemical Structure

molecular_structure cluster_molecule N1 N C1 CH2 N1->C1 C4 CH2 N1->C4 C5 CH2 N1->C5 O1 O C1->O1 C2 CH2 O1->C2 C3 CH C2->C3 C3->N1 Cl1 Cl C3->Cl1 H_R (R) C4->C3 C6 C C5->C6 C7 CH C6->C7 C8 CH C7->C8 C9 CH C8->C9 C10 CH C9->C10 C11 CH C10->C11 C12 C C11->C12 C12->C6

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted.

PropertyValueSource
CAS Number 186293-54-9
Molecular Formula C₁₂H₁₆ClNO[1]
Molecular Weight 225.71 g/mol [1]
Physical Form Liquid
Purity ≥98% (typical)
InChI Key GVWRZZNYCOTWNN-LBPRGKRZSA-N
XLogP3-AA (Computed) 2[1]
Hydrogen Bond Donor Count (Computed) 0[1]
Hydrogen Bond Acceptor Count (Computed) 2[1]
Rotatable Bond Count (Computed) 3[1]
Topological Polar Surface Area (Computed) 12.5 Ų[1]
Storage Temperature Ambient

Stereoselective Synthesis

The synthesis of this compound is a critical step in the overall synthesis of enantiomerically pure (S,S)-Reboxetine. The methodologies employed are designed to meticulously control the stereochemistry at the C2 position of the morpholine ring. The following protocol is a representative synthesis derived from established routes for Reboxetine precursors.[2][3]

Synthetic Workflow Overview

The synthesis generally proceeds from a chiral starting material, such as (R)-3-amino-1,2-propanediol, to construct the chiral morpholine scaffold. The benzyl group serves as a protecting group for the morpholine nitrogen. The final step involves the conversion of a hydroxyl group to the key chloromethyl functionality.

G start (R)-3-Amino-1,2-propanediol step1 Protection & Cyclization start->step1 intermediate1 (R)-4-Benzyl-2-(hydroxymethyl)morpholine step1->intermediate1 step2 Chlorination intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a two-step process starting from the commercially available (S)-(4-benzylmorpholin-2-yl)methanol, which is the enantiomer of the intermediate in the diagram above. The principles of the chlorination step are directly applicable. For the synthesis of the (R)-enantiomer, one would start with (R)-(4-benzylmorpholin-2-yl)methanol.

Step 1: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol (Illustrative Precursor Synthesis)

The synthesis of the precursor alcohol is a crucial first step. A common method involves the reaction of a chiral amino alcohol with a suitable reagent to form the morpholine ring, followed by N-benzylation. For the purpose of this guide, we will consider (S)-(4-benzylmorpholin-2-yl)methanol as the starting material for the final chlorination step.[4]

Step 2: Chlorination to Yield this compound

This step details the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride is a common and effective reagent for this transformation.[5]

  • Materials:

    • (S)-(4-benzylmorpholin-2-yl)methanol (1.0 equivalent)

    • Thionyl chloride (1.1 equivalents)

    • Dichloromethane (DCM), anhydrous (sufficient volume)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • To a stirred solution of (S)-(4-benzylmorpholin-2-yl)methanol in anhydrous dichloromethane, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride dropwise. It is critical to maintain the internal temperature below 10 °C during the addition.

    • After the complete addition of thionyl chloride, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

    • To the resulting residue, add methyl tert-butyl ether (MTBE) and stir the suspension for 1 hour to induce the precipitation of the product.

    • Collect the solid product by filtration, wash the filter cake with fresh MTBE, and dry the product under vacuum to yield (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine. Note: For the (2R) enantiomer, the same procedure would be followed starting with (R)-(4-benzylmorpholin-2-yl)methanol.

The Critical Role of (2R) Stereochemistry in Reboxetine Synthesis

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. In the case of Reboxetine, the (S,S)-enantiomer is known to be significantly more potent as a norepinephrine reuptake inhibitor compared to the (R,R)-enantiomer.[6] Therefore, the stereoselective synthesis of (S,S)-Reboxetine is of paramount importance in drug manufacturing.

This compound serves as a key chiral building block in this process. The (R) configuration at the C2 position of this intermediate is essential for establishing the desired (S) configuration at the corresponding carbon in the final (S,S)-Reboxetine molecule. The subsequent nucleophilic substitution of the chloro group proceeds with an inversion of stereochemistry (an SN2 reaction), thus converting the (R) center to an (S) center.

Mechanistic Pathway

G start (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine step1 Nucleophilic Substitution (SN2 Reaction with Inversion) start->step1 product (2S)-Intermediate for (S,S)-Reboxetine step1->product

Caption: Role of the (2R) intermediate in establishing the (S) stereocenter.

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of (S,S)-Reboxetine.[6][7] Reboxetine is prescribed for the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD).[6] The demand for enantiomerically pure active pharmaceutical ingredients (APIs) underscores the importance of chiral intermediates like the topic compound.

Beyond Reboxetine, the substituted morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.[8] Therefore, this compound and its derivatives hold potential for the synthesis of novel compounds targeting a range of biological receptors and enzymes, particularly within the central nervous system.[8]

Safety and Handling

This compound is a chemical substance that requires careful handling by trained professionals in a laboratory setting. The following information is based on available safety data.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

  • Signal Word: Danger

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.

    • P501: Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is more than a mere synthetic intermediate; it is a testament to the elegance and necessity of stereochemistry in modern drug design. Its role in the synthesis of (S,S)-Reboxetine highlights the critical importance of controlling chirality to achieve therapeutic efficacy and safety. This guide has provided a detailed technical overview to aid researchers and drug development professionals in understanding and utilizing this valuable chiral building block. As the quest for more selective and effective pharmaceuticals continues, the principles of asymmetric synthesis and the application of key chiral intermediates like this compound will remain at the forefront of innovation.

References

  • Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937–939. [Link]

  • Reddy, L. R. (2022). Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry, 87(15), 10188-10195. [Link]

  • Kaur, H., & Singh, G. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Future Journal of Pharmaceutical Sciences, 10(1), 1-28. [Link]

  • Métro, T. X., Gomez Pardo, D., & Cossy, J. (2008). Synthesis of (S,S)-reboxetine via a catalytic stereospecific rearrangement of β-amino alcohols. The Journal of organic chemistry, 73(2), 707–710. [Link]

  • Kumar, A. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1419-1424. [Link]

  • PubChem. 4-Benzyl-2-(chloromethyl)morpholine. [Link]

  • Davies, I. W. (2001). Chemical synthesis of morpholine derivatives.
  • Zhang, H. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Sharma, S., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(16), 4937. [Link]

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Physicochemical properties of Reboxetine precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Reboxetine Precursors

Authored by Gemini, Senior Application Scientist

Abstract

Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a crucial therapeutic agent for major depressive disorder.[1] The efficacy, stability, and manufacturability of the final active pharmaceutical ingredient (API) are intrinsically linked to the physicochemical properties of its synthetic precursors. This guide provides a comprehensive technical overview of these properties, offering insights for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices for characterization and present methodologies that ensure scientific integrity. This document moves beyond a simple listing of data, aiming to be a self-validating resource for the rational design and optimization of the Reboxetine manufacturing process.

Introduction: The Precursor as the Blueprint for the API

The synthesis of a complex molecule like Reboxetine involves a multi-step process, with each intermediate, or precursor, possessing a unique set of physicochemical characteristics.[2] These properties—including melting point, solubility, crystal form, and stability—are not mere data points; they are critical process parameters that dictate the efficiency of chemical reactions, the effectiveness of purification methods, and the quality of the final drug substance. A thorough understanding of precursor properties allows for:

  • Optimized Reaction Conditions: Selection of appropriate solvents and temperature profiles.

  • Efficient Purification Strategies: Development of crystallization or chromatographic methods that maximize yield and purity.

  • Control over Polymorphism: Ensuring the desired solid-state form is produced consistently, which impacts the API's stability and bioavailability.

  • Robust Quality Control: Establishing clear specifications for each intermediate to ensure process consistency and final product quality.

This guide will focus on key precursors from established synthetic routes to (S,S)-Reboxetine, the more pharmacologically active enantiomer.[3][4]

Reboxetine: Physicochemical Profile of the Target Molecule

To appreciate the properties of the precursors, it is essential to understand the target. Reboxetine is typically used as its mesylate salt to improve solubility and stability.[5]

PropertyReboxetine (Free Base)[]Reboxetine Mesylate[5][7]
Molecular Formula C₁₉H₂₃NO₃C₁₉H₂₃NO₃ · CH₄O₃S (or C₂₀H₂₇NO₆S)[5]
Molecular Weight 313.39 g/mol 409.5 g/mol
Appearance -Crystalline solid[8]
Melting Point -170-171°C[9]
Aqueous Solubility -Soluble to 50 mM in water; ~20 mg/mL in water[7]
Organic Solvent Sol. -Soluble in DMSO (~20 mg/mL) and Ethanol (~5 mg/mL)[8]
Chirality Two chiral centersTwo chiral centers

Synthetic Strategy & Key Precursors

Multiple synthetic routes to Reboxetine have been developed. A common and efficient strategy involves the stereoselective synthesis starting from chiral building blocks to construct the morpholine core and introduce the side chain.[3][10] Below is a conceptual illustration of such a pathway and the key precursors that will be discussed.

G A 2-Ethoxyphenol F Key Morpholine Aldehyde Precursor A->F B (S)-3-Amino-1,2-propanediol C (S)-2-(Hydroxymethyl)morpholine B->C Cyclization D N-Boc-(S)-2- (hydroxymethyl)morpholine C->D N-Protection (Boc) E N-Boc-(S)-2-formylmorpholine D->E Oxidation G Protected Reboxetine Intermediate F->G Grignard/Organometallic Addition of Phenyl Group H (S,S)-Reboxetine G->H Deprotection & Etherification (with 2-Ethoxyphenol derivative)

Caption: Conceptual synthetic pathway to (S,S)-Reboxetine highlighting key precursors.

Physicochemical Profiles of Key Reboxetine Precursors

A detailed analysis of each precursor's properties is fundamental for process control.

Precursor 1: (S)-2-(Hydroxymethyl)morpholine

This chiral building block is a cornerstone of the synthesis, forming the morpholine ring of Reboxetine. Its synthesis can be achieved in high yield from (S)-3-amino-1,2-propanediol.[3]

PropertyValue / DescriptionSignificance for Synthesis
Molecular Formula C₅H₁₁NO₂Foundational for reaction stoichiometry.
Molecular Weight 117.15 g/mol Used for all mass-based calculations.
Appearance Typically an oil or low-melting solid.Dictates handling procedures; may require purification by distillation or chromatography rather than recrystallization.
Solubility Highly soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (THF).[3]Crucial for selecting solvents for subsequent reactions, such as the N-protection step.
Boiling Point High due to hydrogen bonding; often purified via its protected derivatives.Distillation may not be feasible without high vacuum, risking thermal degradation.
pKa The secondary amine has a pKa typical of cyclic amines (~8-9).Governs its reactivity in base-catalyzed reactions and is critical for designing extraction/workup procedures.
Precursor 2: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

This lactam intermediate is another key precursor found in various synthetic routes.[11] It contains the complete carbon skeleton of Reboxetine, requiring only the reduction of the amide to the amine.

PropertyValue / DescriptionSignificance for Synthesis
Molecular Formula C₁₉H₂₁NO₄Foundational for reaction stoichiometry.
Molecular Weight 327.38 g/mol Used for all mass-based calculations.
Appearance Solid.Allows for purification by recrystallization, a highly effective method for achieving high purity.
Melting Point 108-111°C[11]A sharp melting point is an indicator of purity. This property is a critical specification for quality control.
Solubility Soluble in dichloromethane, ethyl acetate, toluene, and benzene.[11]Provides a range of solvent options for the subsequent reduction step and for recrystallization.

Experimental Methodologies for Physicochemical Characterization

To ensure the reliability of the data, standardized, self-validating analytical protocols are essential.

Workflow for Precursor Characterization

The logical flow from synthesis to full characterization is a systematic process designed to build a complete profile of a new chemical entity.

G A Synthesis & Isolation of Precursor B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Thermal Analysis (DSC, TGA) Melting Point, Decomposition C->D E Solubility Screening C->E G pKa Determination (Potentiometric Titration) C->G F Solid-State Characterization (XRPD, Microscopy) Crystallinity, Polymorphism D->F H Final Specification Sheet D->H E->H F->H G->H

Caption: Standard experimental workflow for the physicochemical characterization of a drug precursor.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from impurities based on differential partitioning between a stationary and a mobile phase, providing highly accurate quantitative results. A validated HPLC method is a cornerstone of quality control.[12]

Methodology:

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient is developed to ensure separation of all known and potential impurities.[12]

  • Sample Preparation: Accurately weigh ~10 mg of the precursor and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a final concentration of ~0.5 mg/mL.

  • Instrument Setup: Set the column temperature (e.g., 30°C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 275 nm, based on the chromophore of the molecule).

  • Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample.

  • Data Processing: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point (as the onset of the melting endotherm), which is a key indicator of purity. Unlike a simple melting point apparatus, DSC also reveals other thermal events like polymorphic transitions or decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid precursor into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that brackets the expected melting point.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Conclusion

The physicochemical properties of Reboxetine precursors are not merely academic data; they are the fundamental parameters that govern the successful transition of a synthetic route from the laboratory to large-scale manufacturing. By applying the rigorous characterization workflows and analytical protocols described in this guide, drug development professionals can build a deep, causal understanding of their chemical processes. This knowledge is indispensable for optimizing synthesis, ensuring batch-to-batch consistency, and ultimately delivering a safe and effective pharmaceutical product.

References

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An In-depth Technical Guide on the Discovery and Synthesis of Morpholine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a six-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties and synthetic accessibility.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and synthesis of morpholine-based therapeutic agents. We will delve into the rationale behind its widespread use, explore key synthetic strategies, analyze its role in clinically approved drugs, and provide detailed protocols for critical stages of the drug discovery process.

The Rationale for Morpholine in Drug Design: A Privileged Scaffold

The morpholine moiety is a cornerstone in the design of a diverse array of therapeutic agents, frequently employed to enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1][3] Its utility is rooted in a combination of advantageous physicochemical, biological, and metabolic properties.[2][4]

Physicochemical and Pharmacokinetic Advantages

The morpholine ring's structure, containing both an amine and an ether functional group, imparts a unique set of properties that are highly desirable in drug candidates:

  • Modulated Basicity: The oxygen atom's electron-withdrawing effect renders the nitrogen less basic (pKa ≈ 8.4) compared to piperidine.[1] This reduced basicity can be crucial for avoiding off-target interactions and improving oral bioavailability.

  • Enhanced Solubility and Permeability: The presence of the oxygen atom allows for hydrogen bonding, which can improve aqueous solubility.[5][6] Simultaneously, the overall lipophilic character of the ring contributes to favorable membrane permeability, striking a critical balance for oral absorption and distribution, including penetration of the blood-brain barrier (BBB).[6][7][8]

  • Metabolic Stability: The morpholine ring itself is relatively resistant to metabolism, often improving the metabolic stability of drug candidates.[5] While it can be a site for oxidation, this often leads to non-toxic derivatives.[6] The primary metabolic driver for many morpholine-containing drugs is the CYP3A4 enzyme.[5]

  • Conformational Flexibility: The chair-like, flexible conformation of the morpholine ring allows it to adapt to the binding pockets of various biological targets.[6][9]

Role in Pharmacodynamics: A Versatile Pharmacophore

The morpholine moiety can play several key roles in how a drug interacts with its target:

  • Integral Pharmacophore Component: In many instances, the morpholine ring is an essential part of the pharmacophore, directly interacting with the active site of enzymes or receptors to enhance potency and selectivity.[2][4]

  • Scaffold for Optimal Positioning: It can act as a rigid scaffold to correctly orient other crucial functional groups of the drug molecule for optimal binding with the target.[6][9]

  • Bioisosteric Replacement: Morpholine is often used as a bioisosteric replacement for other cyclic amines like piperazine or piperidine to fine-tune a compound's properties.[5]

Synthetic Strategies for Morpholine Derivatives

The facile synthetic accessibility of the morpholine scaffold is a significant advantage in drug discovery, allowing for the creation of diverse chemical libraries for screening.[4][10] Recent advances have focused on stereoselective methods and the use of transition metal catalysis.[11][12]

Classical and Modern Synthetic Routes

Several well-established and novel methods are employed for the synthesis of morpholine and its derivatives:

  • From 1,2-Amino Alcohols: This is a common and efficient approach. A recent green synthesis protocol utilizes ethylene sulfate and tBuOK for a high-yielding, one or two-step, redox-neutral conversion of 1,2-amino alcohols to morpholines.[13][14] This method is scalable and offers environmental and safety benefits over traditional methods.[13][14]

  • From Aziridines and Epoxides: Ring-opening of aziridines with various nucleophiles followed by cyclization is a versatile method for preparing morpholine derivatives.[11]

  • Tandem Reactions: A one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation can produce enantioselective 3-substituted morpholines from aminoalkyne substrates.[15]

  • Photocatalytic Coupling: A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions can yield substituted morpholines.[15]

  • Wacker-type Aerobic Oxidative Cyclization: A base-free palladium catalyst can be used to synthesize various six-membered nitrogen heterocycles, including morpholines, from alkenes.[15]

Experimental Protocol: Green Synthesis of a Substituted Morpholine from a 1,2-Amino Alcohol

This protocol is based on the principles of a recently developed efficient and environmentally friendly synthesis.[13][14]

Objective: To synthesize a substituted morpholine via selective monoalkylation of a primary amine in a 1,2-amino alcohol.

Materials:

  • Substituted 1,2-amino alcohol

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1,2-amino alcohol (1.0 eq) in anhydrous THF.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add tBuOK (1.1 eq) portion-wise. Stir the resulting suspension for 15 minutes at 0 °C.

  • Addition of Alkylating Agent: Add a solution of ethylene sulfate (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired substituted morpholine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Morpholine in Clinically Approved Drugs and Therapeutic Areas

The versatility of the morpholine scaffold is evident in the wide range of therapeutic areas where morpholine-containing drugs have been approved.[2][4] A significant number of FDA-approved drugs in the last decade containing a morpholine ring are classified as anticancer agents.[5][16]

Oncology

The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research.[6][9] These compounds often target kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][9]

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[17] The morpholine group in gefitinib enhances its solubility and pharmacokinetic profile.

  • Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[6][9] The morpholine ring acts as a scaffold to correctly position the interacting arms of the molecule.[6][9]

Central Nervous System (CNS) Disorders

Morpholine and its analogs are valuable heterocycles for developing CNS drug candidates due to their ability to cross the blood-brain barrier.[6][8][9] They are used to enhance potency, act as scaffolds, and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties in CNS-active compounds.[8][9]

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant.[6]

  • Moclobemide (Aurorix®): A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant and for social anxiety.[6]

Infectious Diseases
  • Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[17] The morpholine moiety is a key structural feature.

Other Therapeutic Areas

Morpholine derivatives have also found applications as anti-inflammatory, antiviral, anticonvulsant, and antihyperlipidemic agents.[3][18]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of morpholine-based drug candidates.[3][18][19]

Key Considerations for SAR Studies
  • Substitution on the Morpholine Ring: The position and nature of substituents on the morpholine ring can significantly impact biological activity. For instance, in some anticancer agents, substitution at the C-4 position with a phenyl group can be beneficial for activity.[19]

  • Substitution on the Nitrogen Atom: The secondary nitrogen of the morpholine ring is a common point for modification to attach pharmacologically active groups, which can enhance affinity for specific biological targets and improve physicochemical properties.[7]

  • Stereochemistry: For chiral morpholine derivatives, the stereochemistry can have a profound effect on biological activity.

Workflow for SAR Exploration

The following diagram illustrates a typical workflow for exploring the SAR of a novel series of morpholine-based compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Data Analysis & Iteration Start Initial Hit Compound (Morpholine Scaffold) Design Design Analogs (Vary Substituents) Start->Design Synthesis Synthesize Analog Library Design->Synthesis HTS High-Throughput Screening (Primary Assay) Synthesis->HTS Potency Determine Potency (IC50/EC50) HTS->Potency Selectivity Selectivity Profiling Potency->Selectivity ADME In Vitro ADME Assays (Solubility, Permeability, Stability) Selectivity->ADME SAR_Analysis SAR Analysis (Identify Key Features) ADME->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Pharmacokinetic Profiling of Morpholine-Containing Compounds

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of morpholine-containing compounds is critical for their successful development.[20]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for selected oral morpholine-containing drugs, which can serve as a benchmark for researchers.

DrugTherapeutic ClassBioavailability (%)Protein Binding (%)Half-life (h)Primary Metabolism
Gefitinib Anticancer~60~90~48CYP3A4
Linezolid Antibiotic~100~314-6Oxidation
Aprepitant Antiemetic~60-65>959-13CYP3A4
Reboxetine Antidepressant>94~97~13CYP3A4

Data compiled from various sources for illustrative purposes.

Protocol for In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a morpholine-containing test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the test compound to the pre-warmed mixture.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

Signaling Pathway Implication: PI3K/mTOR Pathway

The following diagram illustrates the role of morpholine-containing inhibitors in the PI3K/mTOR signaling pathway, a critical pathway in many cancers.

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2 mTORC2 mTORC2->Akt activates MorpholineInhibitor Morpholine-based PI3K/mTOR Inhibitor MorpholineInhibitor->PI3K MorpholineInhibitor->mTORC1 MorpholineInhibitor->mTORC2

Caption: Inhibition of the PI3K/mTOR pathway by morpholine-based drugs.

Conclusion and Future Perspectives

Morpholine will undoubtedly continue to be a valuable and frequently utilized scaffold in medicinal chemistry.[4] Its favorable physicochemical properties, metabolic stability, and versatile roles in pharmacophore design make it an attractive starting point for the development of novel therapeutics across a wide range of diseases.[1][2] Future research will likely focus on the development of more sophisticated and stereoselective synthetic methodologies to access novel and complex morpholine derivatives.[11][12][21] Furthermore, a deeper understanding of the structure-activity and structure-property relationships will continue to guide the rational design of next-generation morpholine-based drugs with enhanced efficacy and safety profiles.[7][18]

References

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  • Shiny, M., Vedula, G. S., Sireesha, K., & Sruthi, C. V. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

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  • Liljeblad, A., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(16), 2549-2564. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unassuming structure, containing both an amine and an ether functional group, belies a remarkable versatility that has been leveraged in the design of a wide array of approved and experimental drugs.[2][3] This guide provides a comprehensive technical overview of the morpholine moiety, delving into its fundamental physicochemical properties, strategic applications in drug design, synthetic methodologies, and key therapeutic successes. We will explore the causal relationships behind its efficacy, offering field-proven insights for its rational application in drug discovery programs.

The Physicochemical Appeal of the Morpholine Ring: A Privileged Pharmacophore

The widespread adoption of the morpholine scaffold is not coincidental; it stems from a unique combination of physicochemical properties that favorably influence the drug-like characteristics of a molecule.[2][3]

Modulating Basicity for Optimal Bioavailability

The presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic than comparable cyclic amines like piperidine.[4] The pKa of the conjugate acid of morpholine is approximately 8.4-8.5.[4][5] This attenuated basicity is highly advantageous in drug design, as it allows for a significant portion of the molecule to exist in a neutral, membrane-permeable form at physiological pH, while still retaining sufficient basicity for aqueous solubility and potential interactions with biological targets.[6][7]

Enhancing Aqueous Solubility and Polarity

The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate.[7] This is a critical parameter for ensuring adequate bioavailability and formulation feasibility. By introducing a morpholine moiety, medicinal chemists can often mitigate the poor solubility associated with highly lipophilic scaffolds.

Metabolic Stability and Safety Profile

The morpholine ring is generally considered to be metabolically robust.[8][9] Its saturated nature and the presence of the ether linkage make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more electron-rich aromatic or other heterocyclic systems. This metabolic stability often translates to a longer half-life and an improved pharmacokinetic profile.[2] Furthermore, morpholine is typically oxidized to non-toxic derivatives, contributing to a favorable safety profile.[6]

A summary of the key physicochemical properties of morpholine is presented in Table 1.

PropertyValueSignificance in Drug Design
pKa (conjugate acid) ~8.4Reduced basicity compared to piperidine, leading to a favorable balance of solubility and permeability at physiological pH.[4][5]
logP -0.75 to -0.41Indicates hydrophilicity, contributing to improved aqueous solubility.[5]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can participate in hydrogen bonding, enhancing interactions with biological targets and improving solubility.[5]
Hydrogen Bond Donors 1The N-H group can act as a hydrogen bond donor.[5]
Metabolic Stability Generally highThe ring is less prone to CYP450-mediated oxidation, often leading to improved pharmacokinetic profiles.[8][9]

Strategic Roles of the Morpholine Scaffold in Drug Design

The utility of the morpholine ring extends beyond simply improving physicochemical properties. It can play several strategic roles in the design of a drug molecule, acting as a versatile scaffold, a key binding element, or a modulator of pharmacokinetic/pharmacodynamic (PK/PD) properties.[6][7]

A Versatile Scaffold for Orienting Functional Groups

The chair-like conformation of the morpholine ring provides a rigid, three-dimensional framework that can be used to orient other functional groups in the correct spatial arrangement for optimal interaction with a biological target.[6] This is particularly important in the design of inhibitors that need to fit into well-defined binding pockets.

A Key Binding Motif

The morpholine ring itself can be a crucial component of the pharmacophore, directly participating in binding interactions with the target protein.[2][10] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can form hydrogen bonds or ionic interactions. The relatively electron-deficient ring can also engage in favorable hydrophobic interactions.[7][11]

A prime example of this is seen in many kinase inhibitors, where the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase domain.[1] This interaction is a common feature in a number of successful anticancer drugs.

Modulating Pharmacokinetic and Pharmacodynamic Properties

As previously discussed, the incorporation of a morpholine moiety is a well-established strategy for improving the PK/PD profile of a drug candidate.[2][7] Its ability to enhance solubility, metabolic stability, and cell permeability can lead to improved bioavailability and a more desirable duration of action.

The Morpholine Scaffold in Action: Therapeutic Applications

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where it has been successfully employed.

Anticancer Agents: Targeting Kinase Signaling Pathways

A significant number of morpholine-containing drugs and clinical candidates are potent inhibitors of key signaling pathways implicated in cancer, such as the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[1] The morpholine ring in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing significantly to their potency and selectivity.[1]

Gefitinib (Iressa®) , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a classic example. The morpholine group in gefitinib enhances its solubility and contributes to its binding affinity for the EGFR kinase domain.[1][12]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling cascade, a key target for many morpholine-based anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine-Containing Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.

Central Nervous System (CNS) Disorders

The ability of the morpholine scaffold to improve brain permeability makes it a valuable tool in the development of drugs targeting the CNS.[6][7] Its well-balanced lipophilic-hydrophilic profile and reduced pKa value contribute to its ability to cross the blood-brain barrier.[6]

Reboxetine (Edronax®) , a selective norepinephrine reuptake inhibitor used as an antidepressant, features a morpholine ring that is crucial for its activity and pharmacokinetic profile.[1][13]

Antibacterial Agents

The morpholine ring is a key component of the oxazolidinone class of antibiotics. Linezolid (Zyvox®) , a prominent example, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1] The morpholine moiety in linezolid contributes to its unique mechanism of action and favorable pharmacokinetic properties.

Synthesis and Methodologies

The facile synthesis of morpholine and its derivatives is a significant factor in its widespread use in medicinal chemistry.[2][3]

General Synthetic Strategies for the Morpholine Ring

Several synthetic routes are available for the construction of the morpholine scaffold. A common and straightforward approach involves the cyclization of a 2-(2-aminoethoxy)ethanol derivative. Another widely used method is the reaction of a diethanolamine with a dehydrating agent. More advanced and stereoselective methods have also been developed to access chiral morpholine derivatives.

A general workflow for the synthesis of a substituted morpholine is depicted below.

Morpholine_Synthesis_Workflow Start Starting Materials (e.g., Amino Alcohol, Epoxide) Step1 Ring Formation/ Cyclization Start->Step1 Intermediate Morpholine Scaffold Step1->Intermediate Step2 Functionalization (e.g., N-Alkylation, N-Arylation) Intermediate->Step2 Product Substituted Morpholine Derivative Step2->Product

Caption: A generalized workflow for the synthesis of morpholine derivatives.

Experimental Protocol: Synthesis of an N-Aryl Morpholine Derivative

This protocol provides a representative procedure for the N-arylation of morpholine, a common step in the synthesis of many biologically active compounds.

Reaction: Palladium-catalyzed N-arylation of morpholine with an aryl bromide.

Materials:

  • Morpholine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), tri(2-furyl)phosphine (8 mol%), and NaOtBu (2.0 equivalents).

  • Evacuate and backfill the flask with the inert gas.

  • Add the aryl bromide (1.0 equivalent) and a solution of morpholine (1.2 equivalents) in anhydrous toluene.

  • Seal the flask and heat the reaction mixture at 105 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a morpholine-containing compound against a PI3-kinase, a common target for this class of molecules.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP solution

  • Morpholine-containing test compound

  • DMSO (for compound dilution)

  • ADP detection kit (e.g., luminescence-based)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in the kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Add the diluted test compound or DMSO to the wells of a 384-well plate.

  • Add the diluted PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well. The final ATP concentration should be close to the Kₘ value for the enzyme.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR) and Bioisosteric Replacements

Structure-Activity Relationships of Morpholine-Containing Kinase Inhibitors

The substitution pattern on the morpholine ring and the core scaffold to which it is attached can have a profound impact on the biological activity of the molecule. Extensive SAR studies have been conducted on morpholine-containing kinase inhibitors to optimize their potency and selectivity.

For example, in a series of 4-morpholino-2-phenylquinazolines, the thieno[3,2-d]pyrimidine derivative showed the strongest inhibitory activity against PI3K p110α, with an IC₅₀ value of 2.0 nM.[14] This highlights the importance of the core heterocyclic system in conjunction with the morpholine moiety.

Table 2 provides examples of IC₅₀ values for various morpholine-substituted kinase inhibitors, illustrating the impact of structural modifications on their potency.

Compound ID/ReferenceKinase TargetCore ScaffoldMorpholine SubstitutionIC₅₀ (nM)
15e[14] PI3K p110αThieno[3,2-d]pyrimidine4-morpholino2.0
ZSTK474 (1)[11] PI3Kα1,3,5-Triazine2,4-dimorpholino5.0
Compound 16[15] c-MetQuinolineVaries1.1
Compound 26[5] TAK1Imidazo[1,2-b]pyridazine6-morpholino55
Compound 10e[3][16] mTORTetrahydroquinolineN-(morpholine-4-carbonyl)33 (A549 cells)
Bioisosteric Replacements for the Morpholine Ring

While the morpholine ring offers many advantages, there are instances where its properties may not be optimal for a particular drug target or desired pharmacokinetic profile. In such cases, medicinal chemists often explore bioisosteric replacements to fine-tune the molecule's characteristics.

Common bioisosteres for the morpholine ring include thiomorpholine and piperazine.

  • Thiomorpholine: The replacement of the oxygen atom with a sulfur atom to give thiomorpholine can increase lipophilicity and alter the electronic properties of the ring. This can sometimes lead to improved potency or a different selectivity profile.[17]

  • Piperazine: Replacing the oxygen atom with a second nitrogen atom to form a piperazine ring introduces an additional site for substitution, allowing for the exploration of new chemical space and the modulation of basicity.[18]

The choice of a bioisosteric replacement is highly context-dependent and requires careful consideration of the specific goals of the drug discovery program.

Pharmacokinetic Profiles of Marketed Morpholine-Containing Drugs

The successful translation of a morpholine-containing compound from a laboratory curiosity to a marketed drug is a testament to the scaffold's ability to impart favorable pharmacokinetic properties. Table 3 provides a summary of key pharmacokinetic parameters for three well-known morpholine-containing drugs.

DrugTherapeutic ClassTₘₐₓ (hours)t₁/₂ (hours)Bioavailability (%)Metabolism
Linezolid Antibiotic~1-2~5.4~100Oxidation (non-CYP)
Reboxetine Antidepressant~2~13≥94CYP3A4
Gefitinib Anticancer3-728-48~60CYP3A4

Data compiled from multiple sources.[6][7][10][13][19][20][21]

Future Perspectives and Conclusion

The morpholine scaffold continues to be a mainstay in medicinal chemistry, and its importance is unlikely to diminish in the foreseeable future. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and complex morpholine-containing molecules with enhanced biological activities. Furthermore, the use of computational modeling and a deeper understanding of drug-target interactions will enable the more rational design of morpholine-based drugs with improved potency, selectivity, and safety profiles.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience - ACS Publications. (URL: [Link])

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. (URL: [Link])

  • Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed. (URL: [Link])

  • Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC - NIH. (URL: [Link])

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (URL: [Link])

  • Reboxetine - Wikipedia. (URL: [Link])

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC - NIH. (URL: [Link])

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (URL: [Link])

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. (URL: [Link])

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (URL: [Link])

  • MORPHOLINE | - atamankimya.com. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])

  • Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (URL: [Link])

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis - PubMed. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed. (URL: [Link])

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (URL: [Link])

  • Synthesis and anticonvulsant activity of new 2-substituted-5- [2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles - PubMed. (URL: [Link])

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. (URL: [Link])

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications - SciSpace. (URL: [Link])

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])

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Methodological & Application

Application Note and Synthesis Protocol: (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the selective norepinephrine reuptake inhibitor, Reboxetine.[1][2] The stereochemistry at the C2 position of the morpholine ring is crucial for the biological activity of the final drug substance. Therefore, a robust and stereocontrolled synthetic route to this intermediate is essential for drug development and manufacturing.

This document provides a detailed, three-step synthesis protocol for this compound, commencing from the readily available chiral starting material, (R)-2-aminopropan-1-ol. The synthetic strategy is designed to be efficient and to preserve the critical stereochemistry throughout the reaction sequence. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • N-Benzylation of (R)-2-aminopropan-1-ol via reductive amination to introduce the phenylmethyl group.

  • Morpholine Ring Formation by reacting the N-benzylated intermediate with (R)-(+)-glycidol to form (2R)-4-benzyl-2-(hydroxymethyl)morpholine.

  • Chlorination of the primary alcohol to yield the final product.

This strategy is advantageous as it utilizes a commercially available chiral starting material to establish the desired stereocenter early in the synthesis. The subsequent steps are designed to be high-yielding and to proceed without racemization.

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Morpholine Ring Formation cluster_2 Step 3: Chlorination A (R)-2-Aminopropan-1-ol B (R)-2-(Benzylamino)propan-1-ol A->B Benzaldehyde, NaBH4, MeOH C (2R)-4-Benzyl-2-(hydroxymethyl)morpholine B->C (R)-(+)-Glycidol, Isopropanol, Reflux D (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine C->D Thionyl Chloride, Pyridine, DCM

Figure 1: Overall synthetic workflow for this compound.

Reagents and Materials

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
(R)-2-Aminopropan-1-olC₃H₉NO75.112.5174-1760.955
BenzaldehydeC₇H₆O106.12-26178-1791.044
Sodium borohydrideNaBH₄37.83400 (dec.)-1.074
MethanolCH₄O32.04-9864.70.792
(R)-(+)-GlycidolC₃H₆O₂74.08-162-1631.114
IsopropanolC₃H₈O60.10-8982.60.786
Thionyl chlorideSOCl₂118.97-104761.631
PyridineC₅H₅N79.10-421150.982
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326
Diethyl ether(C₂H₅)₂O74.12-11634.60.713
Ethyl acetateC₄H₈O₂88.11-83.677.10.902
Sodium sulfate (anhydrous)Na₂SO₄142.04884-2.664
Hydrochloric acid (conc.)HCl36.46--1.18
Sodium hydroxideNaOH40.0031813882.13

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-(Benzylamino)propan-1-ol

This step involves the reductive amination of (R)-2-aminopropan-1-ol with benzaldehyde. The intermediate imine is formed in situ and subsequently reduced with sodium borohydride to yield the N-benzylated product.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add (R)-2-aminopropan-1-ol (10.0 g, 133.1 mmol) and methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzaldehyde (14.1 g, 133.1 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium borohydride (5.0 g, 132.2 mmol) in methanol (50 mL). Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood and add the sodium borohydride portion-wise to the methanol.

  • Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the solution is approximately 7. Caution: Vigorous gas evolution will occur.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield (R)-2-(benzylamino)propan-1-ol as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of (2R)-4-Benzyl-2-(hydroxymethyl)morpholine

This step involves the formation of the morpholine ring through the reaction of (R)-2-(benzylamino)propan-1-ol with (R)-(+)-glycidol. The reaction proceeds via nucleophilic attack of the secondary amine on the epoxide, followed by an intramolecular cyclization.

Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the (R)-2-(benzylamino)propan-1-ol (from Step 1, assuming 133.1 mmol) in isopropanol (250 mL).

  • Add (R)-(+)-glycidol (9.86 g, 133.1 mmol) to the solution.[3]

  • Heat the reaction mixture to reflux and maintain at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford (2R)-4-benzyl-2-(hydroxymethyl)morpholine as a colorless to pale yellow oil.[4][5][6]

Step 3: Synthesis of this compound

The final step is the chlorination of the primary hydroxyl group of (2R)-4-benzyl-2-(hydroxymethyl)morpholine using thionyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add (2R)-4-benzyl-2-(hydroxymethyl)morpholine (10.0 g, 48.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add pyridine (4.2 g, 53.0 mmol) to the stirred solution.

  • In the dropping funnel, prepare a solution of thionyl chloride (6.3 g, 53.0 mmol) in anhydrous DCM (20 mL). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate of pyridinium hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold water.

  • Separate the organic layer, and wash it successively with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • The crude this compound can be purified by crystallization or by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the final product as a white to off-white solid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water and should be handled with extreme care.

  • Sodium borohydride is flammable and reacts with protic solvents to produce hydrogen gas.

  • Handle all organic solvents with care as they are flammable.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. PubMed. [Link]

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. [Link]

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Mastering the Purification of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and robust protocols for the purification of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine, a key chiral intermediate in the synthesis of various pharmaceutical agents. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high levels of chemical and enantiomeric purity. This document emphasizes the scientific rationale behind each purification technique, ensuring a deep understanding of the underlying principles for effective implementation and troubleshooting.

Introduction to the Purification Challenge

This compound is a tertiary amine characterized by a chiral center at the C2 position of the morpholine ring. The presence of the basic nitrogen atom and the benzyl group introduces specific chemical properties that must be considered during purification. Furthermore, as a chiral compound, ensuring the enantiomeric excess (e.e.) of the desired (2R)-enantiomer is of paramount importance for its use in stereospecific synthesis.

Common impurities in the synthesis of this compound can arise from several sources, including:

  • Unreacted starting materials: Such as the precursor morpholine derivative and benzylating agent.

  • Over-alkylation byproducts: Formation of quaternary ammonium salts from the reaction of the product with excess benzylating agent[1].

  • Diastereomeric impurities: If the synthesis starts from a racemic or diastereomeric mixture of precursors.

  • Side-products from the chlorination step: Depending on the synthetic route, other chlorinated species may be formed.

This guide will address these challenges by providing detailed protocols for three complementary purification techniques: Acid-Base Extraction, Flash Column Chromatography, and Diastereomeric Salt Crystallization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for safe handling and the design of effective purification strategies.

PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.72 g/mol
Physical Form Liquid
Purity (Typical) 98%
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The following sections detail the theory and application of each method.

Purification_Workflow Crude_Product Crude (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Removes non-basic impurities Flash_Chromatography Flash Column Chromatography Acid_Base_Extraction->Flash_Chromatography Separates by polarity Diastereomeric_Crystallization Diastereomeric Salt Crystallization Flash_Chromatography->Diastereomeric_Crystallization Enhances enantiomeric purity Pure_Product High-Purity (2R)-Enantiomer Diastereomeric_Crystallization->Pure_Product Analysis Purity & e.e. Analysis (NMR, Chiral HPLC) Pure_Product->Analysis

Figure 1: A representative workflow for the multi-step purification of this compound.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

Principle: This technique leverages the basicity of the morpholine nitrogen to separate the target compound from non-basic organic impurities. By treating the crude product with an aqueous acid, the tertiary amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Non-basic impurities remain in the organic phase and are thus removed. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated morpholine derivative will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether). Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be washed a second time with fresh dilute aqueous acid. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt and regenerate the free amine.

  • Extraction of Pure Amine: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Flash Column Chromatography for Enhanced Purity

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). For basic compounds like morpholine derivatives, the acidic nature of silica gel can lead to peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is added to the eluent to neutralize the acidic silanol groups on the silica surface.

Flash_Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Chromatography slurry Silica Gel Slurry Pack column with silica in non-polar solvent sample Sample Loading Dissolve crude product and adsorb onto silica elute Gradient Elution Start with non-polar (e.g., Hexane) Gradually increase polarity (e.g., Ethyl Acetate) with 0.1-1% Triethylamine collect Fraction Collection Collect fractions based on TLC analysis combine Combine & Concentrate Combine pure fractions and evaporate solvent end Pure Product combine->end start Start start->slurry

Figure 2: Workflow for flash column chromatography with a basic modifier.

Step-by-Step Protocol:

  • Eluent Preparation: Prepare a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add 0.1-1% (v/v) of triethylamine to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent system.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the prepared eluent system. A gradient elution, starting with a low polarity and gradually increasing the proportion of the more polar solvent, is often effective.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Optimization of Eluent System:

Eluent SystemPolarityComments
Hexane/Ethyl Acetate (9:1 to 1:1) + 0.5% Et₃NLow to MediumA good starting point for many N-benzyl morpholine derivatives.
Dichloromethane/Methanol (99:1 to 95:5) + 0.5% Et₃NMedium to HighUseful for more polar impurities or if the product has low solubility in hexane/ethyl acetate.
Protocol 3: Diastereomeric Salt Crystallization for Enantiomeric Enrichment

Principle: This powerful technique is used to separate enantiomers by converting them into a mixture of diastereomeric salts through reaction with a chiral resolving agent. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. For the basic this compound, a chiral acid is used as the resolving agent. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.

Step-by-Step Protocol:

  • Resolving Agent Selection: Choose a suitable chiral acid as a resolving agent. Common choices for resolving basic compounds include (+)-tartaric acid, (S)-(+)-mandelic acid, or (-)-dibenzoyl-L-tartaric acid.

  • Salt Formation: Dissolve the enantiomerically enriched (or racemic) morpholine derivative in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the two solutions and stir. Gentle warming may be required to facilitate salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. For optimal crystal growth, a slow cooling rate is recommended. Further cooling in an ice bath or refrigerator can maximize the yield.

  • Isolation of Diastereomer: Isolate the crystals of the less soluble diastereomeric salt by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) to deprotonate the morpholine nitrogen and regenerate the free amine.

  • Extraction and Isolation: Extract the enantiomerically pure free base with a suitable organic solvent (e.g., dichloromethane), dry the organic extract, and concentrate under reduced pressure.

Analytical Verification: The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC)[2][3][4].

Conclusion

The purification of this compound requires a systematic and multi-step approach to achieve high chemical and enantiomeric purity. By employing a combination of acid-base extraction, flash column chromatography with a basic modifier, and diastereomeric salt crystallization, researchers can effectively remove a wide range of impurities. The protocols provided in this guide, along with the underlying scientific principles, offer a robust framework for the successful purification of this important chiral intermediate.

References

  • Benchchem. (2025). Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)
  • 4 - Supporting Inform
  • Yakhshilikova, Z., Kholikov, T., et al. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. IUCr Journals.
  • ChemRxiv. (2024).
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Benchchem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
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  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Phenomenex. (n.d.).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (2024).
  • Google Patents. (n.d.).
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  • NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • N alkylation
  • Benchchem. (2025).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols | Download Table.
  • PMC - NIH. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • The University of Jordan. (n.d.).

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Application Notes and Protocols for the Structural Elucidation of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine, a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra, this document combines predicted spectroscopic data with established analytical protocols to serve as a robust resource for scientists engaged in the synthesis and characterization of this and structurally related compounds.

Introduction: The Significance of Morpholine Scaffolds and the Need for Rigorous Characterization

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence can enhance physicochemical properties such as solubility and metabolic stability. The specific compound, this compound, possesses multiple functionalities, including a chiral center, a reactive chloromethyl group, and a benzyl substituent, making its unambiguous structural confirmation essential for any research and development program.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and provides clues about the molecular formula and substructural fragments. This application note will detail the expected NMR and MS data for the title compound and provide standardized protocols for data acquisition.

Predicted NMR Spectroscopic Data

Due to the lack of experimental data in the public domain, the following ¹H and ¹³C NMR data have been predicted using a combination of computational algorithms and analysis of spectral data for analogous structures. These predictions serve as a reliable guide for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the morpholine ring, including the chiral center and the chloromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenyl-H7.25-7.40Multiplet5HAromatic protons of the benzyl group.
Benzyl-CH₂3.55Singlet2HMethylene protons of the benzyl group.
H-2 (Morpholine)3.90-4.00Multiplet1HProton at the chiral center, adjacent to oxygen and the chloromethyl group.
H-6eq (Morpholine)3.80-3.90Multiplet1HEquatorial proton on the carbon adjacent to oxygen.
H-6ax (Morpholine)3.60-3.70Multiplet1HAxial proton on the carbon adjacent to oxygen.
Chloromethyl-CH₂3.50-3.60Multiplet2HDiastereotopic protons of the chloromethyl group.
H-3eq (Morpholine)2.80-2.90Multiplet1HEquatorial proton on the carbon adjacent to nitrogen.
H-5eq (Morpholine)2.65-2.75Multiplet1HEquatorial proton on the carbon adjacent to nitrogen.
H-3ax (Morpholine)2.10-2.20Multiplet1HAxial proton on the carbon adjacent to nitrogen.
H-5ax (Morpholine)2.00-2.10Multiplet1HAxial proton on the carbon adjacent to nitrogen.

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. Actual values may vary based on experimental conditions.

The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons. The protons on the carbons adjacent to the electronegative oxygen atom (C-2 and C-6) are expected to resonate at a lower field compared to those adjacent to the nitrogen atom (C-3 and C-5). The substitution on the nitrogen atom with a benzyl group will influence the chemical shifts of the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Phenyl C (quaternary)138.0
Phenyl CH129.0, 128.5, 127.3Aromatic carbons.
C-2 (Morpholine)76.0Carbon of the chiral center.
C-6 (Morpholine)67.5Carbon adjacent to oxygen.
Benzyl-CH₂60.5
C-3 (Morpholine)54.0Carbon adjacent to nitrogen.
C-5 (Morpholine)53.8Carbon adjacent to nitrogen.
Chloromethyl-CH₂44.0

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution.

The carbons adjacent to the oxygen atom (C-2 and C-6) are deshielded and resonate at lower field values compared to the carbons adjacent to the nitrogen (C-3 and C-5)[1].

Expected Mass Spectrometry Fragmentation Pattern

Mass spectrometry is a powerful technique to determine the molecular weight and obtain structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₂H₁₆ClNO, Molecular Weight: 225.72 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 226.1.

Under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecule is expected to fragment in a predictable manner.

Key Fragmentation Pathways:

  • Loss of a chlorine radical: A common fragmentation for chlorinated compounds is the loss of a chlorine atom, which would result in a fragment ion at m/z 190.1.

  • Benzylic cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and often abundant fragment in the mass spectra of N-benzyl compounds.

  • Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation through various pathways. A characteristic fragmentation of N-substituted morpholines is the loss of the entire morpholine ring from the benzyl group, also leading to the m/z 91 fragment. Another possibility is the cleavage of the C-C bond adjacent to the nitrogen, which could lead to various smaller fragment ions.

  • Loss of the chloromethyl group: Cleavage of the bond between the chloromethyl group and the morpholine ring would result in a fragment ion at m/z 176.1.

Table 3: Predicted Key Fragment Ions in Mass Spectrometry

m/z Proposed Fragment
226.1[M+H]⁺ (Protonated Molecular Ion)
190.1[M-Cl]⁺
176.1[M-CH₂Cl]⁺
91.0[C₇H₇]⁺ (Benzyl cation/Tropylium ion)

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data, adherence to standardized protocols for sample preparation and instrument operation is crucial.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg may be required.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

4.1.2. Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

  • Number of Scans (NS): 1024 scans or more, depending on the sample concentration, as ¹³C has a much lower natural abundance than ¹H.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard.

4.1.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Mass Spectrometry Protocol

4.2.1. Sample Preparation for ESI-MS

  • Solvent Selection: Dissolve the sample in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.

  • Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL. Then, dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

  • Additives: For positive ion mode, adding a small amount of an acid (e.g., 0.1% formic acid) to the solvent can enhance protonation and improve signal intensity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

4.2.2. High-Resolution Mass Spectrometry (HRMS) Parameters

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap are common choices for high-resolution measurements.

  • Scan Range: A range of m/z 50-500 is appropriate.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: Optimize for the specific instrument and solvent system.

  • Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp (e.g., 10-40 eV) can be used to obtain a rich fragmentation spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the key workflows for the NMR and mass spectrometry analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6-0.7 mL CDCl3 with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 Prepared Sample acq2 Acquire 1H and 13C Spectra acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 Raw FID Data proc2 Baseline Correction & Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (HRMS) cluster_proc_ms Data Analysis ms_prep1 Prepare 1-10 ug/mL solution in MeOH/ACN ms_prep2 Add 0.1% Formic Acid ms_prep1->ms_prep2 ms_prep3 Filter through 0.22 um filter ms_prep2->ms_prep3 ms_acq1 Infuse/Inject into ESI Source ms_prep3->ms_acq1 Prepared Sample ms_acq2 Acquire Full Scan MS ms_acq1->ms_acq2 ms_acq3 Acquire MS/MS of [M+H]+ ms_acq2->ms_acq3 ms_proc1 Determine Accurate Mass & Elemental Composition ms_acq3->ms_proc1 Mass Spectra ms_proc2 Analyze Fragmentation Pattern ms_proc1->ms_proc2 ms_proc3 Confirm Structure ms_proc2->ms_proc3

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This application note provides a comprehensive guide to the expected NMR and mass spectrometry data for this compound. By combining predicted data with detailed, field-proven protocols, researchers and drug development professionals are equipped with the necessary tools to confidently characterize this and similar morpholine derivatives, ensuring the scientific integrity of their work.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., ... & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 29(3), 573. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. [Link]

  • Kovács, B., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

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Application Notes and Protocols for the Utilization of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines and the Advent of Flow Chemistry

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] When substituted, particularly with chiral centers, morpholine derivatives become powerful building blocks for creating complex molecules with specific biological activities, ranging from anticancer to anti-inflammatory agents.[3][4][5] (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a prime example of such a chiral intermediate. Its stereodefined nature and the reactive chloromethyl group make it a valuable precursor for synthesizing libraries of compounds for drug discovery.[4]

Traditionally, the synthesis and derivatization of such molecules have been performed using batch chemistry. However, the landscape of pharmaceutical development is shifting towards more efficient, safer, and scalable manufacturing processes.[6] Continuous flow chemistry has emerged as a transformative technology, offering precise control over reaction parameters, enhanced safety profiles, and a streamlined path from laboratory-scale synthesis to large-scale production.[7][8][9] This application note provides a detailed protocol for the use of this compound in a continuous flow system, focusing on a representative nucleophilic substitution reaction.

Core Advantages of Flow Chemistry for Reactions with this compound

Employing continuous flow for reactions involving this chiral intermediate offers several distinct advantages over traditional batch processing:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating risks associated with exothermic reactions or the handling of potentially hazardous reagents.[7][10] This is particularly relevant when working with reactive electrophiles like this compound.

  • Precise Temperature and Time Control: The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and minimizing the formation of thermal degradation byproducts.[7][10] Reaction time (residence time) is accurately determined by the reactor volume and the flow rate, leading to highly reproducible results.

  • Rapid Reaction Optimization: The automated and continuous nature of flow systems allows for rapid screening of reaction parameters such as temperature, residence time, and stoichiometry.[10] This accelerates the optimization process, saving valuable time and resources.

  • Improved Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch. Instead of using larger reactors, one can run the system for a longer duration or employ multiple reactors in parallel ("numbering-up").[11]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]

Protocol: Nucleophilic Substitution with Sodium Azide in a Continuous Flow System

This protocol details the azidation of this compound to form (2R)-2-(azidomethyl)-4-(phenylmethyl)morpholine, a versatile intermediate for further functionalization via click chemistry or reduction to the corresponding amine.

Reagent Preparation
  • Solution A (Substrate): Prepare a 0.1 M solution of this compound in dimethylformamide (DMF).

  • Solution B (Nucleophile): Prepare a 0.15 M solution of sodium azide (NaN₃) in dimethylformamide (DMF). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

Experimental Setup

The flow chemistry system should be assembled as depicted in the workflow diagram below. All tubing should be chemically resistant (e.g., PFA or PTFE).

Flow_Chemistry_Setup

Caption: Experimental workflow for the continuous flow azidation.

Step-by-Step Procedure
  • System Priming: Prime both Pump A and Pump B with pure DMF to ensure the system is free of air bubbles and filled with solvent.

  • Set Parameters:

    • Set the temperature of the reactor coil to 80 °C using a column heater or oil bath.

    • Set the back-pressure regulator (BPR) to 10 bar to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Initiate Reaction:

    • Start pumping Solution A through Pump A at a flow rate of 0.5 mL/min.

    • Simultaneously, start pumping Solution B through Pump B at a flow rate of 0.5 mL/min.

    • The two streams will converge at the T-mixer, initiating the reaction.

  • Residence Time: With a total flow rate of 1.0 mL/min and a 10 mL reactor coil, the residence time for the reaction is 10 minutes.

  • Steady State and Collection: Allow the system to run for at least three residence times (30 minutes) to reach a steady state. After reaching steady state, begin collecting the product stream in a flask containing a suitable quench solution (e.g., saturated aqueous sodium bicarbonate).

  • Work-up and Analysis:

    • Once the desired amount of product is collected, switch the pumps back to pure DMF to flush the system.

    • The collected product mixture can be worked up by standard extraction procedures (e.g., with ethyl acetate and water).

    • Analyze the organic phase by LC-MS or GC-MS to determine conversion and purity. Chiral HPLC can be used to confirm the retention of stereochemical integrity.

Data Presentation: Reaction Parameter Summary

The following table summarizes the key parameters for the described protocol and provides a column for recording experimental results.

ParameterValueObserved Result
Substrate Concentration 0.1 M
Nucleophile Concentration 0.15 M
Stoichiometry (Substrate:Nucleophile) 1 : 1.5
Flow Rate (Total) 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 minutes
Temperature 80 °C
Pressure 10 bar
Solvent DMF
Expected Yield >95% (based on similar transformations)
Expected e.e. >99%

Causality and Experimental Choices

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving the azide anion highly nucleophilic.

  • Stoichiometry: A slight excess of the nucleophile (1.5 equivalents) is used to drive the reaction to completion, ensuring full conversion of the limiting substrate within the defined residence time.

  • Temperature: Elevating the temperature to 80 °C increases the reaction rate, allowing for a shorter residence time and higher throughput. The precise temperature control of the flow reactor prevents overheating and potential side reactions.[7]

  • Back-Pressure Regulator: The BPR maintains a constant pressure throughout the system, preventing solvent outgassing at elevated temperatures and ensuring consistent flow rates and residence times.[16]

Conclusion

The transition to continuous flow chemistry for the synthesis and derivatization of chiral building blocks like this compound represents a significant step forward in pharmaceutical development.[8] This application note provides a foundational protocol that demonstrates the enhanced control, safety, and efficiency of flow chemistry. The principles and methodologies described herein can be adapted for a wide range of nucleophilic substitution reactions, enabling the rapid and reliable production of diverse libraries of chiral morpholine derivatives for drug discovery and development.

References

  • TCI Chemicals. (2025, May 26).
  • Chemos GmbH&Co.KG.
  • Nexchem Ltd. (2019, February 25).
  • BenchChem.
  • Penta chemicals. (2025, April 16).
  • Carl ROTH.
  • Gemo, N., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Tsantili-Kakoulidou, A., et al. Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Tzara, A., et al. (2020).
  • Plumb, K., & Gutmann, B. (2021). Towards The Standardization of Flow Chemistry Protocols For Organic Reactions.
  • Gutmann, B., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions.
  • Chemistry World. (2019, November 12).
  • Poe, S. L., et al. (2017). Flow Chemistry in Organic Synthesis.
  • Le, T., et al. (2022). Kinetic Investigation of the Asymmetric Hydrogenation of Benzylphenylephrone in Continuous Flow.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Pentelute, B. L. (2018). Automated Flow Synthesis of Biomacromolecules. DSpace@MIT.
  • Sharma, P. K., et al. (2022).
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Kumar, V., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
  • Cant, N., et al. (2022). Flow chemistry and the synthesis of energetic materials.
  • Santana, H. S., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.

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Application Note: A Scalable and Stereoselective Synthesis of Key Intermediates for (S,S)-Reboxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) widely used as an antidepressant.[1] The therapeutic activity resides predominantly in the (S,S)-enantiomer, making stereoselective synthesis crucial for pharmaceutical development.[2][3] This application note details a robust and scalable synthetic route to (S,S)-Reboxetine, moving beyond inefficient classical resolutions to an enantioselective process suitable for large-scale production.[4][5] The strategy hinges on the Sharpless Asymmetric Epoxidation (SAE) of cinnamyl alcohol to establish the required stereochemistry early in the synthesis.[4] Subsequent regioselective epoxide opening and an efficient morpholine ring formation sequence provide the key intermediates and the final active pharmaceutical ingredient (API) in high yield and excellent enantiomeric purity.[6] This guide provides detailed, field-proven protocols, explains the causality behind critical process choices, and offers a framework for the scale-up synthesis of Reboxetine and its analogues.

Introduction

Overview of Reboxetine

Reboxetine is a morpholine derivative that functions as a potent and selective norepinephrine reuptake inhibitor (NRI).[7] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, which is believed to be the basis of its antidepressant effects.[8] Marketed under various trade names, including Edronax®, it has comparable efficacy to other antidepressants like imipramine and fluoxetine, often with an improved side-effect profile.[7][8]

The Stereochemical Challenge and Strategic Imperative

Reboxetine possesses two chiral centers, leading to four possible stereoisomers. Pharmacological studies have unequivocally shown that the (S,S)-enantiomer possesses the highest affinity and selectivity for the norepinephrine transporter, making it the therapeutically important isomer.[2][8] Early production methods relied on the resolution of the racemic mixture, often using chiral acids like (S)-mandelic acid.[5][6] However, such methods are inherently inefficient for scale-up, with a maximum theoretical yield of 50% and often much lower practical yields, generating significant chemical waste.[] Therefore, developing an efficient, enantioselective synthetic route is not merely an academic exercise but a commercial and environmental necessity for large-scale API manufacturing.[4][]

Selected Synthetic Strategy: Asymmetric Epoxidation

To address the need for a scalable and stereoselective process, this guide focuses on a synthetic strategy that has been successfully developed and optimized for large-scale production.[4][6] The core of this strategy is the Sharpless Asymmetric Epoxidation (SAE) of an achiral precursor, trans-cinnamyl alcohol. This powerful transformation installs one of the key stereocenters with high enantioselectivity, and the resulting chiral epoxide serves as a versatile intermediate for subsequent transformations that establish the second stereocenter and construct the morpholine ring.[1][4] This approach avoids late-stage resolutions and provides a more convergent and atom-economical pathway to the target molecule.[5]

Retrosynthetic Analysis and Process Workflow

The chosen forward-synthesis is designed for process robustness. Key intermediates, such as the diol 3 , are often crystalline solids, which greatly facilitates purification on a large scale by avoiding costly and time-consuming chromatographic methods.[4] The retrosynthetic analysis reveals the key bond disconnections and strategic intermediates.

G reboxetine (S,S)-Reboxetine (API) lactam Lactam Intermediate (4) reboxetine->lactam Reduction diol Chiral Diol (3) lactam->diol Lactamization epoxide (R,R)-Phenylglycidol (2) diol->epoxide Epoxide Opening ethoxyphenol 2-Ethoxyphenol cinnamyl_alcohol Cinnamyl Alcohol (1) epoxide->cinnamyl_alcohol Asymmetric Epoxidation

Caption: Retrosynthetic analysis of (S,S)-Reboxetine.

The overall process flow is designed to telescope steps where possible, minimizing isolations and improving throughput, a critical consideration for industrial-scale synthesis.[5]

G cluster_0 Process Workflow for (S,S)-Reboxetine Synthesis A Cinnamyl Alcohol B (R,R)-Phenylglycidol (Intermediate 2) A->B Sharpless Asymmetric Epoxidation C Chiral Diol (Intermediate 3) B->C Epoxide Opening (with 2-Ethoxyphenol) D Lactam (Intermediate 4) C->D Morpholine Ring Formation (Part 1) E (S,S)-Reboxetine Base D->E Lactam Reduction (Part 2) F (S,S)-Reboxetine Succinate (Final API) E->F Salt Formation & Crystallization

Caption: Overall synthetic workflow for (S,S)-Reboxetine.

Protocol 1: Synthesis of (2R,3R)-Phenylglycidol (2)

3.1 Principle: The Sharpless Asymmetric Epoxidation utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate, DET), and an oxidant (tert-butyl hydroperoxide, TBHP). The choice of the D-(-)-diethyl tartrate ligand is critical as it directs the epoxidation of the allylic alcohol from a specific face, reliably producing the (2R,3R)-epoxide, which is essential for obtaining the final (S,S)-Reboxetine product.[4]

3.2 Safety Precautions:

  • Titanium(IV) isopropoxide is moisture-sensitive and will react violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • tert-Butyl hydroperoxide (TBHP) is a strong oxidizing agent and can decompose violently at elevated temperatures. Use a solution in a non-volatile solvent (e.g., decane or toluene) and avoid contact with metals that can catalyze decomposition. All additions should be performed at controlled low temperatures.

  • Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.3 Detailed Experimental Protocol:

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves (25 g/mol of substrate).

  • Solvent and Cooling: Charge the reactor with dichloromethane (DCM, ~10 L/kg of substrate) and begin cooling to -25 °C.

  • Ligand and Catalyst Addition: While maintaining the temperature at -25 °C, add D-(-)-diethyl tartrate (1.2 eq relative to catalyst, ~0.06 mol) followed by the slow, dropwise addition of titanium(IV) isopropoxide (1.0 eq relative to catalyst, ~0.05 mol). Stir the resulting solution for 30 minutes to allow for complex formation.

  • Substrate Addition: Add a solution of trans-cinnamyl alcohol (1 ) (1.0 eq, 1.0 mol) in DCM (~2 L/kg) to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed -20 °C.

  • Oxidant Addition: Slowly add a solution of TBHP in toluene (5.5 M, 2.0 eq) via an addition funnel or pump over 2-3 hours. Critical Control Point: The addition rate must be carefully controlled to maintain the internal temperature below -20 °C. A runaway reaction is a significant hazard.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of cinnamyl alcohol.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of tartaric acid, pre-cooled to 0 °C. The addition is exothermic; maintain the temperature below 10 °C. Stir vigorously for 1 hour.

  • Work-up: Allow the mixture to warm to room temperature. The layers will separate. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R,R)-phenylglycidol (2 ). This intermediate is often used directly in the next step without further purification.[4]

3.4 In-Process Controls and Characterization:

  • Reaction Completion: HPLC analysis showing <1% remaining cinnamyl alcohol.

  • Enantiomeric Excess (ee): Chiral HPLC analysis of the crude product. Expected ee >98%.[4]

  • Structure: ¹H NMR spectroscopy to confirm the formation of the epoxide.

Protocol 2: Synthesis of (2R,3R)-3-(2-Ethoxyphenoxy)-1-phenyl-1,2-propanediol (3)

4.1 Principle: This step involves the nucleophilic ring-opening of the chiral epoxide 2 . 2-Ethoxyphenol, activated by a base, attacks the less-hindered carbon of the epoxide. The reaction is highly regioselective, and the stereochemistry established in the previous step is transferred, resulting in the formation of the chiral diol 3 . The use of a strong base like sodium hydride ensures complete deprotonation of the phenol for efficient reaction.

4.2 Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion in a fume hood under an inert atmosphere. Use appropriate grounding to prevent static discharge.

  • Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous THF.

4.3 Detailed Experimental Protocol:

  • Reactor Setup: To a dry, inerted reactor, charge a 60% dispersion of sodium hydride (1.1 eq) in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent and Nucleophile Addition: Add anhydrous THF (~15 L/kg of epoxide) and cool the suspension to 0 °C. Slowly add a solution of 2-ethoxyphenol (1.05 eq) in anhydrous THF. Allow the mixture to stir and warm to room temperature for 1 hour to ensure complete formation of the sodium phenoxide salt. Hydrogen gas evolution will be observed.

  • Epoxide Addition: Cool the mixture back to 0 °C. Add a solution of crude (R,R)-phenylglycidol (2 ) (from the previous step, 1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 8-12 hours.

  • Monitoring and Quench: Monitor the reaction by HPLC for the consumption of the epoxide. Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Crystallization and Isolation: Add a nonpolar solvent like methyl tert-butyl ether (MTBE) or heptane. The product diol 3 will often crystallize directly from the reaction mixture upon cooling and addition of an anti-solvent.[4] Stir the resulting slurry at 0-5 °C for 2-4 hours to maximize precipitation.

  • Filtration: Filter the solid product, wash the filter cake with cold MTBE, and dry under vacuum at 40-50 °C. This direct crystallization method typically affords the diol 3 in high purity, avoiding chromatography.[4]

4.4 Characterization:

  • Purity: HPLC analysis (expected >99%).

  • Identity: ¹H and ¹³C NMR spectroscopy.

  • Melting Point: To confirm crystalline form and purity.

Protocol 3: Morpholine Ring Formation and Final API Synthesis

5.1 Strategy: The construction of the morpholine ring from the diol 3 is a multi-step sequence that can be streamlined into two main operations for scale-up. The first involves activating the primary alcohol, reacting with an amine equivalent, and cyclizing to form a lactam (morpholin-5-one) intermediate 4 . The second operation is the reduction of this stable, crystalline lactam to the final (S,S)-Reboxetine free base.[6]

5.2 Protocol 3A: Synthesis of (2S,3S)-2-[α-(2-Ethoxyphenoxy)benzyl]morpholin-5-one (4)

  • Activation: Dissolve the diol 3 (1.0 eq) in a suitable solvent like DCM or toluene. Cool to 0 °C. Add a base such as triethylamine (1.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.1 eq), maintaining the temperature below 5 °C. Stir for 1-2 hours until activation of the primary alcohol is complete (monitor by HPLC).

  • Amination: In a separate reactor, prepare a solution of aminoacetonitrile (1.2 eq) and triethylamine (2.0 eq) in acetonitrile. Add this solution to the mesylated intermediate. Heat the reaction to 50-60 °C for 6-8 hours.

  • Hydrolysis and Cyclization: Cool the reaction mixture. Add an aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux. This step hydrolyzes the nitrile to a carboxylic acid and promotes in-situ intramolecular cyclization to the lactam 4 .

  • Isolation: After cooling, extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. The crude lactam 4 is then purified by recrystallization from a solvent system like ethanol/water.

5.3 Protocol 3B: Reduction to (S,S)-Reboxetine and Salt Formation

  • Safety: Lithium aluminum hydride (LAH) is extremely reactive with water and protic solvents. All operations must be under a strictly inert and anhydrous atmosphere. Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) is a safer alternative often used at scale.

  • Reduction: Dissolve the lactam 4 (1.0 eq) in anhydrous THF. In a separate reactor, prepare a solution of a reducing agent like LAH (1.0 eq) in THF.[6] Slowly add the lactam solution to the LAH suspension at 20-25 °C. The reaction is exothermic. Stir for 2 hours after addition is complete.[6]

  • Quench: Cautiously quench the reaction by the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely destroying excess LAH and precipitating aluminum salts in a granular, filterable form.

  • Isolation of Free Base: Filter the aluminum salts and wash the cake with THF. Concentrate the filtrate to obtain the crude (S,S)-Reboxetine free base.

  • Salt Formation: Dissolve the crude base in a suitable solvent like ethanol. Add a solution of succinic acid (1.0 eq) in ethanol.

  • Final Crystallization: The (S,S)-Reboxetine succinate salt will precipitate. Heat the mixture to reflux to obtain a clear solution, then cool slowly to crystallize. This final crystallization step is critical for achieving the high purity required for an API. Filter the product, wash with cold ethanol, and dry under vacuum.

Data Summary

The following table summarizes typical results for this scalable synthesis based on published process development work.[4][5][6]

StepIntermediate/ProductKey ReagentsTypical YieldChemical Purity (HPLC)Enantiomeric Excess (ee)
1(R,R)-Phenylglycidol (2 )Ti(OiPr)₄, (-)-DET, TBHP~85-90% (crude)N/A>98%
2Chiral Diol (3 )2-Ethoxyphenol, NaH~75-85% (cryst.)>99%>99.5%
3ALactam (4 )MsCl, Aminoacetonitrile, NaOH~80-86%>98%>99.5%
3B(S,S)-Reboxetine SuccinateLAH or Vitride®, Succinic Acid~80-85%>99.8%>99.8%
Overall (S,S)-Reboxetine Succinate From Cinnamyl Alcohol ~45-55% >99.8% >99.8%

Conclusion

The synthetic route presented provides a robust, efficient, and highly stereoselective pathway for the multikilogram synthesis of (S,S)-Reboxetine succinate. By employing an asymmetric catalytic step early in the sequence, this process avoids the inherent waste and low yields of classical resolution methods.[4][] The strategy relies on well-understood transformations and utilizes crystalline intermediates that facilitate purification at scale, minimizing the need for chromatography.[4][6] These detailed protocols, grounded in established process chemistry, offer a reliable foundation for any research or development program focused on the large-scale manufacturing of Reboxetine or structurally related morpholine-based pharmaceutical agents.

References

  • Brenner, E., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937-939). [Link]

  • Krell, C. M., et al. (2002). Process Development and Scale-up for (±)-Reboxetine Mesylate. Organic Process Research & Development, 6(5), 613-615). [Link]

  • Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(24), 5173-5180). [Link]

  • Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Brenner, E., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]

  • Verma, R., & Kumar, S. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3)). [Link]

  • Silver Fern Chemical Inc. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Silver Fern Chemical. [Link]

  • Kaur, M., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(11), 1786-1801). [Link]

  • Krell, C. M., et al. (2007). Process Development for (S,S)-Reboxetine Succinate via a Sharpless Asymmetric Epoxidation. Organic Process Research & Development, 11(4), 755-758). [Link]

  • Hayes, S. T., et al. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 15(5), 1089-1097). [Link]

  • Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150). [Link]

  • Métro, T.-X., et al. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of β-Amino Alcohols. The Journal of Organic Chemistry, 73(2), 707-710). [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Siddiqui, B. S., et al. (2006). Enantioselective synthesis of (+)-(S,S)-reboxetine. Tetrahedron: Asymmetry, 17(4), 657-661). [Link]

  • Singh, V., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(11), 7730-7751). [Link]

  • Moschona, F., et al. (2020). Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. ResearchGate. [Link]

  • Hayes, S. T., et al. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. ResearchGate. [Link]

  • Hayes, S. T., et al. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. . [Link]

  • Kaur, M., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. ResearchGate. [Link]

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Application Note & Protocol: Strategic N-Benzylation of 2-(chloromethyl)morpholine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the N-benzylation of 2-(chloromethyl)morpholine, yielding 4-benzyl-2-(chloromethyl)morpholine. This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. The procedure detailed herein is structured to ensure high yield and purity through a classic nucleophilic substitution pathway. We will delve into the causality behind reagent and solvent selection, reaction monitoring, and purification strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic method.

Introduction & Significance

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] N-alkylation, particularly N-benzylation, of morpholine derivatives is a critical transformation for generating key intermediates in drug discovery programs.[3][4] The target molecule, 4-benzyl-2-(chloromethyl)morpholine, possesses two key functionalities: a protected tertiary amine and a reactive chloromethyl group, making it a versatile building block for further elaboration.

This protocol addresses the direct N-benzylation of the secondary amine in 2-(chloromethyl)morpholine using benzyl bromide. The method relies on a standard SN2 reaction mechanism, where the morpholine nitrogen acts as the nucleophile. A mild inorganic base is employed to neutralize the hydrobromic acid generated in situ, driving the reaction to completion.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic substitution reaction between the secondary amine of 2-(chloromethyl)morpholine and the electrophilic benzylic carbon of benzyl bromide.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the electron-deficient methylene carbon of benzyl bromide.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Displacement & Protonation: The bromide ion is displaced as a leaving group, and the nitrogen atom becomes positively charged.

  • Deprotonation: A base, such as potassium carbonate, removes the proton from the nitrogen, yielding the neutral N-benzylated product and bicarbonate.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Sₙ2 Attack cluster_products Products SM 2-(chloromethyl)morpholine TS Transition State SM->TS Nucleophilic Attack RE Benzyl Bromide RE->TS Nucleophilic Attack PROD 4-benzyl-2-(chloromethyl)morpholine TS->PROD Leaving Group Departure & Deprotonation SALT HBr Salt (Neutralized by Base) TS->SALT Leaving Group Departure & Deprotonation

Caption: SN2 mechanism for N-benzylation of the morpholine nitrogen.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as necessary.

Materials and Equipment
MaterialGradeSupplierCAS Number
2-(chloromethyl)morpholine hydrochloride≥97%Commercial Source35919-07-0
Benzyl bromide≥98%, stabilizedCommercial Source100-39-0
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercial Source584-08-7
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial Source75-05-8
Ethyl Acetate (EtOAc)ACS GradeCommercial Source141-78-6
HexanesACS GradeCommercial Source110-54-3
Deionized WaterN/AIn-house7732-18-5
Brine (Saturated NaCl solution)N/AIn-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source7487-88-9
Silica Gel60 Å, 230-400 meshCommercial Source7631-86-9

Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, and standard laboratory glassware.

Reagent Stoichiometry Table
CompoundMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-(chloromethyl)morpholine HCl172.0610.01.01.72 g
Benzyl bromide171.0411.01.11.88 g (1.29 mL)
Potassium Carbonate138.2130.03.04.15 g
Acetonitrile41.05--50 mL

Note: 2-(chloromethyl)morpholine is often supplied as the hydrochloride salt. The extra equivalent of base is to neutralize the HCl salt in addition to the HBr produced during the reaction.

Mandatory Safety Precautions
  • Benzyl Bromide: This reagent is a potent lachrymator and irritant. It is toxic and corrosive.[5] Always handle benzyl bromide in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5][7] An emergency eyewash and shower must be accessible.[6]

  • 2-(chloromethyl)morpholine Derivatives: These compounds are classified as toxic if swallowed and cause serious eye irritation. Avoid contact with skin and eyes.[8]

  • General: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering.

Step-by-Step Synthesis Procedure

G Experimental Workflow A 1. Reagent Setup B 2. Benzylation Reaction A->B Add Benzyl Bromide, Heat to Reflux C 3. Reaction Monitoring (TLC) B->C Sample periodically C->B Continue reaction D 4. Aqueous Work-up C->D Reaction complete E 5. Extraction & Drying D->E Isolate organic phase F 6. Purification (Chromatography) E->F Concentrate crude product G 7. Characterization F->G Isolate pure fractions

Caption: High-level workflow for the synthesis and purification process.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)morpholine hydrochloride (1.72 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 10 minutes at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Slowly add benzyl bromide (1.29 mL, 11.0 mmol) to the stirring suspension using a syringe.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Expected Rf values: Starting material (polar, lower Rf) -> Product (less polar, higher Rf). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr, KCl), washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect fractions containing the pure product (as determined by TLC) and concentrate them in vacuo to yield 4-benzyl-2-(chloromethyl)morpholine as a white to yellow solid.

Expected Results and Characterization
  • Yield: 75-90%.

  • Physical Appearance: White to yellow solid.

  • Melting Point: 46-50 °C.

  • 1H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5 ppm), the morpholine ring protons (complex multiplets ~2.0-4.0 ppm), and the chloromethyl group (CH₂Cl ~3.5-3.6 ppm).

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 226.1.

Discussion of Experimental Choices

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction.[9] It is sufficiently basic to deprotonate the morpholinium intermediate, inexpensive, and its insolubility in acetonitrile simplifies its removal by filtration post-reaction. Stronger bases, such as sodium hydride or hydroxides, are not necessary and could promote side reactions involving the chloromethyl group.[6]

  • Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. It readily dissolves the organic reactants while allowing for easy separation from the inorganic base and byproducts. Its boiling point of 82°C allows the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

  • Stoichiometry: A slight excess (1.1 equivalents) of the benzylating agent is used to ensure the complete consumption of the more valuable starting material. A larger excess of the base (3.0 equivalents) is used to neutralize the HCl from the starting material salt and the HBr generated during the reaction, ensuring the reaction medium does not become acidic, which would protonate and deactivate the starting amine.

Conclusion

The protocol described provides a reliable and scalable method for the N-benzylation of 2-(chloromethyl)morpholine. By understanding the underlying mechanism and the rationale for the chosen reagents and conditions, researchers can confidently execute this synthesis to produce high-purity 4-benzyl-2-(chloromethyl)morpholine, a key building block for further synthetic endeavors in pharmaceutical and materials science.

References

  • Uddin, G., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • Stiniya, S., et al. (2024). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Available at: [Link]

  • Bunnage, M., et al. (2006). Benzyl morpholine derivatives. Google Patents (US7294623B2).
  • Chen, X., et al. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. Available at: [Link]

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Gusakova, E. A., & Zhidkova, E. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Yasar, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents (CN102212040A).
  • Streck, S., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]

  • Alfa Aesar. (2010). Benzyl bromide - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available at: [Link]

  • Halberstadt, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. Available at: [Link]

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Topic: Chiral HPLC Methods for the Enantioselective Separation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Due to the frequent presence of stereogenic centers, the synthesis of morpholine-containing drugs often yields enantiomeric pairs. These enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation and quantification a regulatory and safety imperative.[3][4][5] This document provides a comprehensive guide to developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of morpholine enantiomers. We will delve into the underlying principles of chiral recognition, provide a systematic strategy for method development, and present detailed, field-proven protocols for screening and optimization.

The Foundation: Understanding Chiral Recognition

The separation of enantiomers via HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[6] This interaction must be stereochemically different for each enantiomer, leading to different retention times. The most widely accepted model for this process is the "three-point interaction" model, which posits that for effective chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral stationary phase (CSP) and one of the enantiomers.[3] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, and steric hindrance.

Figure 1: The Three-Point Interaction Model cluster_0 Enantiomer 1 (Favored Interaction) cluster_1 Enantiomer 2 (Disfavored Interaction) CSP Chiral Stationary Phase (CSP) Port A Port B Port C E1 Analyte Site X Site Y Site Z CSP:Port A->E1:Site X Interaction 1 CSP:Port B->E1:Site Y Interaction 2 CSP:Port C->E1:Site Z Interaction 3 E2 Analyte Site X' Site Y' Site Z' CSP:Port A->E2:Site X' Match CSP:Port B->E2:Site Y' Match CSP:Port C->E2:Site Z' Steric Hindrance

Caption: Three-point interaction model for chiral recognition.

A Systematic Strategy for Method Development

A trial-and-error approach to chiral method development is inefficient and costly.[7] A systematic screening strategy, grounded in the physicochemical properties of the analyte, is paramount. The workflow below outlines a logical progression from analyte assessment to a fully optimized method.

Chiral_Method_Development_Workflow start Start: Racemic Morpholine Analyte analyte Step 1: Analyte Characterization - pKa (basic nature of morpholine N) - Solubility - UV Chromophore start->analyte csp_selection Step 2: CSP Selection Select 2-4 columns based on analyte properties. Primary: Polysaccharide-based (Amylose/Cellulose) Secondary: Macrocyclic Glycopeptide analyte->csp_selection mp_screening Step 3: Mobile Phase Screening Screen selected CSPs across different modes. - Normal Phase (NP) - Reversed Phase (RP) - Polar Organic (PO) csp_selection->mp_screening evaluation Step 4: Evaluate Screening Results Is there any separation (Rs > 0.8)? mp_screening->evaluation evaluation->csp_selection No, select different CSPs optimization Step 5: Method Optimization - Adjust % Modifier/Additive - Vary Temperature - Change Flow Rate evaluation->optimization Yes validation validation optimization->validation end End: Robust Chiral Method validation->end

Caption: Systematic workflow for chiral HPLC method development.

Step 1: Analyte Characterization

The morpholine moiety contains a basic nitrogen atom. This is the most critical chemical feature influencing chromatographic behavior. It readily accepts a proton, making it prone to strong interactions with acidic sites on the silica support, which can lead to severe peak tailing. Therefore, method development must account for controlling its ionization state.

Step 2: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most important variable in a chiral separation.[7] For morpholine derivatives and other compounds with basic nitrogen groups, polysaccharide-based CSPs are the most successful and versatile starting point.[8][9]

CSP Type Common Trade Names Primary Interaction Mechanism Rationale for Morpholine Derivatives
Polysaccharide-Based (Coated & Immobilized) CHIRALPAK® (AD, AS, IA, IB, IC), CHIRALCEL® (OD, OJ, OZ)Hydrogen bonding, dipole-dipole, and steric interactions within the helical polymer structure ("chiral pockets").[6]Broad applicability and high success rates for a wide range of chiral compounds, including those with amine functionalities.[4]
Macrocyclic Glycopeptide CHIROBIOTIC® (T, V, R)Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket".Offers complementary selectivity to polysaccharide phases, particularly effective in polar ionic and reversed-phase modes for ionizable molecules.[10]
Step 3: Mobile Phase Selection and Screening

Screening should be performed in multiple chromatographic modes to maximize the chances of success.[6][7]

Mode Typical Mobile Phase Composition Key Considerations for Morpholine
Normal Phase (NP) n-Hexane / Alcohol (Isopropanol or Ethanol)This is the primary starting point. The basic morpholine nitrogen requires the addition of a basic additive (e.g., 0.1% Diethylamine, DEA) to the mobile phase.[8] This deactivates acidic silanol groups on the silica surface, dramatically improving peak shape and resolution.[11]
Reversed Phase (RP) Water or Buffer / Acetonitrile or MethanolUseful for polar morpholine derivatives and is compatible with LC-MS.[12] For basic analytes, buffered mobile phases (e.g., Ammonium Bicarbonate) are often required to control pH and achieve reproducible retention.[13]
Polar Organic (PO) Acetonitrile / Methanol or EthanolAn intermediate polarity mode that can provide unique selectivity. Basic or acidic additives may be required to improve peak shape, similar to NP and RP modes.

Detailed Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening

Objective: To efficiently screen selected CSPs and mobile phases to identify a promising lead condition for optimization.

Materials:

  • HPLC System with UV/DAD Detector

  • CSPs: CHIRALPAK® IA, CHIRALCEL® OD-H (or equivalent polysaccharide columns)

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)

  • Additives: Diethylamine (DEA), Ammonium Bicarbonate

  • Analyte: Racemic morpholine derivative dissolved in mobile phase (approx. 1 mg/mL)

Procedure:

  • Column Installation & Equilibration: Install the first CSP (e.g., CHIRALPAK® IA). Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Normal Phase Screening:

    • Condition 1 (NP-1): Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v). Set flow rate to 1.0 mL/min.

    • Condition 2 (NP-2): Mobile Phase: n-Hexane / EtOH / DEA (90:10:0.1, v/v/v). Maintain flow rate at 1.0 mL/min.

    • For each condition, inject 5 µL of the sample and run for 15-20 minutes.

  • Reversed Phase Screening:

    • Important: Before switching to RP, flush the entire system and column thoroughly with an intermediate solvent like Isopropanol.

    • Condition 3 (RP-1): Mobile Phase: 10 mM Ammonium Bicarbonate in Water / ACN (50:50, v/v). Set flow rate to 0.8 mL/min.

    • Inject 5 µL of the sample and run for 15-20 minutes.

  • Column Change and Repeat: Repeat steps 1-3 for the second CSP (e.g., CHIRALCEL® OD-H).

  • Evaluation: Analyze the chromatograms. Look for any sign of peak splitting or separation (Resolution, Rs > 0.8). The condition that provides the best initial separation is your "lead method" for optimization.

Protocol 2: Lead Method Optimization

Objective: To refine the lead method from the screening phase to achieve baseline resolution (Rs ≥ 1.5) with good peak shape.

Scenario: Assume the best result from screening was on CHIRALPAK® IA with n-Hexane / IPA / DEA (90:10:0.1), but the resolution was only 1.2.

Procedure:

  • Optimize Alcohol Modifier Percentage:

    • Systematically vary the percentage of IPA. The interactions responsible for chiral recognition are sensitive to the polar modifier concentration.[8]

    • Prepare mobile phases with varying IPA content:

      • n-Hexane / IPA / DEA (95:5:0.1)

      • n-Hexane / IPA / DEA (85:15:0.1)

    • Equilibrate and inject the sample for each condition. Note the effect on retention time and resolution. Lowering the alcohol percentage typically increases retention and may improve resolution.

  • Optimize Basic Additive Concentration:

    • The concentration of DEA can influence selectivity.[8]

    • Using the optimal IPA percentage from the previous step, test different DEA concentrations:

      • 0.05% DEA

      • 0.2% DEA

    • Evaluate the impact on peak shape and resolution.

  • Evaluate Temperature Effects:

    • Temperature can significantly alter chiral selectivity, sometimes even reversing the enantiomer elution order.[14]

    • Set the column thermostat to different temperatures (e.g., 15°C, 25°C, 40°C).

    • Equilibrate the system at each temperature and inject the sample. Lower temperatures often enhance resolution but may increase backpressure.

  • Adjust Flow Rate:

    • If resolution is still marginal, reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and improve separation, albeit at the cost of longer run times.[8]

  • Finalize Method: Select the combination of parameters that provides a resolution of ≥ 1.5, a tailing factor between 0.8 and 1.5, and a reasonable run time.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No Separation / Co-elution Incorrect CSP or mobile phase choice.Screen different CSPs and mobile phase modes (NP, RP, PO).[7]
Poor Resolution (Rs < 1.5) Sub-optimal mobile phase strength, temperature, or flow rate.Systematically optimize modifier %, temperature, and flow rate as described in Protocol 2.[8][14]
Severe Peak Tailing (T > 2.0) Strong interaction of the basic morpholine nitrogen with acidic silanol sites. Insufficient basic additive.Increase the concentration of the basic additive (e.g., DEA from 0.1% to 0.2%). Ensure the column is well-conditioned.
Irreproducible Retention Times Insufficient column equilibration. Mobile phase composition changing (evaporation).Equilibrate the column for a longer duration between runs. Keep mobile phase bottles capped. Use a buffered mobile phase in RP mode.

Conclusion

The successful chiral separation of morpholine enantiomers is readily achievable through a systematic and logical approach to method development. By prioritizing polysaccharide-based chiral stationary phases and employing a normal phase mobile phase containing a basic additive like diethylamine, a robust starting point can be quickly identified. Subsequent optimization of mobile phase composition, temperature, and flow rate allows for the fine-tuning required to meet the stringent resolution criteria for pharmaceutical analysis. This structured workflow minimizes wasted resources and maximizes the probability of developing a reliable, high-resolution chiral HPLC method.

References

  • Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers - Benchchem.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Chiral HPLC Method Development. I.B.S.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • Influence of the nature of polar modifier in mobile phase on chiral... ResearchGate.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). NIH.
  • Chiral Drug Separation.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • Application Notes and Protocols for Chiral Separation of Benzedrone Enantiomers using Capillary Electrophoresis. Benchchem.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. PubMed Central.
  • Chiral stationary phases and applications in gas chromatography. Request PDF.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key chiral intermediate in the synthesis of pharmaceuticals such as Reboxetine, mastering its preparation is critical.[1][2][3] This guide provides in-depth, field-proven insights based on established chemical principles.

I. Overview of the Primary Synthetic Pathway

The most common and reliable route to this compound involves a two-step process starting from a chiral amino alcohol. This pathway is favored for its stereochemical control and scalability.

  • Step 1: N-Benzylation and Intramolecular Cyclization: The synthesis begins with a chiral precursor, typically (R)-2-amino-3-chloro-1-propanol or a related derivative, which is reacted with a benzoylating agent followed by reduction, or more directly with benzyl bromide and a suitable dielectrophile like 1-bromo-2-chloroethane. A more direct and common laboratory approach involves the cyclization of an N-benzylated amino diol. For our purposes, we will focus on the pathway starting from (R)-N-benzyl-1-amino-2,3-propanediol, which undergoes intramolecular cyclization to form the precursor alcohol, (2R)-4-benzylmorpholin-2-yl)methanol.

  • Step 2: Chlorination: The resulting alcohol, (2R)-(4-(phenylmethyl)morpholin-2-yl)methanol, is then converted to the target chloromethyl compound via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4]

Below is a diagram illustrating this common synthetic workflow.

G cluster_0 Step 1: Morpholine Ring Formation cluster_1 Step 2: Chlorination A (R)-N-Benzyl-1-amino-2,3-propanediol B (2R)-(4-(phenylmethyl)morpholin-2-yl)methanol A->B  Intramolecular Cyclization (e.g., Williamson Ether Synthesis) C (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine B->C  Chlorinating Agent (e.g., Thionyl Chloride)

Caption: General two-step synthetic workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Step 1: Morpholine Ring Formation

Question 1: My yield for the cyclization to form (2R)-(4-(phenylmethyl)morpholin-2-yl)methanol is low. What are the likely causes and how can I fix it?

Answer: Low yield in this intramolecular Williamson ether synthesis step typically points to one of three issues: incomplete reaction, competing side reactions, or suboptimal reaction conditions.

  • Probable Cause 1: Ineffective Base or Deprotonation.

    • Explanation: The cyclization requires the deprotonation of the primary hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other end of the molecule (formed in situ from the other hydroxyl group). If the base is too weak or sterically hindered, deprotonation is inefficient.

    • Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like potassium carbonate (K₂CO₃) can work, sodium hydride (NaH) is often more effective as it irreversibly deprotonates the alcohol. Ensure the NaH is fresh and the solvent (e.g., THF) is anhydrous, as NaH reacts violently with water.

  • Probable Cause 2: Intermolecular Side Reactions.

    • Explanation: At high concentrations, the N-benzylated amino diol can react with another molecule instead of cyclizing, leading to dimer or polymer formation. This intermolecular reaction competes directly with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. By performing the reaction at a low concentration (e.g., <0.1 M), you favor the intramolecular pathway, as the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule. This can be achieved by slowly adding the substrate to a solution of the base over several hours.

  • Probable Cause 3: Suboptimal Solvent and Temperature.

    • Explanation: The solvent must be able to dissolve the starting material and be compatible with the base. Aprotic polar solvents like THF or DMF are typically preferred. The reaction temperature needs to be high enough to overcome the activation energy but not so high that it promotes decomposition or side reactions.

    • Solution: Anhydrous THF is an excellent choice for reactions involving NaH. The reaction often proceeds well at temperatures ranging from room temperature to the reflux temperature of THF (~66 °C). Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.

Step 2: Chlorination

Question 2: The chlorination of (2R)-(4-(phenylmethyl)morpholin-2-yl)methanol with thionyl chloride is giving me a dark, impure product with a low yield. What's going wrong?

Answer: This is a very common issue. The chlorination of nitrogen-containing alcohols can be problematic due to the basicity of the nitrogen atom and the high reactivity of thionyl chloride.

  • Probable Cause 1: Reaction with the Morpholine Nitrogen.

    • Explanation: The tertiary amine of the morpholine ring is a nucleophile and can react with thionyl chloride. This side reaction consumes your reagent, complicates the reaction mixture, and can lead to the formation of colored impurities and tars.

    • Solution: Protect the nitrogen by protonating it before adding the chlorinating agent. This is achieved by first forming the hydrochloride salt of your starting alcohol. The resulting ammonium salt is no longer nucleophilic. Alternatively, the reaction can be run with the hydrochloride salt of the starting material directly.[4]

  • Probable Cause 2: Uncontrolled Exothermic Reaction.

    • Explanation: The reaction between an alcohol and thionyl chloride is highly exothermic. If the reagent is added too quickly or without adequate cooling, the resulting temperature spike can cause decomposition of the starting material and product, leading to a dark, tarry mixture.

    • Solution: Maintain strict temperature control. Perform the reaction in an ice bath (0 °C) and add the thionyl chloride dropwise to the solution of the alcohol in a suitable solvent (e.g., dichloromethane).[4] This ensures the reaction proceeds smoothly and minimizes byproduct formation.

  • Probable Cause 3: Incomplete Reaction or Difficult Workup.

    • Explanation: Insufficient thionyl chloride will lead to an incomplete reaction. Conversely, excess thionyl chloride must be properly quenched and removed during workup. The workup procedure is critical for isolating a pure product.

    • Solution: Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). After the reaction is complete (monitored by TLC), the workup should involve carefully quenching the excess reagent by slowly pouring the reaction mixture onto ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acidic byproducts (HCl and SO₂) and the excess reagent. The product can then be extracted into an organic solvent.

G start Low Yield in Chlorination Step? cause1 Side reaction at morpholine nitrogen? start->cause1 cause2 Uncontrolled exotherm? start->cause2 cause3 Improper workup or stoichiometry? start->cause3 sol1 Form hydrochloride salt of starting alcohol before adding SOCl₂. cause1->sol1 sol2 Add SOCl₂ dropwise at 0 °C. cause2->sol2 sol3 Use 1.1-1.2 eq. SOCl₂. Quench carefully on ice/ sat. NaHCO₃ solution. cause3->sol3

Caption: Troubleshooting decision tree for the chlorination step.

Purification & Isolation

Question 3: I'm having trouble purifying the final product, this compound. It runs as an oil on the column and co-elutes with impurities.

Answer: Purification of the final product, which is often a free base oil, can indeed be challenging.

  • Solution 1: Convert to a Salt for Purification.

    • Explanation: The most robust method for purifying this compound is to convert it to its hydrochloride salt.[4] Salts are typically crystalline solids that are much easier to handle, purify by recrystallization, and store than the corresponding free-base oils.

    • Procedure: After the aqueous workup and extraction, dry the organic layer and remove the solvent. Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate, and then bubble dry HCl gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried.

  • Solution 2: Optimize Column Chromatography.

    • Explanation: If you must purify the free base by chromatography, the choice of eluent is critical. The tertiary amine can interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Procedure: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1%), to your eluent system (e.g., hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation of your product from non-basic impurities.

III. Frequently Asked Questions (FAQs)

Q1: How critical is the enantiopurity of the starting amino alcohol? Extremely critical. The stereocenter at the 2-position of the morpholine ring is derived directly from the chiral starting material. Using a starting material with low enantiomeric excess (ee) will result in a final product with similarly low ee, which is unacceptable for most pharmaceutical applications. Always use starting materials with >99% ee.

Q2: What are the best analytical methods to monitor these reactions?

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a mobile phase that gives good separation (Rf ~0.3-0.5 for the product). Visualize with UV light (for the phenyl group) and a potassium permanganate stain (which reacts with the alcohol and amine).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation of the intermediate and final product. Pay attention to the disappearance of the alcohol proton and the shift of the -CH₂OH protons to -CH₂Cl protons in the final step.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for confirming the enantiopurity of the final product.

Q3: Are there any greener or more efficient alternative reagents? Recent advances in morpholine synthesis focus on improving efficiency and reducing waste.[5][6] For the chlorination step, while thionyl chloride is common, other reagents like those used in the Appel reaction (PPh₃, CCl₄) can work under milder, neutral conditions, sometimes preventing side reactions with acid-sensitive functional groups. However, this introduces triphenylphosphine oxide as a byproduct that must be removed.

IV. Experimental Protocols & Data

Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for similar structures.[4]

Step 1: Synthesis of (2R)-(4-(phenylmethyl)morpholin-2-yl)methanol (This step assumes the starting material is commercially available or previously synthesized)

Step 2: Synthesis of this compound Hydrochloride

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (2R)-(4-(phenylmethyl)morpholin-2-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude solid or viscous oil is the hydrochloride salt.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to yield the pure hydrochloride salt as a white solid.

Table 1: Reagent Stoichiometry and Conditions
ParameterStep 1 (Cyclization Example)Step 2 (Chlorination)
Starting Material (R)-N-benzyl-1-amino-2,3-propanediol(2R)-(4-(phenylmethyl)morpholin-2-yl)methanol
Key Reagent Sodium Hydride (NaH)Thionyl Chloride (SOCl₂)
Equivalents 2.2 eq (for two hydroxyls)1.1 - 1.2 eq
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM)
Temperature 25 - 66 °C (Reflux)0 °C to 25 °C
Typical Yield 70 - 85%85 - 95% (as HCl salt)

V. References

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(18), 3559–3561. Available at: [Link]

  • Che, C., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 58(34), 11843-11847. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Trushkov, I. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 786–819. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives. Google Patents. Available at:

  • Wang, Z., et al. (2014). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Tetrahedron: Asymmetry, 25(1), 60-66. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6523. Available at: [Link]

  • Ye, N., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5559-5562. Available at: [Link]

  • ResearchGate. (2024). Formal synthesis of reboxetine. Available at: [Link]

  • Rekka, E. A., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(4), 395-413. Available at: [Link]

  • National Center for Biotechnology Information. Reboxetine. PubChem Compound Database. Available at: [Link]

Sources

Technical Support Center: Synthesis of Reboxetine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Reboxetine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital pharmaceutical intermediates. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

Troubleshooting Guide: Side Reactions & Mitigation

The synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor, involves several key transformations, each with the potential for unwanted side reactions. This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: During the Sharpless asymmetric epoxidation of cinnamyl alcohol, I'm observing low enantioselectivity and the formation of aldehyde byproducts. What's causing this and how can I improve the reaction?

Answer:

This is a common issue that typically points to suboptimal catalyst activity or competing oxidation pathways. The Sharpless epoxidation is a highly sensitive reaction that relies on the precise assembly of a titanium-tartrate chiral catalyst.[1][2]

Causality and Mechanism:

  • Low Enantioselectivity: The enantiomeric excess (ee) of the desired 2,3-epoxyalcohol is critically dependent on the integrity of the chiral catalyst. Moisture can hydrolyze the titanium tetra(isopropoxide), leading to the formation of achiral titanium species that catalyze a non-selective epoxidation. The presence of 3Å molecular sieves is crucial to scavenge any residual water.[1]

  • Aldehyde Formation: The formation of cinnamaldehyde and benzaldehyde as side products suggests over-oxidation or alternative reaction pathways.[3] This can be promoted by impurities in the tert-butyl hydroperoxide (TBHP) or prolonged reaction times at elevated temperatures. Vanadium-catalyzed epoxidations of cinnamyl alcohol have notably reported these aldehyde byproducts.[3]

Troubleshooting Protocol & Optimization:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate 3Å molecular sieves by heating under vacuum before use.

  • Reagent Quality: Use a fresh, high-purity bottle of titanium tetra(isopropoxide). The quality of tert-butyl hydroperoxide (TBHP) is also critical; use a commercially available solution in a non-polar solvent like toluene or decane and titrate it before use to determine the exact concentration.

  • Catalyst Assembly: The order of addition is important. The generally accepted practice is to add the titanium tetra(isopropoxide) to the chiral tartrate ester in the solvent at low temperature (-20 °C) before adding the substrate and the oxidant.

  • Temperature Control: Maintain the reaction at a low temperature, typically -20 °C, to minimize side reactions and enhance selectivity.

  • Monitoring the Reaction: Follow the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Avoid unnecessarily long reaction times once the starting material is consumed.

ParameterStandard ConditionTroubleshooting Modification
Temperature -20 °CMaintain strictly; avoid fluctuations.
Molecular Sieves 3Å, powderedEnsure freshly activated and sufficient quantity.
Ti(OiPr)₄ 5-10 mol%Use fresh, high-purity reagent.
TBHP 1.5-2.0 equivalentsTitrate before use; add slowly to the reaction mixture.
Question 2: In the epoxide ring-opening step with 2-ethoxyphenol, I am getting a mixture of regioisomers. How can I ensure the nucleophilic attack occurs at the correct carbon to yield the desired anti-diol precursor?

Answer:

The regioselectivity of epoxide ring-opening is a classic challenge in organic synthesis and is highly dependent on the reaction conditions (acidic vs. basic).[4][5][6] For the synthesis of the Reboxetine backbone, a specific regio- and stereochemical outcome is required.

Causality and Mechanism:

The ring-opening of an unsymmetrical epoxide can proceed via two different mechanisms, leading to different regioisomers.[7]

  • Basic or Neutral Conditions (SN2-type): Under basic or neutral conditions, the nucleophile (in this case, the 2-ethoxyphenoxide anion) will attack the less sterically hindered carbon of the epoxide ring. This is a classic SN2 reaction.[5][7] For the (2R,3S)-3-phenylglycidol intermediate, this would be the C2 position.

  • Acidic Conditions (SN1-like): In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group.[4][6] The reaction can then proceed with significant SN1 character. The nucleophile will preferentially attack the carbon atom that can better stabilize a partial positive charge. In the case of a phenyl-substituted epoxide, this is the benzylic carbon (C3), as it can form a more stable carbocation-like transition state.[8]

To obtain the desired precursor for Reboxetine, the attack of the 2-ethoxyphenoxide must occur at the benzylic carbon (C3). This indicates that conditions favoring an SN1-like pathway are necessary. However, a pure SN1 reaction would lead to racemization. Therefore, conditions that promote a borderline SN1/SN2 mechanism are often employed to achieve the desired regioselectivity with stereochemical inversion.

Troubleshooting Protocol & Optimization:

  • pH Control: The choice between acidic and basic conditions is the most critical factor. To favor attack at the benzylic position, mild acidic conditions or the use of a Lewis acid catalyst can be employed.

  • Base-Catalyzed Approach (for SN2 at the less hindered site): If the goal were the other regioisomer, you would generate the phenoxide with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) prior to adding the epoxide.[9]

  • Optimized Conditions for Reboxetine Precursor: Many reported syntheses use conditions that generate the nucleophile in situ under conditions that are not strongly basic, or they employ a Lewis acid. For instance, reacting the epoxy alcohol with 2-ethoxyphenol in the presence of a base like sodium hydroxide in a biphasic system can provide the desired product.[10] The reaction proceeds with inversion of configuration.

Experimental Workflow Diagram:

G cluster_conditions Epoxide Ring-Opening Conditions cluster_pathways Reaction Pathways cluster_outcomes Regiochemical Outcomes Acidic Acidic (H+) SN1 SN1-like Pathway Acidic->SN1 Protonation of Epoxide Basic Basic (e.g., NaH) SN2 SN2 Pathway Basic->SN2 Strong Nucleophile Benzylic Attack at Benzylic Carbon (Desired for Reboxetine) SN1->Benzylic Carbocation Stability NonBenzylic Attack at Non-Benzylic Carbon (Undesired) SN2->NonBenzylic Steric Hindrance

Sources

Technical Support Center: Recrystallization of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine, a critical chiral intermediate in pharmaceutical synthesis.[1][2] The advice herein is curated from established purification principles and extensive field experience to assist researchers, scientists, and drug development professionals in achieving high purity and yield.

I. Understanding the Core Challenge

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][6] For this compound, the goal is to dissolve the crude solid in a suitable solvent at an elevated temperature and then allow it to cool, causing the desired compound to crystallize in a pure form while impurities remain dissolved in the mother liquor.[7]

The primary challenges with this specific molecule often revolve around its chiral nature and the presence of the benzyl and chloromethyl groups, which influence its solubility and crystallization kinetics. Common issues include solvent selection, "oiling out" of the product, low recovery, and failure to induce crystallization.[8]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Problem 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] This is often due to the solution being too concentrated or cooling too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.

Causality & Solutions:

  • High Solute Concentration: The solution is supersaturated to a point where the compound precipitates too quickly.

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[8] Allow the solution to cool more slowly.

  • Rapid Cooling: Fast cooling doesn't provide enough time for the ordered lattice structure of a crystal to form.

    • Solution: Insulate the flask to slow down the cooling process. You can place the flask in a beaker of hot water and allow both to cool to room temperature together.[9] Avoid placing the flask directly into an ice bath until it has slowly reached room temperature and crystal formation has begun.[7]

  • Inappropriate Solvent: The solvent may be too "good," meaning the compound is still highly soluble even at lower temperatures, or too "poor," causing it to crash out of solution prematurely.

    • Solution: Consider a mixed-solvent system.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem 2: Very low or no crystal formation upon cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, I see very few or no crystals. What should I do?

A: This issue, often termed supersaturation, indicates that the concentration of the dissolved compound has not reached the point of nucleation, or that the energy barrier for crystal formation has not been overcome.[7] It can also mean that too much solvent was used initially.[7][8]

Causality & Solutions:

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude material, preventing the solution from becoming saturated upon cooling.[7][8]

    • Solution: Gently heat the solution to boil off some of the solvent.[8] Continue to reduce the volume until you observe crystal formation at the surface, then remove from heat and allow it to cool slowly. If you have removed too much solvent, you can add a small amount back.

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level.[7][10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the cooled solution.[7] This provides a template for further crystal growth.

  • Slow Crystallization Kinetics: Some molecules are inherently slow to crystallize.

    • Solution: Allow the solution to stand undisturbed for a longer period, even overnight, in a cold environment (e.g., a refrigerator).

Problem 3: The purity of the recrystallized product is not satisfactory.

Q: I've successfully recrystallized my compound, but analytical data (e.g., NMR, HPLC) shows it is still impure. Why did this happen?

A: Poor purity after recrystallization can result from several factors, including the incorporation of impurities into the crystal lattice due to rapid crystallization or the presence of insoluble or colored impurities that were not adequately removed.

Causality & Solutions:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[8]

    • Solution: Redissolve the crystals in a slightly larger volume of hot solvent than used previously and allow for slower cooling to promote the formation of more ordered, purer crystals.[8]

  • Insoluble Impurities: Particulate matter that does not dissolve in the hot solvent will contaminate the final product.

    • Solution: Perform a hot filtration step. After dissolving the crude compound in the hot solvent, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble materials.[9] It is crucial to keep the solution hot during this process to prevent premature crystallization in the funnel.

  • Colored Impurities: Highly colored impurities may co-crystallize with the product.

    • Solution: After dissolving the crude solid, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4][7] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For a molecule with both polar (morpholine ether and amine) and non-polar (benzyl group) features, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature.[11] Solvents to test could include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/heptane.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[11]

  • Gently heat the tubes that showed poor solubility. The compound should dissolve completely at or near the boiling point of the solvent.[11]

  • Cool the tubes that showed good hot solubility. The ideal solvent will produce a good yield of crystals upon cooling.[7]

Q2: What is the purpose of washing the crystals with cold solvent after filtration?

A2: Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor that may be clinging to the surface of the crystals.[7] This liquid contains the dissolved impurities, so this step is crucial for achieving high purity. It is important to use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your purified product.[7]

Q3: My yield is very low, even though I got nice crystals. What are the likely causes?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: As discussed in Problem 2, this is a primary cause of product loss to the mother liquor.[8]

  • Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.

  • Washing with too much solvent: Using an excessive amount of cold solvent to wash the crystals can dissolve a substantial portion of the product.[11]

  • The compound has significant solubility in the cold solvent: Some product will always be lost because of its inherent solubility, even at low temperatures.[7]

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This is done by evaporating a portion of the solvent from the filtrate to increase the concentration of the desired compound and then cooling the solution again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the product.

IV. Data and Protocols

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 785.2Good for moderately polar compounds. Often used in mixed systems with water.[12]
Isopropanol 824.3Similar to ethanol, slightly less polar.
Ethyl Acetate 774.4A common solvent of intermediate polarity. Can be effective for compounds like the target molecule.[13]
Toluene 1112.4Good for less polar compounds. The high boiling point can be advantageous for dissolving difficult solids.
Heptane/Hexane 98 / 690.1Non-polar. Often used as the "poor" solvent in a mixed-solvent system to induce crystallization.
Water 10010.2Highly polar. Unlikely to be a good single solvent due to the non-polar benzyl group, but useful as an anti-solvent.[14]

Polarity Index values are approximate and for relative comparison.

Standard Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum amount of near-boiling solvent A->B C Heat until fully dissolved B->C D Add activated charcoal (if colored) C->D Optional F Cool slowly to room temperature C->F E Perform hot gravity filtration (if insoluble impurities) D->E E->F Optional G Cool in ice bath to maximize yield F->G H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Cooling OilingOut Compound Oils Out? Start->OilingOut NoCrystals No/Few Crystals? OilingOut->NoCrystals No AddSolvent Reheat, add more solvent, cool slowly OilingOut->AddSolvent Yes ImpureProduct Product Impure? NoCrystals->ImpureProduct No BoilSolvent Boil off excess solvent NoCrystals->BoilSolvent Yes (Too much solvent?) Induce Scratch flask or add seed crystal NoCrystals->Induce Yes (Supersaturated?) Redissolve Redissolve, cool slower ImpureProduct->Redissolve Yes (Crystallized too fast?) HotFilter Perform hot filtration/charcoal treatment ImpureProduct->HotFilter Yes (Insoluble/colored impurities?) Success Pure Crystals Obtained ImpureProduct->Success No AddSolvent->OilingOut BoilSolvent->NoCrystals Induce->ImpureProduct Induce->Success Redissolve->Start HotFilter->Start Failure Re-evaluate solvent system

Caption: Decision tree for troubleshooting common recrystallization issues.

V. References

  • Vertex AI Search. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved January 15, 2026.

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved January 15, 2026, from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 15, 2026, from [Link]

  • Ferte, J., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(11), 2595. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 15, 2026, from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved January 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 15, 2026, from

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved January 15, 2026, from

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved January 15, 2026, from [Link]

  • Reddit. (2022). Guide to Recrystallisation. Retrieved January 15, 2026, from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved January 15, 2026, from

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved January 15, 2026, from [Link]

  • NIH. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Stereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Morpholine Synthesis. The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its favorable pharmacokinetic properties.[1] However, achieving precise stereochemical control during its synthesis presents a significant hurdle for many researchers. The spatial arrangement of substituents on the morpholine ring can dramatically alter a molecule's biological activity, making stereoselectivity a critical parameter for success in drug development.[2]

This guide is designed to provide practical, field-proven insights into overcoming the common challenges encountered in these syntheses. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Enantioselectivity in Catalytic Asymmetric Hydrogenation

Question: "I am attempting an asymmetric hydrogenation of a 2-substituted dehydromorpholine using a Rhodium-bisphosphine catalyst, but my enantiomeric excess (ee) is consistently low (<50%). What factors could be contributing to this, and how can I improve it?"

Answer: Low enantioselectivity in this context often points to a mismatch between the substrate and the catalytic system or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Causality and Expert Insights: The key to high enantioselectivity in asymmetric hydrogenation lies in the precise interaction between the substrate and the chiral ligand of the metal catalyst. The catalyst creates a chiral environment that should favor the formation of one enantiomer over the other.

  • Ligand Choice is Critical: The bite angle and electronic properties of the bisphosphine ligand are paramount. For dehydromorpholines, ligands with a large bite angle, such as SKP, have been shown to be highly effective, achieving up to 99% ee.[3] If you are using a different ligand, it may not be creating the ideal steric environment for effective facial discrimination of the double bond.

  • Solvent Effects: The solvent can influence the conformation of both the substrate and the catalyst complex. It's crucial to screen a range of solvents with varying polarities.

  • Hydrogen Pressure: While higher pressure can increase the reaction rate, it can sometimes negatively impact enantioselectivity. It's a parameter that needs to be optimized for your specific substrate.

  • Substrate Purity: Impurities in your dehydromorpholine substrate can sometimes act as catalyst poisons or inhibitors, leading to poor performance.

Troubleshooting Workflow:

G start Low ee (<50%) in Asymmetric Hydrogenation ligand Verify/Change Chiral Ligand (e.g., SKP for large bite angle) start->ligand solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) ligand->solvent pressure Optimize H2 Pressure (e.g., Test 1-50 atm) solvent->pressure purity Check Substrate Purity (Recrystallize or re-purify) pressure->purity result High ee (>95%) Achieved? purity->result end Successful Synthesis result->end Yes revisit Re-evaluate Synthetic Strategy result->revisit No

Recommended Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [3]

  • Catalyst Preparation: In a glovebox, dissolve the Rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral bisphosphine ligand (e.g., SKP) in a degassed solvent like dichloromethane (CH2Cl2). Stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a high-pressure reactor, add the 2-substituted dehydromorpholine substrate.

  • Hydrogenation: Transfer the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (start with a moderate pressure, e.g., 10 atm).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.

  • Work-up and Analysis: Once the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture and purify by column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.[4][5]

ParameterStarting PointOptimization Range
Catalyst Loading 1 mol%0.5 - 2 mol%
H2 Pressure 10 atm1 - 50 atm
Solvent CH2Cl2Toluene, THF, Dioxane
Temperature 25 °C0 - 40 °C
Issue 2: Poor Diastereoselectivity in Cyclization Reactions

Question: "I'm synthesizing a 2,6-disubstituted morpholine via an intramolecular cyclization. The reaction works, but I'm getting a nearly 1:1 mixture of diastereomers. How can I favor the formation of the trans isomer?"

Answer: Achieving high diastereoselectivity in cyclization reactions is a common challenge that hinges on controlling the transition state geometry. The relative orientation of substituents during ring closure dictates the final stereochemistry.

Causality and Expert Insights: For many cyclization strategies, such as the copper-promoted oxyamination of alkenes, the formation of a chair-like transition state is proposed.[6] The substituents will preferentially occupy equatorial positions to minimize steric hindrance.

  • Steric Control: The size of your substituents plays a major role. Larger groups will have a stronger preference for the equatorial position, which can drive the formation of one diastereomer. In the case of a 2,6-disubstituted morpholine, a transition state where both substituents are pseudo-equatorial will lead to the trans product.[6]

  • Reagent/Catalyst Control: The choice of catalyst or reagent can influence the transition state. For instance, in some metal-catalyzed cyclizations, the coordination of the metal can enforce a specific geometry.

  • Substrate Control: The inherent stereochemistry of your starting material is often the primary determinant. If you start with a chiral amino alcohol, its stereocenters will direct the stereochemistry of the newly formed centers.

  • Post-synthesis Epimerization: If your reaction yields a mixture, it's sometimes possible to epimerize the undesired isomer to the more stable one. For example, light-mediated reversible hydrogen atom transfer (HAT) has been used to epimerize morpholine diastereomers to a ratio that reflects their relative stability.[7]

Strategic Approach for Diastereocontrol:

G sub Starting Material (e.g., Amino Alkenol) ts Cyclization Transition State sub->ts Reaction Conditions prod Product Mixture (cis/trans) ts->prod sub_control Substrate Control - Use enantiopure starting materials - Introduce bulky groups sub_control->sub reagent_control Reagent Control - Screen different Lewis acids - Vary metal catalysts reagent_control->ts post_synth Post-Synthetic - Epimerization - Chiral separation post_synth->prod

Issue 3: Side Reactions Involving Protecting Groups

Question: "I am using a Boc-protected amino alcohol in a multi-step synthesis. During a cyclization step under acidic conditions, I'm seeing significant Boc-deprotection and subsequent side reactions. What's the best strategy to avoid this?"

Answer: This is a classic problem of protecting group compatibility. The stability of a protecting group must be carefully matched to the reaction conditions of all subsequent steps in your synthesis.[8][9] The acid-lability of the Boc group makes it unsuitable for strongly acidic cyclization conditions.

Causality and Expert Insights: Protecting groups are temporary modifications to a functional group to prevent it from reacting.[10] An ideal protecting group should be easy to install, stable to a wide range of conditions, and easy to remove selectively without affecting the rest of the molecule.

  • Orthogonal Protection: The solution here is to use an "orthogonal" protecting group strategy. This involves choosing a protecting group for the amine that is stable to acid but can be removed under different conditions (e.g., basic or hydrogenolysis).

  • Common Amine Protecting Groups:

    • Cbz (Carboxybenzyl): Stable to acid, removed by hydrogenolysis.

    • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid, removed by base (e.g., piperidine).

    • Tosyl (Ts): Very robust, stable to acid and base, often requires strong reducing agents for removal.[8]

Recommended Strategy:

  • Re-evaluate your synthetic route: Identify all steps where the protecting group might be unstable.

  • Select an orthogonal protecting group: For your case, switching from Boc to Cbz is a common and effective strategy if your molecule is stable to hydrogenation.

  • Modify your synthesis: Replace the Boc-protection step with a Cbz-protection step (e.g., using benzyl chloroformate, Cbz-Cl). Your acidic cyclization should now proceed without deprotection of the amine.

  • Deprotection: At the end of your synthesis, the Cbz group can be cleanly removed by catalytic hydrogenation (e.g., H2, Pd/C).

Frequently Asked Questions (FAQs)

Q1: How do I choose the best overall strategy for synthesizing a specific chiral morpholine?

The optimal strategy depends on the substitution pattern of your target morpholine.

  • For 3-substituted morpholines: A highly efficient method is the one-pot tandem hydroamination/asymmetric transfer hydrogenation of aminoalkyne substrates.[11][12] This approach uses a Titanium catalyst for the initial cyclization to a cyclic imine, followed by a Ruthenium-catalyzed asymmetric reduction, often achieving >95% ee.[12]

  • For 2-substituted morpholines: Asymmetric hydrogenation of dehydromorpholines is a direct and atom-economical route.[2][3] Alternatively, organocatalytic approaches involving enantioselective chlorination followed by cyclization have been developed.[13]

  • For highly substituted morpholines: Methods starting from simpler building blocks like aziridines and epoxides offer a modular approach, allowing for the synthesis of complex derivatives.[14][15][16]

Q2: My final product is a mixture of stereoisomers that are difficult to separate by standard column chromatography. What are my options?

Separating stereoisomers can be challenging. Here are some techniques to consider:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most powerful method for both analytical and preparative separation of enantiomers and diastereomers.[4][5][17]

  • Diastereomeric Salt Formation: If your morpholine is basic, you can react it with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization.

  • Derivatization: You can react your morpholine with a chiral derivatizing agent to form diastereomers that may be more easily separable by standard chromatography. The derivatizing agent can then be cleaved to yield the pure enantiomers.

Q3: What are the best analytical methods to confirm the stereochemistry of my final morpholine product?

A combination of techniques is usually required for unambiguous stereochemical assignment.

  • Chiral HPLC/SFC: Compares the retention time of your product to that of a known standard or a racemic mixture to determine enantiomeric or diastereomeric purity.

  • NMR Spectroscopy:

    • 1H NMR: The coupling constants can sometimes provide information about the relative stereochemistry (e.g., cis vs. trans).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which helps in assigning relative stereochemistry.

  • X-ray Crystallography: If you can grow a suitable crystal of your compound, this technique provides absolute and unambiguous structural and stereochemical information.[1]

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Brisco, T. A., De Kreijger, S., Nair, V. N., & Troian-Gautier, L. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • He, Y.-P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7599–7605. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. (2025). Journal of the American Chemical Society. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (n.d.). ResearchGate. [Link]

  • Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). National Institutes of Health. [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. (n.d.). ResearchGate. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Institutes of Health. [Link]

  • Reagent Controlled Stereoselective Synthesis of α-Glucans. (n.d.). National Institutes of Health. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine. This resource is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address stability challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

I. Frequently Asked Questions (FAQs) on Stability

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is the susceptibility of the chloromethyl group to nucleophilic substitution, particularly hydrolysis. This reaction is catalyzed by moisture and can be accelerated by elevated temperatures and basic conditions. The benzyl group and the morpholine ring are generally more stable but can be susceptible to oxidation under harsh conditions.

Q2: What is the main degradation product I should be aware of?

A2: The most common degradation product is (2R)-2-(hydroxymethyl)-4-(phenylmethyl)morpholine, formed through the hydrolysis of the chloromethyl group. This occurs when the compound is exposed to water, including atmospheric moisture.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[1][2] Storage at refrigerated temperatures (2-8 °C) is recommended for long-term stability. Avoid exposure to moisture and strong oxidizing agents.[2]

Q4: Can I dissolve the compound in protic solvents like methanol or ethanol?

A4: While the compound is soluble in alcohols, it's important to use anhydrous solvents and prepare solutions fresh before use. Protic solvents can participate in solvolysis, leading to the formation of the corresponding ether as a byproduct, although this is generally slower than hydrolysis. For applications where stability is critical, aprotic solvents like anhydrous THF, dioxane, or toluene are preferred.

Q5: What are the signs of degradation?

A5: Visual signs of degradation are often not apparent. The most reliable way to detect degradation is through analytical techniques such as HPLC, GC-MS, or TLC, which can reveal the presence of impurities. A decrease in the purity of the main peak and the appearance of new, more polar peaks (in reversed-phase HPLC) are indicative of degradation.

II. Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to identifying and resolving stability-related issues during your experiments.

Issue 1: Inconsistent or Poor Yields in Reactions

If you are observing lower than expected yields in reactions where this compound is a starting material, it could be due to the degradation of the compound before or during the reaction.

Troubleshooting Steps:

  • Assess the Purity of the Starting Material:

    • Before use, verify the purity of your stock of this compound using a suitable analytical method like HPLC or GC-MS.

    • Compare the results to the certificate of analysis. If new impurity peaks are present, the material may have degraded during storage.

  • Review Reaction Conditions:

    • Presence of Water: Ensure all solvents and reagents are anhydrous. The presence of water can lead to the formation of the inactive hydroxymethyl analog.

    • Basic Conditions: If your reaction involves a strong base, consider that the base can promote the elimination of HCl or direct substitution, leading to side products. If possible, use a non-nucleophilic base or add the base at a low temperature.

    • Temperature: High reaction temperatures can accelerate degradation. If the reaction allows, perform it at a lower temperature.

Issue 2: Appearance of Unexpected Byproducts in Reaction Mixtures

The presence of unexpected byproducts can often be traced back to the degradation of the starting material.

Identifying the Primary Degradation Product:

The most likely byproduct from degradation is (2R)-2-(hydroxymethyl)-4-(phenylmethyl)morpholine. This compound will have a lower retention time in reversed-phase HPLC and a higher Rf value on silica gel TLC compared to the starting material due to its increased polarity. Its identity can be confirmed by mass spectrometry (M+H expected at m/z 222.15) and NMR spectroscopy.

III. Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[3][4]

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To determine the stability of the compound in the presence of acid and base.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Condition:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 4 hours.

    • At time points 0, 1, 2, and 4 hours, take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Condition:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • At time points 0, 1, 2, and 4 hours, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the formation of new peaks.

Hypothetical HPLC Method for Purity and Stability Analysis
ParameterValue
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
0-2 min: 30% Acetonitrile
2-15 min: 30% to 90% Acetonitrile
15-18 min: 90% Acetonitrile
18-20 min: 90% to 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

IV. Visualizing Degradation and Troubleshooting

Primary Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

G start (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine product (2R)-2-(Hydroxymethyl)-4- (phenylmethyl)morpholine (Primary Degradation Product) start->product Hydrolysis (SN2) conditions H₂O (Moisture) Heat, Base conditions->start

Caption: Hydrolysis of the chloromethyl group to a hydroxymethyl group.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing stability issues.

start Experiment Fails: Low Yield / Impurities check_purity Assess Purity of Starting Material (HPLC, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_conditions Review Experimental Conditions (Anhydrous?, Temp?, Base?) is_pure->review_conditions Yes degraded_material Material Degraded in Storage. Procure New Stock. Improve Storage Conditions. is_pure->degraded_material No modify_protocol Modify Protocol: Use Anhydrous Solvents, Lower Temperature, Use Non-nucleophilic Base. review_conditions->modify_protocol end Proceed with Optimized Protocol modify_protocol->end

Caption: A systematic approach to troubleshooting stability issues.

V. References

  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025). Safety Data Sheet: Morpholine Hydrochloride. Retrieved from TCI Chemicals.[1]

  • CDN Isotopes. (n.d.). Safety Data Sheet: Morpholine-2,2,3,3,5,5,6,6-d8. Retrieved from CDN Isotopes.[2]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Benzyl-2-(chloromethyl)morpholine. Retrieved from Fisher Scientific.[5]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Chemos GmbH & Co. KG.[6]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from PharmaInfo.net.[2]

  • Journal of Pharmaceutical Education and Research. (2012). Current trends in forced degradation study for pharmaceutical product development.[3]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from BenchChem.

  • Research Journal of Pharmaceutical Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.[4]

  • Journal of Pharmaceutical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review.

  • Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Retrieved from patents.google.com.[7]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from ACD/Labs.[5]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.[8]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.[9]

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.[10]

  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.[11]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.[12]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.[13]

  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.[14]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.[15]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.[16]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.[17]

  • PubMed. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry.[18]

  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.[19]

  • ResearchGate. (n.d.). Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry | Request PDF.[20]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.[21]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.[22]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.[23]

  • National Institutes of Health. (n.d.). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode.[24]

  • ResearchGate. (2013). (PDF) Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.[25]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for assay of betamethylepoxide and estimation of its related compounds.[26]

  • International Journal of Research in Pharmacy and Chemistry. (2016). DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE.[27]

  • Semantic Scholar. (n.d.). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.[28]

Sources

Troubleshooting guide for the synthesis of Reboxetine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Reboxetine Analogs

Welcome to the technical support resource for researchers engaged in the synthesis of Reboxetine and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these potent and selective norepinephrine reuptake inhibitors. The following content is structured in a question-and-answer format to directly address specific experimental hurdles, from key bond formations to final purification.

Section 1: The Diarylether Linkage - Challenges in Williamson Ether Synthesis

The formation of the ether linkage between the phenoxy-benzyl moiety and the morpholine precursor is a cornerstone of many Reboxetine synthesis pathways. While the Williamson ether synthesis is a classic and powerful method, its application in complex molecules can be fraught with difficulties.

Question: My Williamson ether synthesis step to form the core diarylether structure is resulting in low yields and a significant amount of an alkene byproduct. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic issue where the E2 elimination pathway competes with the desired S\textsubscriptN2 substitution. The alkoxide, being a strong base, can abstract a proton from the β-carbon of your electrophile (the benzyl halide derivative), leading to alkene formation instead of the desired ether.[1][2]

Here is a systematic approach to troubleshoot this problem:

  • Re-evaluate Your Disconnection Strategy: The Williamson synthesis involves an alkoxide and an alkyl halide. For an asymmetrical ether like those in Reboxetine analogs, you have two potential synthetic routes. The S\textsubscriptN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[2][3]

    • Favorable Route: Use the less sterically hindered partner as the alkyl halide. In this context, the benzyl halide derivative should be your electrophile, and the substituted phenoxide should be your nucleophile.

    • Unfavorable Route: Avoid using a secondary alkyl halide with a bulky base if possible, as this strongly favors elimination.[1]

  • Optimize Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base used to generate the phenoxide are critical. A very strong base in excess can promote elimination. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), particularly if your substrate is sensitive.

    • Temperature Control: S\textsubscriptN2 reactions are generally favored at lower temperatures, while elimination reactions (E2) become more dominant at higher temperatures. Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary.

    • Solvent Choice: A polar aprotic solvent such as DMF or DMSO is typically used to dissolve the ionic alkoxide and promote the S\textsubscriptN2 pathway.[4]

Troubleshooting Workflow for Ether Synthesis

G start Low Yield in Ether Synthesis check_byproducts Alkene byproduct observed? start->check_byproducts yes_elimination Yes: E2 Elimination is Competing check_byproducts->yes_elimination Yes no_elimination No: Other Issues check_byproducts->no_elimination No reassess_route Reassess Synthetic Route: Is the alkyl halide primary? yes_elimination->reassess_route check_starting_materials Verify Purity of Starting Materials (Phenol & Alkyl Halide) no_elimination->check_starting_materials optimize_conditions Optimize Conditions: - Lower Temperature - Use Weaker Base (e.g., K2CO3) - Ensure Anhydrous Conditions reassess_route->optimize_conditions If Route is Optimal change_lg Consider a Better Leaving Group (e.g., triflate, tosylate) optimize_conditions->change_lg check_base Incomplete Deprotonation? - Use a stronger base (e.g., NaH) - Check base quality check_starting_materials->check_base check_solvent Solvent Issues: - Ensure polar aprotic (DMF, DMSO) - Check for water contamination check_base->check_solvent

Caption: Troubleshooting Decision Tree for Williamson Ether Synthesis.

ParameterRecommendation for S\textsubscriptN2Rationale
Alkyl Halide Primary > Secondary >> TertiaryMinimizes steric hindrance for backside attack and reduces E2 competition.[2]
Base NaH, K₂CO₃, Cs₂CO₃Strong bases ensure complete formation of the nucleophile (alkoxide). Carbonates are milder and can reduce elimination.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.
Temperature Room Temp to 60 °CHigher temperatures favor the higher activation energy pathway of elimination.[3]
Leaving Group I > Br > Cl >> F (or OTf, OTs)A better leaving group accelerates the S\textsubscriptN2 rate. Tosylates (OTs) or triflates (OTf) are excellent leaving groups.

Section 2: Stereochemical Integrity and Morpholine Ring Formation

The therapeutic efficacy of Reboxetine is critically dependent on its (S,S) configuration. Achieving high diastereomeric and enantiomeric purity is a significant synthetic challenge. Many modern syntheses build the chiral morpholine core from a chiral starting material like (S)-3-amino-1,2-propanediol.[5][6]

Question: I am synthesizing my morpholine ring from a chiral amino alcohol, but I am observing epimerization at one of the stereocenters, leading to a mixture of diastereomers. How can I maintain stereochemical control?

Answer: Maintaining stereochemical integrity during the formation and modification of the morpholine ring is paramount. Epimerization, the change in configuration at one stereocenter, typically occurs via mechanisms that involve the formation of a planar intermediate (like an enolate or iminium ion) or through base-catalyzed proton abstraction/re-protonation at a stereogenic center.

Here are the key areas to investigate:

  • pH Control During Cyclization: The intramolecular cyclization to form the morpholine ring can be sensitive to pH. Harsh basic or acidic conditions can lead to side reactions or epimerization, especially if there is an adjacent carbonyl group at any stage of the synthesis (e.g., in a morpholinone intermediate).[7]

    • Solution: Employ milder cyclization conditions. For instance, if closing the ring via an intramolecular S\textsubscriptN2 reaction, use a non-nucleophilic base like potassium carbonate in a suitable solvent. Buffer the reaction if necessary to avoid pH excursions.

  • Oxidation/Reduction Steps: Some synthetic routes involve the oxidation of a hydroxymethylmorpholine to an aldehyde, followed by the addition of an organometallic reagent.[6] The α-carbon to the newly formed aldehyde is susceptible to epimerization under basic conditions.

    • Solution: Use mild, non-basic oxidation conditions (e.g., Swern oxidation, Dess-Martin periodinane). When performing subsequent nucleophilic additions, ensure the reaction is quenched under neutral or slightly acidic conditions to prevent enolate formation.

  • Protecting Group Strategy: The choice of protecting group for the morpholine nitrogen is crucial. An N-Boc (tert-butyloxycarbonyl) group is commonly used as it is stable under many reaction conditions and can be removed under acidic conditions (e.g., with TFA) that are less likely to cause epimerization of adjacent stereocenters.[4][8]

Experimental Protocol: Stereospecific Synthesis of N-Boc-(S,S)-2-aryl-morpholine Precursor

This protocol is adapted from methodologies used in the synthesis of Reboxetine analogs and focuses on preserving stereochemistry.[4][5]

  • Starting Material: Commercially available (S)-3-amino-1,2-propanediol.

  • Step 1: N-Protection: React (S)-3-amino-1,2-propanediol with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like methanol at room temperature to yield the N-Boc protected amino diol.

  • Step 2: Ring Cyclization (via Mitsunobu or similar): The diol can be cyclized to form the morpholine ring. A common method involves converting one hydroxyl to a leaving group and performing an intramolecular S\textsubscriptN2 reaction. For example, treat the N-Boc diol with a reagent like tosyl chloride (TsCl) selectively on the primary hydroxyl, followed by intramolecular cyclization using a mild base (e.g., K₂CO₃) to form the N-Boc protected (S)-2-(hydroxymethyl)morpholine.

  • Step 3: Oxidation: The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature. This step is critical for avoiding epimerization.

  • Step 4: Aryl Group Installation: The aldehyde is then reacted with an appropriate aryl Grignard or aryllithium reagent at low temperature (-78 °C) to form the secondary alcohol with the desired stereochemistry. The stereochemical outcome is often directed by the existing stereocenter.

  • Step 5: Ether Formation: The resulting alcohol is then used in the Williamson ether synthesis as described in Section 1.

Visualization of a Key Synthetic Intermediate Pathway

G cluster_0 Chiral Pool Synthesis cluster_1 Final Assembly A (S)-3-amino-1,2-propanediol B N-Boc Protected Diol A->B (Boc)2O C (S)-N-Boc-2-(hydroxymethyl)morpholine B->C TsCl, Base (Cyclization) D Aldehyde Intermediate (High risk of epimerization) C->D DMP Oxidation (Control Point) E Diastereomeric Alcohol Precursor D->E Ar-MgBr (Stereocontrol) F Diarylether Formation (Williamson Synthesis) E->F 1. NaH 2. Ar-X G (S,S)-N-Boc-Reboxetine Analog F->G H (S,S)-Reboxetine Analog G->H TFA (Deprotection)

Caption: Key steps in a stereocontrolled synthesis of a Reboxetine analog.

Section 3: Purification and Stereoisomer Separation

The final and often most challenging step is the purification of the target compound, especially the separation of stereoisomers.

Question: I have synthesized my Reboxetine analog, but NMR analysis suggests it is a mixture of diastereomers. Standard silica gel chromatography is not providing adequate separation. What are my options?

Answer: Separating diastereomers or enantiomers often requires specialized chromatographic techniques, as their physical properties can be very similar.

  • Flash Chromatography Optimization: Before moving to more advanced techniques, ensure you have fully optimized your flash chromatography.

    • Solvent System Screening: Systematically screen different solvent systems. A change from a standard hexane/ethyl acetate system to one involving dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic compounds) can dramatically alter selectivity.

    • Gradient Optimization: Use a very shallow elution gradient to maximize the resolution between closely eluting spots.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating stereoisomers.[9][10]

    • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are highly versatile and effective for a wide range of molecules, including chiral amines and alcohols.[9][11]

    • Mobile Phase: For analytical scale, normal-phase (e.g., hexane/isopropanol) often provides the best selectivity. The addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to obtain good peak shape for basic compounds like Reboxetine.[9]

    • Scale-Up: Once an analytical method is developed, it can be scaled up to preparative or semi-preparative HPLC or Supercritical Fluid Chromatography (SFC) to isolate larger quantities of the pure isomer. SFC is often faster and uses less solvent, making it an attractive option for purification.[12]

  • Diastereomeric Salt Resolution: This is a classical chemical method. If you have a racemic mixture of your final amine, you can react it with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.[9] After separation, the chiral acid is removed by a simple acid-base workup to yield the pure enantiomer.

References

  • Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. PubMed.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed.
  • Synthesis and evaluation of a C-11 labeled reboxetine analog as a norepinephrine transporter imaging agent. Journal of Nuclear Medicine.
  • 18 F-Labeled analogs of reboxetine as PET imaging agents for norepinephrine transporters. Journal of Nuclear Medicine.
  • Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. PubMed.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate.
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. ResearchGate.
  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.
  • Technical Support Center: Purification of Chiral Amines. Benchchem.
  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar.
  • Reboxetine | C19H23NO3. PubChem - NIH.
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  • Chiral HPLC Separations. Phenomenex.
  • Preparing Ethers. Chemistry LibreTexts.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Reboxetine synthesis using the Pfizer process. ResearchGate.
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
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  • Process Development and Scale-up for (±)-Reboxetine Mesylate. ACS Publications.
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Technical Support Center: Impurity Profiling of Synthetic (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the impurity profiling of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine (CAS 186293-54-9). This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and robust analytical protocols. As a key chiral intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to solve problems effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding this compound.

Q1: What is this compound and why is its purity critical? **this compound is a chiral morpholine derivative.[1][2] The morpholine scaffold is a "privileged" structure in medicinal chemistry, often included in drug candidates to improve properties like aqueous solubility and metabolic stability.[3] Its specific stereochemistry—the (2R) configuration—is frequently essential for biological activity.[4] Impurities, especially the incorrect (2S) enantiomer or structurally related by-products, can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicity in the final API.[5]

Q2: What are the primary types of impurities I should expect? Impurities are generally categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, residual reagents, and by-products from side reactions.

  • Degradation Products: These form during storage or processing. The chloromethyl group is susceptible to hydrolysis, potentially forming the corresponding hydroxymethyl derivative.

  • Enantiomeric Impurity: The (2S) enantiomer is a critical impurity to monitor in a stereoselective synthesis.[6]

Q3: How should I properly store this compound to minimize degradation? Given the reactive chloromethyl group, storage in a cool, dry, and inert environment is recommended. Store at ambient temperatures, tightly sealed, and away from moisture to prevent hydrolysis.[2] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: Which analytical techniques are most suitable for impurity profiling of this compound? A multi-technique approach is optimal:

  • High-Performance Liquid Chromatography (HPLC): Primarily with UV detection, this is the workhorse for quantifying purity and separating known and unknown impurities. Chiral HPLC is necessary for determining enantiomeric excess.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities. Derivatization may be required to improve the volatility and stability of the main compound and its related impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural elucidation of unknown impurities once they are isolated.[11][12] It can also be used for quantitative analysis (qNMR) without needing reference standards for every impurity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for peaks observed in an HPLC chromatogram, greatly accelerating the identification of unknown impurities.[5]

Section 2: Troubleshooting Guide for Analytical Methods

This section is formatted as a series of common problems and their solutions, grounded in scientific principles.

High-Performance Liquid Chromatography (HPLC)

Q: My chromatogram shows a significant tailing factor for the main peak. What is the cause and solution? A: Peak tailing for a basic compound like a morpholine derivative on a reverse-phase column (e.g., C18) is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica support.

  • Causality: The nitrogen atom in the morpholine ring is basic. If the mobile phase pH is not sufficiently low, a mixed population of protonated and non-protonated analyte molecules can interact differently with the stationary phase, causing tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous component of your mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. This ensures the morpholine nitrogen is fully protonated, leading to a single interaction mode and improved peak shape.

    • Add an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for basic compounds. Ensure you are using such a column to minimize silanol interactions from the start.

Q: I am detecting an unexpected peak that grows over time in my sample solutions. How do I identify it? A: This strongly suggests a degradation product is forming in the sample diluent. The most likely candidate is the hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Identification Workflow:

    • LC-MS Analysis: The most direct method. The hydrolyzed product will have a molecular weight of 207.27 g/mol (C12H17NO2), a decrease of 18.44 g/mol from the parent compound (C12H16ClNO, 225.71 g/mol ) due to the replacement of Cl with OH.

    • Forced Degradation Study: Intentionally degrade the sample to confirm the identity of the peak. Prepare three solutions: one acidic (e.g., in 0.1 M HCl), one basic (e.g., in 0.1 M NaOH), and one neutral (your sample diluent). Heat them gently (e.g., 40-50°C) for a few hours. The peak corresponding to the degradation product should increase significantly, especially under basic conditions.[8]

    • Prevention: Prepare samples fresh and keep them in the autosampler tray for the minimum time possible. If samples must be stored, keep them at a low temperature (e.g., 4°C).

Q: How do I resolve the (2R) and (2S) enantiomers? A: Standard reverse-phase HPLC will not separate enantiomers. You must use a chiral stationary phase (CSP).

  • Methodology:

    • Column Selection: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds. Columns like Chiralcel OD or Chiralpak AD are excellent starting points.

    • Mobile Phase: Chiral separations are typically run in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). This is because the hydrogen bonding and dipole-dipole interactions needed for chiral recognition are more pronounced in non-aqueous environments.

    • Optimization: Method development involves screening different mobile phase compositions and additives to achieve baseline separation (Resolution > 1.5).

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I'm not seeing my compound in the GC-MS chromatogram, or the peak is very small and broad. Why? A: Direct analysis of morpholine derivatives by GC can be challenging due to their polarity and potential for thermal degradation.[10][13]

  • Causality: The presence of the nitrogen and oxygen atoms makes the molecule polar, leading to poor peak shape and interaction with the GC column. The chloromethyl group can also be thermally labile, degrading in the high-temperature injector port.

  • Solution: Derivatization: While derivatization is common for primary and secondary amines (e.g., to form N-nitrosomorpholine), it is less straightforward for this tertiary amine.[10][14] A more practical approach for impurity profiling is to focus on identifying volatile starting materials or by-products. If analysis of the main compound is required, consider the following:

    • Use a Lower Injection Temperature: Minimize the risk of on-column degradation.

    • Employ a Highly Inert Column: Use a column specifically designed to reduce surface activity.

    • Alternative Technique: For this specific compound, HPLC and LC-MS are generally more robust and reliable analytical choices than GC-MS.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use NMR to identify an unknown impurity present at a low level? A: NMR is a powerful tool for structural elucidation.[11] Even for low-level impurities, modern NMR techniques can provide definitive structural information.

  • Methodology:

    • Isolate the Impurity: First, isolate the impurity from the main compound using preparative HPLC. Collect the fraction corresponding to the unknown peak and remove the solvent.

    • Acquire 1D and 2D Spectra:

      • ¹H NMR: Provides information on the number and type of protons. The characteristic pattern for the morpholine ring protons can often be recognized.[15][16]

      • ¹³C NMR: Shows the number of unique carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are critical. COSY shows proton-proton couplings (which protons are neighbors). HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the molecular fragments together.[11]

    • Structure Elucidation: By combining the information from all these experiments, you can deduce the complete chemical structure of the unknown impurity.

Section 3: Visualized Workflows and Data
Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying and characterizing unknown impurities encountered during analysis.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification of Unknowns cluster_2 Phase 3: Finalization A Sample Analysis (e.g., HPLC-UV) B Impurity Peak Detected A->B C Compare to Reference Standard & Known Impurity Profiles B->C D Known or Unknown? C->D E Hypothesize Structure (LC-MS for MW) D->E Unknown I Update Impurity Profile D->I Known F Isolate Impurity (Preparative HPLC) E->F G Structural Elucidation (NMR, HRMS, FT-IR) F->G H Confirm Structure G->H H->I J Synthesize Reference Standard I->J K Validate Analytical Method for Quantitation J->K

Caption: A logical workflow for the identification and validation of unknown impurities.

Table of Potential Process-Related Impurities

The following table summarizes potential impurities based on common synthetic routes for chiral morpholines.[17][18]

Impurity NameStructure/FormulaTypeProbable Origin
N-benzyl-N-(2,3-dihydroxypropyl)amineC10H15NO2Starting MaterialIncomplete cyclization or starting material for synthesis.
(S)-2-(hydroxymethyl)-4-(phenylmethyl)morpholineC12H17NO2Starting MaterialPrecursor to the chlorination step.
Benzyl Bromide / Benzyl ChlorideC7H7Br / C7H7ClReagentResidual reagent from the N-benzylation step.
(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholineC12H16ClNOEnantiomeric ImpurityIncomplete stereoselectivity of the chiral synthesis.[6][19]
(2R)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholineC12H17NO2Degradation ProductHydrolysis of the target compound's chloromethyl group.
Bis-morpholine speciesC25H34N2O2By-productReaction of the target compound with a morpholine-containing starting material.
Section 4: Experimental Protocol
SOP: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust starting point for developing a validated method for assessing the purity of this compound.

1. Objective: To determine the purity of this compound and quantify its related impurities using a gradient reverse-phase HPLC method with UV detection.

2. Materials and Reagents:

  • Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard: this compound, >99.5% purity

  • Sample: Batch to be tested

3. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature30 °CEnsures reproducible retention times.
UV Detection220 nmPhenyl group provides strong UV absorbance at lower wavelengths.
Injection Volume5 µLMinimizes potential for column overload.
Gradient Program Time (min) %B (Acetonitrile)
0.030
20.090
25.090
25.130
30.030

4. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

5. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD of Peak Area: ≤ 2.0%

6. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the main analyte or its known impurities.

  • Perform the System Suitability Test as described above.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms.

7. Calculation of Purity (% Area): Calculate the purity by area normalization. This assumes all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantitation of specific impurities, a reference standard for each impurity is required to calculate a relative response factor (RRF).

Section 5: References
  • BenchChem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Kim, H., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. Retrieved from

  • Conicet. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link]

  • PubMed. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

  • Chemsigma. (n.d.). Morpholine, 2-(chloromethyl)-4-(phenylmethyl)-, (2R)- [186293-54-9]. Retrieved from [Link].com/pro_216619.html)

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Technical Support Center: Catalyst Selection for Efficient Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for catalyst selection and process optimization. As your Senior Application Scientist, my goal is to bridge theoretical knowledge with field-proven experience to help you navigate the complexities of your morpholine synthesis experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of morpholine, providing a foundational understanding of the primary catalytic routes.

Q1: What are the principal industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) and the catalytic amination of diethylene glycol (DEG) with ammonia at elevated temperature and pressure over a hydrogenation catalyst.[1] While the DEA route using strong acids like sulfuric acid is a traditional method, the DEG route has become more widespread due to its efficiency.[1]

Q2: Which type of catalyst is used for the diethylene glycol (DEG) route?

A2: The DEG route employs hydrogenation catalysts, which are crucial for the reaction's success. These are typically mixed-metal catalysts containing nickel and copper, often with promoters like chromium or zinc, supported on a carrier like alumina (Al₂O₃).[1][2][3] The specific composition of the catalyst significantly influences its activity, selectivity towards morpholine, and operational lifetime.[1]

Q3: What are the main challenges and side products in morpholine synthesis?

A3: Byproduct formation is a primary challenge in both major synthesis routes. In the DEG route, a common intermediate, 2-(2-aminoethoxy)ethanol (AEE), can remain if the reaction is incomplete.[1] A significant byproduct is also N-ethylmorpholine.[1] Additionally, high-molecular-weight compounds, often referred to as "heavies," can form, which reduces the overall yield.[1] In the traditional DEA route with sulfuric acid, a major drawback is the large quantity of sodium sulfate produced during neutralization, which requires disposal.[1]

Q4: What are the alternatives to strong acid catalysts in the diethanolamine (DEA) route?

A4: To circumvent the issues associated with strong liquid acids, solid acid catalysts are a promising alternative for the gas-phase dehydration of diethanolamine.[4] These catalysts, such as those based on gamma-alumina (γ-Al₂O₃) with active components like zirconium oxide, titanium sulfate, and magnesium oxide, offer advantages like reduced pollution, high product yield, and easier operation.[4][5]

Q5: Are there modern, lab-scale methods for producing substituted morpholines?

A5: Yes, for researchers focused on producing highly substituted morpholines, which are valuable in medicinal chemistry, modern catalytic methods are available. One such efficient method is a copper-catalyzed three-component reaction involving amino alcohols, aldehydes, and diazomalonates.[6] This approach allows for the synthesis of complex morpholine structures in a single step.

Catalyst Selection and Performance

Choosing the right catalyst is paramount for maximizing yield and selectivity while minimizing byproducts. The selection depends heavily on the chosen synthetic route (DEG or DEA).

Catalysts for Diethylene Glycol (DEG) Amination

The gas-phase amination of DEG is a catalytic balancing act, requiring hydrogenation-dehydrogenation functionality. The catalyst must facilitate the amination of DEG to the intermediate 2-(2-aminoethoxy)ethanol (AEE) and its subsequent cyclization to morpholine, while minimizing side reactions.

Reaction Mechanism Overview:

The reaction proceeds through a series of steps on the catalyst surface:

  • Dehydrogenation: The alcohol groups of DEG are dehydrogenated to form aldehydes.

  • Reductive Amination: The aldehyde intermediates react with ammonia to form imines.

  • Hydrogenation & Cyclization: The imines are hydrogenated to amines, followed by an intramolecular cyclization with the loss of water to form the morpholine ring.

DEG_Mechanism DEG Diethylene Glycol (DEG) Aldehyde Aldehyde Intermediate DEG->Aldehyde -H₂ (Dehydrogenation) AEE 2-(2-aminoethoxy)ethanol (AEE) Aldehyde->AEE +NH₃, +H₂ (Reductive Amination) Imine Cyclic Imine Intermediate AEE->Imine -H₂O (Cyclization) Morpholine Morpholine Imine->Morpholine +H₂ (Hydrogenation)

Comparative Analysis of DEG Catalysts:

The performance of various catalysts for the DEG route is summarized below. The addition of promoters and the ratio of active metals are key to optimizing performance.

Catalyst CompositionSupportTemperature (°C)Pressure (MPa)DEG Conversion (%)Morpholine Selectivity (%)Key InsightsReference
Ni-Cu-Cr-Ti-220-2600.1 - 3.0>7575-78Extends catalyst life significantly compared to conventional catalysts.[3]
Zn-promoted Cu-NiOAl₂O₃220-2750.5 - 1.59995Zn promoter enhances thermal stability and maintains high dispersion of Cu, leading to high conversion and selectivity.[2]
Ni, Cu, Zn with La promoterAl₂O₃180-2300.3 - 1.099-10098.5-99.5Lanthanum as a promoter significantly increases the specific surface area, allowing for lower operating pressures.[7]
Raney Nickel-2402.5--Prone to deactivation by water; modifications to consume by-product water can extend catalyst life.
Catalysts for Diethanolamine (DEA) Dehydration

The traditional DEA route utilizes strong mineral acids. However, the focus on greener and more efficient processes has led to the development of solid acid catalysts.

Mechanism with Solid Acid Catalysts:

The dehydration of DEA over a solid acid catalyst involves the protonation of a hydroxyl group, followed by the elimination of water and subsequent intramolecular nucleophilic attack by the nitrogen atom to form the morpholine ring. The acidic sites on the catalyst surface facilitate these steps.

DEA_Mechanism DEA Diethanolamine (DEA) Protonated_DEA Protonated Intermediate DEA->Protonated_DEA + H⁺ (from catalyst) Carbocation Carbocation Intermediate Protonated_DEA->Carbocation - H₂O Morpholine Morpholine Carbocation->Morpholine Intramolecular Cyclization

Examples of Solid Acid Catalysts for DEA Dehydration:

Catalyst CompositionSupportTemperature (°C)DEA Space Velocity (h⁻¹)Yield (%)Key InsightsReference
86% Al₂O₃, 6.3% SiO₂, 1.0% Na₂O, 0.15% Fe₂O₃-160-2850.1 - 0.2up to 95A solid acid catalyst demonstrating high yield and offering a more environmentally friendly alternative to sulfuric acid.[4]
ZrO₂, TiSO₄, NaOH, KOH, MgOγ-Al₂O₃180-2800.1 - 1.0High conversion and selectivityA novel catalyst with high dehydration activity in a fixed-bed reactor.[4][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during morpholine synthesis, with a focus on catalyst-related issues.

Problem 1: Low Yield and Dark, Viscous Product in DEA Dehydration
Potential Cause Explanation Recommended Solution
Inadequate Temperature Control The reaction requires a high temperature (180-210°C) to proceed efficiently. Too low, and the reaction is incomplete; too high, and charring occurs, leading to dark byproducts. A temperature drop of just 10-15°C can significantly reduce the yield.Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature within the optimal range.
Insufficient Reaction Time The dehydration and cyclization process is slow and requires prolonged heating (often 15 hours or more) for completion.[8]Ensure the reaction is allowed to proceed for the full recommended duration. Monitor reaction progress if possible.
Improper Acid Concentration Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent. Incorrect concentration or insufficient amounts will lead to an incomplete reaction.[8]Carefully verify the concentration and stoichiometry of the acid used. For the oleum-based process, the concentration of free SO₃ is critical.[9]
Inefficient Purification Morpholine is highly hygroscopic and readily absorbs moisture from the air.[8] The crude product is often a thick paste of morpholine hydrochloride that needs to be neutralized and carefully distilled.Thoroughly dry the crude product (e.g., with KOH pellets) before the final fractional distillation.[8]

DEA_Troubleshooting Problem Low Yield / Dark Product (DEA Route) Cause1 Inadequate Temperature Problem->Cause1 Cause2 Insufficient Time Problem->Cause2 Cause3 Improper Acid Conc. Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Calibrate Thermometer Maintain 180-210°C Cause1->Solution1 Solution2 Ensure ≥15 hours Reaction Time Cause2->Solution2 Solution3 Verify Acid Stoichiometry & Concentration Cause3->Solution3 Solution4 Thoroughly Dry Crude (e.g., with KOH) Careful Distillation Cause4->Solution4

Problem 2: Low Selectivity and Catalyst Deactivation in DEG Amination
Potential Cause Explanation Recommended Solution
High N-ethylmorpholine Formation This byproduct can form through side reactions involving ethanol, which may be generated from the decomposition of DEG or from impurities. The catalyst composition, particularly the ratio of Ni to Cu, can influence this side reaction.Optimize the catalyst formulation; a higher Cu content can sometimes suppress side reactions. Adjusting reaction temperature and pressure can also shift selectivity.
High Levels of AEE Intermediate This indicates incomplete cyclization, which can be due to insufficient catalyst activity, suboptimal temperature, or catalyst deactivation.Increase reaction temperature within the catalyst's stable range. Check for signs of catalyst deactivation. Ensure sufficient residence time.
Catalyst Deactivation Sintering: High temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. A strong interaction between the metal and the support can mitigate this.[10] Coking/Fouling: High-molecular-weight byproducts ("heavies") can deposit on the catalyst surface, blocking active sites.[1] Poisoning: Impurities in the feed (e.g., sulfur compounds) can irreversibly bind to active sites.For Sintering: Operate within the recommended temperature range for the catalyst. Select catalysts with promoters (e.g., Zn, La) that enhance thermal stability.[7] For Coking: Consider a catalyst regeneration cycle. A strategy for Ni/Al₂O₃ involves calcination in air to burn off coke, which can also reform the active Ni species.[10] For Poisoning: Ensure high purity of DEG and ammonia feeds.

Catalyst Handling and Safety

Many catalysts used in morpholine synthesis, particularly Raney Nickel, are pyrophoric and require special handling procedures.

Safety Precautions for Pyrophoric Catalysts (e.g., Raney Nickel):

  • Handling: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) in a glove box or fume hood.[11] Never allow the catalyst to dry completely, as it can ignite spontaneously in air.[5] It is typically supplied as a slurry in water.[12][13]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and flame-retardant gloves.[8][11]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Keep the container tightly closed and under an inert atmosphere.[12]

  • Spills: In case of a spill, do not use combustible materials like paper towels to clean it up directly.[8] Cover the spill with a non-combustible absorbent material like sand or Metal-X, and then quench slowly with a solvent like isopropanol.[8][14]

Safety_Workflow Start Handling Pyrophoric Catalyst Step1 Wear Appropriate PPE (Flame-retardant coat, gloves, goggles) Start->Step1 Step2 Work in Inert Atmosphere (Glovebox or Fume Hood) Step1->Step2 Step3 Keep Catalyst Wetted (Never allow to dry) Step2->Step3 Step4 Use Non-Sparking Tools Step3->Step4 Step5 Store Properly (Cool, dry, inert atmosphere, away from ignition sources) Step4->Step5 End Procedure Complete Step5->End

Experimental Protocols

Protocol 1: Catalyst Activation (General for Ni/Al₂O₃ type catalysts)

Objective: To reduce the metal oxides on the fresh catalyst to their active metallic state before introducing the reaction feed.

  • Load the catalyst into the reactor under a nitrogen atmosphere.

  • Pressurize the reactor with nitrogen and perform a leak test.

  • Slowly introduce a flow of hydrogen, typically diluted with nitrogen (e.g., 5-10% H₂ in N₂).

  • Gradually increase the temperature to the reduction temperature specified by the catalyst manufacturer (e.g., 180-230°C).[7] The temperature ramp should be slow to control the exothermic reduction process.

  • Hold at the reduction temperature for the recommended time (typically 4-8 hours) or until water formation ceases.

  • Cool the reactor under a nitrogen or hydrogen atmosphere to the desired reaction starting temperature.

Protocol 2: Lab-Scale Synthesis of Morpholine from Diethanolamine (Acid Catalysis)

Objective: To synthesize morpholine via dehydration of diethanolamine using a strong acid. This protocol is based on established laboratory procedures.[15]

  • In a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.

  • Slowly and carefully add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the mixture is ~1. Caution: This reaction is highly exothermic.

  • Heat the solution to drive off the water, allowing the internal temperature to rise to 200-210°C. Maintain this temperature for 15 hours.

  • After the reaction period, allow the mixture to cool to about 160°C and pour the resulting thick paste into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of a base like calcium oxide.

  • Transfer the mixture to a distillation flask and perform a distillation to collect the crude, wet morpholine.

  • Dry the crude morpholine by stirring it over potassium hydroxide pellets for 30-60 minutes.

  • Separate the morpholine layer and perform a final fractional distillation, collecting the fraction boiling at 126-129°C.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • CONCAWE. (n.d.). Catalyst Handling Procedures to Minimize Exposure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

  • Sigma-Aldrich. (2025, June 26). Safety Data Sheet for Raney Nickel Catalyst. Manuals.plus. Retrieved from [Link]

  • Oakwood Chemical. (2011, April 8). MSDS MATERIAL SAFETY DATA SHEET - Raney Nickel ®2800, slurry, in H2O, active catalyst. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. In Chemical Laboratory Safety and Security. Retrieved from [Link]

  • Wu, Y., Gui, W., Liu, X., & Zhang, C. (2024, August). Reaction mechanism for catalytic amination of diethylene glycol with tertiarybutylamine over the prepared Ni–Cu/Al2O3catalysts. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al 2 O 3 catalyst prepared via combustion approach | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Google Patents. (n.d.). CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
  • Globe Thesis. (2005, July 20). The Study On The Preparation Of Morpholine. Retrieved from [Link]

  • Vaghi, F., et al. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • A strategy to regenerate coked and sintered Ni/Al2O3 catalyst for methanation reaction. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Regeneration of Spent Nickel Catalyst by Hydrometallurgical Method. (2023, July 16). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effects of promoters on catalytic activity and carbon deposition of Ni/γ-Al2O3 catalysts in CO2 reforming of CH4 | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of Promoters on the Structure, Performance, and Carbon Deposition of Ni-Al2O3 Catalysts for CO2–CH4 Reforming. Retrieved from [Link]

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid morpholine scaffold, combined with the stereospecific presentation of a reactive chloromethyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The precise spatial arrangement of its substituents allows for specific interactions with biological targets, a critical aspect in the design of potent and selective therapeutics. The N-benzyl group not only influences the molecule's lipophilicity and steric profile but can also serve as a protecting group that can be removed in later synthetic stages. Given its importance, the development of efficient and stereoselective synthetic routes to this key intermediate is a topic of considerable relevance to the drug development community.

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound: a Chiral Pool Synthesis approach and an Asymmetric Hydrogenation strategy. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to inform your selection of the most suitable method for your research and development needs.

Route 1: Chiral Pool Synthesis

This strategy leverages a readily available, enantiopure starting material from the chiral pool to introduce the desired stereochemistry at the C2 position of the morpholine ring. A common and effective approach, outlined in the patent literature, commences with a derivative of (R)-glycerol.[1]

Overall Synthetic Scheme

Chiral_Pool_Synthesis start (R)-Glycidol derivative intermediate1 (R)-3-(Benzylamino) -1,2-propanediol start->intermediate1 Benzylamine intermediate2 N-Chloroacetyl intermediate intermediate1->intermediate2 Chloroacetyl chloride intermediate3 (R)-4-Benzyl-2-(hydroxymethyl) morpholin-3-one intermediate2->intermediate3 Base-mediated cyclization intermediate4 (2R)-2-(Hydroxymethyl)-4- (phenylmethyl)morpholine intermediate3->intermediate4 Reduction (e.g., LiAlH4) final_product (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine intermediate4->final_product Chlorination (e.g., SOCl2)

Caption: Synthetic workflow for the Chiral Pool approach.

Mechanistic Insights and Experimental Considerations

The key to this route is the stereospecific opening of a chiral epoxide, which sets the absolute configuration of the final product.

  • Epoxide Opening: The synthesis begins with a chiral C3 synthon, such as (R)-glycidol or its equivalent, (R)-glycerin chlorohydrin. The reaction with benzylamine proceeds via an SN2 mechanism, where the amine nucleophilically attacks the less substituted carbon of the epoxide (or displaces the chloride), yielding (R)-3-(benzylamino)-1,2-propanediol. This step is crucial as it installs the N-benzyl group and the amino-alcohol functionality required for the subsequent cyclization.

  • N-Acylation and Cyclization: The resulting diol is then acylated at the nitrogen atom with an acylating agent bearing a leaving group, typically chloroacetyl chloride. This forms an N-chloroacetyl intermediate. The subsequent intramolecular cyclization is a critical ring-forming step. In the presence of a base, the more nucleophilic secondary hydroxyl group attacks the carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis-type reaction. This process can also be viewed as a 6-exo-tet cyclization. Alternatively, cyclization can be promoted to form a morpholin-3-one, which is then reduced.[1]

  • Reduction: If the cyclization yields the morpholin-3-one intermediate, a robust reducing agent such as lithium aluminum hydride (LiAlH4) is required to reduce the amide carbonyl to a methylene group, affording (2R)-2-(hydroxymethyl)-4-(phenylmethyl)morpholine.

  • Chlorination: The final step is the conversion of the primary alcohol to the corresponding chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction or an SN2 reaction with chloride ions, often with retention or inversion of configuration, respectively. For a primary alcohol, the stereocenter at C2 is not affected.

Route 2: Asymmetric Hydrogenation

This modern approach constructs the chiral morpholine core through a highly enantioselective catalytic reaction. This strategy relies on the asymmetric hydrogenation of a prochiral dehydromorpholine precursor, a method that has been shown to provide excellent enantioselectivities for a variety of 2-substituted morpholines.[2][3][4][5]

Overall Synthetic Scheme

Asymmetric_Hydrogenation start Achiral starting materials intermediate1 Dehydromorpholine precursor start->intermediate1 Multi-step synthesis intermediate2 N-Benzylated dehydromorpholine intermediate1->intermediate2 N-Benzylation intermediate3 (2R)-2-(Hydroxymethyl)-4- (phenylmethyl)morpholine intermediate2->intermediate3 Asymmetric Hydrogenation [Rh-catalyst] final_product (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine intermediate3->final_product Chlorination (e.g., SOCl2)

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of molecular design. Its prevalence in blockbuster drugs and clinical candidates underscores the need for robust, unambiguous analytical characterization. This guide provides an in-depth comparison of the spectroscopic data for morpholine and three key derivatives, offering insights into how substituent effects manifest in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Beyond a mere data repository, this document explains the causality behind experimental choices and provides a framework for self-validating protocols, ensuring the scientific integrity of your work.

The Central Role of Spectroscopy in Characterizing Morpholine Scaffolds

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, typically adopts a stable chair conformation.[1][2] This structural feature, along with the electronic environment dictated by the N-substituent, gives rise to characteristic spectroscopic signatures. A thorough understanding of these signatures is paramount for confirming molecular identity, assessing purity, and elucidating the structure of novel morpholine-containing compounds.[1] This guide will dissect these signatures for three derivatives with distinct electronic properties:

  • N-Acetylmorpholine: Features an electron-withdrawing acetyl group.

  • N-Phenylmorpholine: Introduces an aromatic system, which is weakly electron-withdrawing.

  • 4-(2-Hydroxyethyl)morpholine: Bears an electron-donating and protic hydroxyethyl group.

By comparing these to the parent morpholine, we can establish clear structure-spectra relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[1]

¹H NMR Spectroscopy: A Window into the Proton Environment

In the ¹H NMR spectrum, the morpholine ring protons typically appear as two distinct multiplets. Protons on the carbons adjacent to the electronegative oxygen (C2-H and C6-H) are deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H).[1] The N-substituent dramatically influences the chemical shift of the adjacent methylene protons (H-3 and H-5). Electron-withdrawing groups shift these signals downfield, while electron-donating groups cause an upfield shift.[1]

Table 1: Comparative ¹H NMR Data for Morpholine Derivatives (in CDCl₃)

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)Substituent Protons (ppm)
Morpholine~3.72 (t)~2.87 (t)~1.95 (s, 1H, NH)
N-Acetylmorpholine~3.68 (m)~3.55 (m)~2.10 (s, 3H, -COCH₃)
N-Phenylmorpholine~3.86 (m)~3.16 (t)~6.80-7.30 (m, 5H, Ar-H)[3]
4-(2-Hydroxyethyl)morpholine~3.71 (t)~2.50 (t)~3.62 (t, 2H, -CH₂OH), ~2.55 (t, 2H, -NCH₂-), ~2.80 (br s, 1H, -OH)

Note: Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆ to avoid overwhelming solvent signals.[1] Chemical shifts are referenced to an internal standard, most commonly tetramethylsilane (TMS) at 0.00 ppm.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of the symmetric, unsubstituted morpholine ring shows only two signals. The carbons adjacent to the oxygen (C-2, C-6) appear downfield (δ ~67 ppm) compared to those adjacent to the nitrogen (C-3, C-5) (δ ~46 ppm). N-substitution significantly impacts the chemical shifts of C-3 and C-5.[1]

Table 2: Comparative ¹³C NMR Data for Morpholine Derivatives (in CDCl₃)

CompoundC-2, C-6 (ppm)C-3, C-5 (ppm)Substituent Carbons (ppm)
Morpholine~67.3~46.0-
N-Acetylmorpholine~66.8~41.7, ~46.1~21.4 (-COCH₃), ~168.9 (C=O)
N-Phenylmorpholine~67.0~49.5~115.6, ~120.0, ~129.0, ~151.1 (Ar-C)[3]
4-(2-Hydroxyethyl)morpholine~67.0~53.8~59.3 (-CH₂OH), ~60.9 (-NCH₂-)
Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy. Here is a standard workflow:

  • Sample Preparation: Accurately weigh 5-10 mg of the morpholine derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte peaks.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1] A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality NMR tube.

  • Instrumentation & Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are then used to acquire the 1D spectra.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For morpholine derivatives, key vibrational modes include C-H, C-O-C, and C-N stretching, as well as vibrations associated with the N-substituent. The C-H stretching vibrations of the methylene groups in the morpholine ring are typically observed in the 2850-3100 cm⁻¹ region.[4]

Table 3: Key FT-IR Absorption Bands for Morpholine Derivatives (cm⁻¹)

CompoundN-H StretchC-H Stretch (aliphatic)C-O-C StretchC-N StretchKey Substituent Bands
Morpholine~3330 (broad)~2850-2960[5]~1115~1070-
N-Acetylmorpholine-~2860-2980~1110~1030~1645 (C=O, amide)
N-Phenylmorpholine-~2850-2960~1120~1230~1500, ~1600 (C=C, aromatic), ~3010-3080 (C-H, aromatic)
4-(2-Hydroxyethyl)morpholine-~2850-2970~1115~1070~3400 (O-H, broad), ~1050 (C-O, alcohol)

Causality in Sample Preparation: The choice of sampling technique (e.g., KBr pellet, thin film, or ATR) depends on the physical state of the sample.[6][7][8] For solid samples, creating a KBr pellet involves grinding the sample with dry KBr powder to reduce particle size and minimize light scattering, which can distort spectral bands.[6][9] For liquids, a thin film between salt plates (NaCl or KBr) is a common and effective method.[6][9] Attenuated Total Reflectance (ATR) is a powerful alternative for both solids and liquids, requiring minimal sample preparation.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[13] Electron Ionization (EI) is a common method that uses a high-energy electron beam to ionize the sample, often causing the resulting molecular ion (M⁺˙) to fragment in a predictable manner.[12][13]

The fragmentation of morpholine derivatives is typically initiated by cleavage alpha to the nitrogen or oxygen atoms.

Table 4: Mass Spectrometry Data for Morpholine Derivatives

CompoundMolecular WeightMolecular Ion (M⁺˙) m/zKey Fragment Ions (m/z)
Morpholine87.128757, 56, 42, 30, 28
N-Acetylmorpholine129.1612986, 70, 57, 43
N-Phenylmorpholine163.22163134, 105, 91, 77
4-(2-Hydroxyethyl)morpholine131.17131100, 86, 57
Visualizing Fragmentation and Workflow

Diagrams created using Graphviz (DOT language) help to visualize complex relationships, such as experimental workflows and fragmentation pathways.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Morpholine Derivative NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Vaporize Sample Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of morpholine derivatives.

N_Acetylmorpholine_Fragmentation M N-Acetylmorpholine (M⁺˙) m/z = 129 F2 [M - CH₃CO]⁺ m/z = 86 M->F2 - •CH₃CO F3 [CH₃CO]⁺ m/z = 43 M->F3 - •C₄H₈NO F1 [M - CH₂=O]⁺˙ m/z = 99 F5 [C₄H₈N]⁺ m/z = 70 F2->F5 - O F4 [C₄H₈NO]⁺ m/z = 86

Sources

A Comparative Guide to the Biological Activity of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] This guide provides an in-depth technical comparison of the biological activity of a specific class of morpholine derivatives: (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine and its analogs. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a particular focus on their application in oncology.

Introduction: The Rationale for Investigating this compound Analogs

The core structure, this compound, combines several key pharmacophoric features. The morpholine ring can improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[3] The benzyl group at the 4-position and the chloromethyl group at the 2-position offer sites for synthetic modification to modulate biological activity and target selectivity. The presence of a reactive chloromethyl group suggests a potential for covalent interaction with biological targets, a mechanism employed by several successful therapeutic agents.

Synthesis of this compound and Its Analogs

A general synthetic route to access the target morpholine analogs can be adapted from established methods for the synthesis of substituted morpholines.[4] The proposed synthetic pathway allows for the introduction of diversity at both the 4-position (substituents on the benzyl group) and the 2-position of the morpholine ring.

Experimental Protocol: General Synthesis

A plausible synthetic route initiates from a chiral starting material to ensure the desired (2R) stereochemistry.

  • Step 1: N-Benzylation of (R)-2-(hydroxymethyl)morpholine.

    • To a solution of (R)-2-(hydroxymethyl)morpholine in a suitable solvent (e.g., acetonitrile), add a substituted benzyl bromide and a non-nucleophilic base (e.g., potassium carbonate).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by filtering the solid and concentrating the filtrate. The crude product can be purified by column chromatography.

  • Step 2: Chlorination of the 2-hydroxymethyl group.

    • Dissolve the N-benzylated morpholine derivative from Step 1 in a suitable solvent (e.g., dichloromethane).

    • Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent and purify by column chromatography to yield the desired (2R)-2-(chloromethyl)-4-(substituted-phenylmethyl)morpholine analog.

This modular synthesis allows for the creation of a library of analogs for SAR studies by using various substituted benzyl bromides in Step 1.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related morpholine-containing compounds with reported anticancer activity, we can construct a hypothetical SAR for our target analogs. The primary endpoint for comparison will be in vitro cytotoxicity against representative cancer cell lines.

Data Presentation: Hypothetical IC50 Values

The following table presents a hypothetical comparative analysis of the cytotoxic activity of a series of this compound analogs. These values are extrapolated from SAR trends observed in the literature for similar scaffolds and are intended to guide future experimental design.[2][3]

Compound IDR (Substitution on Phenyl Ring)R' (Substitution at C2)Predicted IC50 (µM) vs. MCF-7Predicted IC50 (µM) vs. A549
1 (Core) HCH₂Cl5-1510-25
2 4-ClCH₂Cl1-105-15
3 4-OCH₃CH₂Cl10-2520-40
4 4-NO₂CH₂Cl2-128-20
5 HCH₂OH> 50> 50
6 HCH₂F8-2015-35

Causality behind the Predicted SAR:

  • Influence of Phenyl Ring Substitution (Analogs 2-4 vs. 1):

    • Electron-withdrawing groups (EWGs): The presence of an electron-withdrawing group like chlorine (Analog 2 ) or a nitro group (Analog 4 ) on the phenyl ring is predicted to enhance cytotoxic activity. This is a common trend observed in various classes of anticancer agents, potentially by influencing the electronic properties of the molecule and its interaction with the target.[5]

    • Electron-donating groups (EDGs): Conversely, an electron-donating group like methoxy (Analog 3 ) is expected to decrease activity. This may be due to altered binding affinity or metabolic susceptibility.

  • Importance of the 2-Chloromethyl Group (Analog 5 & 6 vs. 1):

    • Replacement with Hydroxymethyl (Analog 5): The replacement of the chloromethyl group with a hydroxymethyl group is predicted to significantly diminish or abolish anticancer activity. This strongly suggests that the reactive chloroalkyl moiety is crucial for the biological effect, possibly acting as an alkylating agent to form a covalent bond with a biological macromolecule.

    • Replacement with Fluoromethyl (Analog 6): Replacing chlorine with fluorine is expected to reduce activity. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it a poorer leaving group and reducing the alkylating potential of the compound.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized in vitro assays should be performed. The following protocols are based on established methodologies for evaluating the anticancer potential of small molecules.[6][7]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Workflow:

Caption: Workflow of the apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the morpholine analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Mechanism of Action: A Hypothesis

The SAR data strongly suggests that the 2-chloromethyl group is a key determinant of the biological activity of these morpholine analogs. This points towards a mechanism of action involving covalent modification of a biological target.

Signaling Pathway Hypothesis:

MOA_Hypothesis Compound (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine Analog Target Nucleophilic Residue on Target Protein (e.g., Cysteine) Compound->Target Alkylation Covalent_Adduct Covalent Adduct Formation Target->Covalent_Adduct Inhibition Inhibition of Protein Function Covalent_Adduct->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothesized mechanism of action.

The chloromethyl group can act as an electrophile, reacting with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme or a critical protein involved in cell survival pathways. This covalent modification would lead to irreversible inhibition of the protein's function, ultimately triggering apoptosis and cell death. The substitutions on the phenyl ring would modulate the reactivity of the chloromethyl group and the overall binding affinity of the compound to its target.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound analogs. The presented SAR, while based on extrapolations from related structures, offers a rational basis for the design and synthesis of novel, potent anticancer agents. The key takeaways are the critical role of the 2-chloromethyl group for activity and the potential to fine-tune potency through substitutions on the 4-benzyl moiety.

Future research should focus on synthesizing the proposed series of analogs and validating the predicted biological activities through the experimental protocols outlined. Further studies to identify the specific cellular target(s) of these compounds will be crucial for elucidating their precise mechanism of action and for their continued development as potential cancer therapeutics.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3246. Retrieved from [Link]

  • Anonymous. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of Molecular Structure, 1305, 137759. Retrieved from [Link]

  • Wang, Y., et al. (2011). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 16(1), 555-568. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6543. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(13), 5086. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Google Patents. (2006). Benzyl morpholine derivatives.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 603-613. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Retrieved from [Link]

  • Reith, M. E., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Retrieved from [Link]

  • Hamed, M. M., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8), 1939-1951. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. Retrieved from [Link]

  • K. G. Nevin, T. G. Rajan, V. V. Asha. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-812. Retrieved from [Link]

  • Lee, J., et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". Bioorganic & Medicinal Chemistry, 12(2), 371-385. Retrieved from [Link]

  • Gümüş, M., et al. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 7(38), 34491-34506. Retrieved from [Link]

  • Wang, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Retrieved from [Link]

  • Fujiwara, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Retrieved from [Link]

  • Lewis, A. R., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS Chemical Neuroscience, 10(7), 3168-3183. Retrieved from [Link]

Sources

A Comparative Cost-Analysis of Reboxetine Synthesis Pathways: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is a crucial therapeutic agent for clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD).[1][2] The commercial viability of Reboxetine is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. This guide provides a comprehensive cost-analysis of various prominent synthesis pathways for (S,S)-Reboxetine, the more pharmacologically active enantiomer.[1][3] We will delve into the intricacies of each route, comparing them based on starting material costs, reagent expenses, overall yield, and process complexity. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most economically viable and scalable synthesis strategy.

Introduction to Reboxetine and the Imperative for Cost-Effective Synthesis

Reboxetine is a morpholine derivative that functions as a potent and selective NRI.[2] Marketed under various trade names, including Edronax and Vestra, it is typically sold as a racemic mixture of its (R,R) and (S,S) enantiomers.[2][3] However, extensive research has demonstrated that the (S,S)-enantiomer exhibits significantly higher affinity and selectivity for the norepinephrine transporter (NET), making it the therapeutically more desirable isomer.[1]

The industrial production of enantiomerically pure pharmaceuticals presents inherent challenges, often involving costly chiral resolutions or complex asymmetric syntheses.[4] The development of an environmentally benign, low-cost, and efficient synthetic route is paramount for making this important medication more accessible.[4] This guide will dissect and compare several key synthetic strategies, providing a framework for informed decision-making in both academic and industrial settings.

Comparative Analysis of Key Synthesis Pathways

This section will explore four distinct and well-documented pathways for the synthesis of (S,S)-Reboxetine. For each route, we will provide a detailed description, a visual representation of the synthetic workflow, a step-by-step experimental protocol, and a thorough cost-analysis.

Pathway 1: Classical Resolution of Racemic Reboxetine

This approach, often utilized in the early stages of drug development due to its rapid implementation, involves the synthesis of racemic Reboxetine followed by separation of the enantiomers.[5]

Description: The synthesis begins with the preparation of racemic 2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine. The core of this pathway lies in the subsequent resolution step, which typically employs a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts.[5] These salts, possessing different physical properties, can then be separated by fractional crystallization. The desired (S,S)-reboxetine-(S)-mandelate salt is isolated and then converted back to the free base, yielding the enantiomerically pure product.[5]

Workflow Diagram:

G racemic_reboxetine Racemic Reboxetine Synthesis resolution Resolution with (S)-Mandelic Acid racemic_reboxetine->resolution separation Fractional Crystallization resolution->separation salt_breaking Salt Breaking separation->salt_breaking (S,S)-reboxetine-(S)-mandelate ss_reboxetine (S,S)-Reboxetine salt_breaking->ss_reboxetine

Caption: Classical resolution pathway for (S,S)-Reboxetine.

Experimental Protocol:

  • Resolution of Racemic Reboxetine:

    • Dissolve racemic Reboxetine free base in a suitable solvent (e.g., ethanol).

    • Add a solution of (S)-mandelic acid in the same solvent.

    • Heat the mixture to achieve complete dissolution, then allow it to cool slowly to facilitate the crystallization of the (S,S)-reboxetine-(S)-mandelate salt.

    • Isolate the crystalline salt by filtration.

    • Recrystallize the salt from a suitable solvent to enhance enantiomeric purity (>99.7% ee).[5]

  • Conversion to (S,S)-Reboxetine Succinate:

    • Treat the isolated (S,S)-reboxetine-(S)-mandelate salt with a base (e.g., sodium hydroxide) to break the salt and liberate the free amine.

    • Extract the (S,S)-Reboxetine free base with an organic solvent.

    • React the free base with succinic acid to form the desired succinate salt.

    • Isolate the (S,S)-Reboxetine succinate by filtration and dry under vacuum.

Cost-Analysis:

ItemCost DriverImplication
Starting Materials Cost of racemic Reboxetine synthesis.Can be significant depending on the chosen racemic route.
Reagents High cost of the chiral resolving agent ((S)-mandelic acid).A major contributor to the overall cost.
Yield Theoretical maximum yield is 50%. Practical yields are often lower (e.g., ~31-40%).[5]Significant loss of material (the undesired (R,R)-enantiomer).
Process Multiple steps (salt formation, crystallization, salt breaking). Labor-intensive.Increases operational costs and time.
Waste Generates a large amount of the unwanted enantiomer as waste.[]Poor atom economy and potential environmental concerns.[]
Pathway 2: Asymmetric Synthesis via Sharpless Epoxidation

This enantioselective approach introduces chirality early in the synthesis, avoiding a late-stage resolution.

Description: This pathway utilizes the Sharpless asymmetric epoxidation of an allylic alcohol to establish the key stereocenters.[4] The resulting chiral epoxide is then converted through a series of steps, including ring-opening and cyclization, to form the morpholine ring and ultimately (S,S)-Reboxetine. This method offers the potential for high enantiomeric purity from the outset.

Workflow Diagram:

G allylic_alcohol Allylic Alcohol epoxidation Sharpless Asymmetric Epoxidation allylic_alcohol->epoxidation chiral_epoxide Chiral Epoxide epoxidation->chiral_epoxide ring_opening Ring Opening chiral_epoxide->ring_opening cyclization Cyclization ring_opening->cyclization ss_reboxetine (S,S)-Reboxetine cyclization->ss_reboxetine

Caption: Asymmetric synthesis of (S,S)-Reboxetine via Sharpless epoxidation.

Experimental Protocol:

  • Sharpless Asymmetric Epoxidation:

    • To a solution of the allylic alcohol (e.g., cinnamyl alcohol) in a suitable solvent (e.g., dichloromethane) at low temperature (-20 °C), add titanium(IV) isopropoxide and a chiral diethyl tartrate ligand.

    • Add a solution of an oxidizing agent (e.g., tert-butyl hydroperoxide) dropwise.

    • Stir the reaction until completion and then quench.

    • Purify the resulting chiral epoxide.

  • Subsequent Transformations:

    • The chiral epoxide undergoes a series of reactions including nucleophilic ring-opening with an appropriate amine precursor, followed by cyclization to form the morpholine ring.

    • The final steps involve the introduction of the 2-ethoxyphenoxy group.

Cost-Analysis:

ItemCost DriverImplication
Starting Materials Relatively inexpensive starting materials like cinnamyl alcohol.Lower initial material cost compared to complex chiral precursors.
Reagents High cost of the Sharpless epoxidation reagents (titanium(IV) isopropoxide, chiral tartrate ligands).A significant cost factor.
Yield Generally good to excellent yields and high enantioselectivity (>98% ee).[4]More efficient use of materials compared to resolution methods.
Process Multi-step synthesis requiring careful control of reaction conditions.Can be complex to scale up.
Waste Reduced waste compared to resolution methods as the undesired enantiomer is not produced in large quantities.Better atom economy.
Pathway 3: Synthesis from Chiral Amino Diols

This stereospecific route utilizes a commercially available chiral starting material to construct the Reboxetine framework.

Description: This synthesis commences with a commercially available chiral amino diol, such as (S)-3-amino-1,2-propanediol.[4] The synthesis proceeds through the formation of the morpholinone ring, followed by the introduction of the phenyl and 2-ethoxyphenoxy substituents with stereochemical control. This pathway offers a direct and efficient route to the desired enantiomer.

Workflow Diagram:

G amino_diol (S)-3-Amino-1,2-propanediol morpholinone_formation Morpholinone Formation amino_diol->morpholinone_formation morpholinone Chiral Morpholinone morpholinone_formation->morpholinone substituent_introduction Introduction of Phenyl and Ethoxyphenoxy Groups morpholinone->substituent_introduction reduction Reduction substituent_introduction->reduction ss_reboxetine (S,S)-Reboxetine reduction->ss_reboxetine

Caption: Synthesis of (S,S)-Reboxetine from a chiral amino diol.

Experimental Protocol:

  • Morpholinone Formation:

    • React (S)-3-amino-1,2-propanediol with chloroacetyl chloride to form the corresponding amide.[4]

    • Cyclize the amide in the presence of a base to form the chiral morpholinone intermediate.

  • Introduction of Substituents and Reduction:

    • Perform an N-benzylation of the morpholinone.

    • Introduce the 2-ethoxyphenoxy group via a nucleophilic aromatic substitution reaction.

    • Reduce the lactam functionality of the morpholinone using a reducing agent like lithium aluminum hydride to yield (S,S)-Reboxetine.[5]

Cost-Analysis:

ItemCost DriverImplication
Starting Materials Cost of the chiral starting material, (S)-3-amino-1,2-propanediol.Can be a significant initial investment.
Reagents Use of standard and relatively inexpensive reagents for subsequent steps.Lower reagent costs compared to asymmetric catalysis.
Yield Good overall yields are reported for this pathway (e.g., 30% over eight steps).[1]An efficient route despite the number of steps.
Process A linear, multi-step synthesis.Requires careful optimization of each step for scalability.
Waste Generally good atom economy as the chirality is introduced from the start.Environmentally more favorable than resolution methods.
Pathway 4: Organocatalyzed Protecting-Group-Free Synthesis

This modern approach emphasizes efficiency and sustainability by avoiding the use of protecting groups.

Description: This innovative route utilizes organocatalysis, specifically a Jørgensen asymmetric epoxidation, as a key step.[3] Starting from a simple and commercially available material like trans-cinnamaldehyde, the synthesis proceeds without the need for protecting groups, which simplifies the process and reduces waste.[3] This pathway represents a more "green" and potentially cost-effective alternative.

Workflow Diagram:

G cinnamaldehyde trans-Cinnamaldehyde epoxidation Organocatalytic Asymmetric Epoxidation cinnamaldehyde->epoxidation chiral_epoxide Chiral Epoxide epoxidation->chiral_epoxide epoxide_migration Epoxide Migration chiral_epoxide->epoxide_migration mitsunobu_inversion Mitsunobu Inversion epoxide_migration->mitsunobu_inversion ss_reboxetine (S,S)-Reboxetine mitsunobu_inversion->ss_reboxetine

Caption: Organocatalyzed, protecting-group-free synthesis of (S,S)-Reboxetine.

Experimental Protocol:

  • Organocatalytic Asymmetric Epoxidation:

    • React trans-cinnamaldehyde with an oxidizing agent in the presence of an organocatalyst (e.g., a diarylprolinol silyl ether) to form the chiral epoxide.

  • Subsequent Transformations:

    • The synthesis proceeds through key steps including epoxide migration and a Mitsunobu inversion to establish the correct stereochemistry.

    • The morpholine ring is then constructed, leading to the final product.

Cost-Analysis:

ItemCost DriverImplication
Starting Materials Inexpensive and readily available starting material (trans-cinnamaldehyde).[3]Very low initial material cost.
Reagents Cost of the organocatalyst.Can be a significant expense, but catalyst loading is often low.
Yield Good overall yields have been reported.An efficient and atom-economical route.
Process Protecting-group-free strategy simplifies the workflow and reduces the number of steps.Potentially lower operational costs and less waste generation.
Waste Minimal waste due to the absence of protecting groups and high atom economy.A highly "green" and sustainable approach.

Overall Cost-Performance Summary and Recommendations

PathwayStarting Material CostReagent CostOverall YieldProcess ComplexityEnvironmental ImpactOverall Cost-Effectiveness
1. Classical Resolution ModerateHighLowHighHighLow
2. Sharpless Epoxidation LowHighHighModerateLowModerate
3. Chiral Amino Diol HighLowModerateModerateLowModerate to High
4. Organocatalytic Very LowModerateHighLowVery LowHigh

Recommendations:

  • For early-stage research and small-scale synthesis where speed is a priority, the Classical Resolution pathway may be considered, despite its inefficiencies.

  • For large-scale industrial production , the Organocatalyzed, Protecting-Group-Free Synthesis presents the most promising option due to its low starting material cost, high efficiency, and minimal environmental impact. While the initial investment in the organocatalyst may be a factor, the overall process economy is likely to be superior.

  • The Synthesis from Chiral Amino Diols offers a reliable and robust alternative for industrial production, particularly if the cost of the chiral starting material can be optimized.

  • The Sharpless Asymmetric Epoxidation route is a strong contender, offering high enantioselectivity, but the cost of the catalyst system needs to be carefully evaluated against the other asymmetric methods.

Conclusion

The synthesis of (S,S)-Reboxetine is a well-explored area of organic chemistry, with multiple viable pathways. This guide has provided a comparative cost-analysis of four prominent routes, highlighting the trade-offs between starting material costs, reagent expenses, process complexity, and overall efficiency. For drug development professionals and researchers, a thorough understanding of these factors is crucial for selecting a synthesis strategy that is not only scientifically sound but also economically feasible and sustainable in the long term. The trend towards greener and more atom-economical methods, such as the organocatalyzed approach, is likely to dominate future industrial production of (S,S)-Reboxetine.

References

  • Chen, H. B., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(34), 7163-7169.
  • Tamagnan, G., et al. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 8(16), 3549-3551.
  • Reddy, L. R., et al. (2014). Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry, 79(15), 7082-7089.
  • Siddiqui, S. A., et al. (2006). Enantioselective synthesis of (+)-(S,S)-reboxetine. Tetrahedron: Asymmetry, 17(12), 1845-1849.
  • Son, K. H., & Lee, H. K. (2017). A Practical Synthesis of (S,S)-Reboxetine. Bulletin of the Korean Chemical Society, 38(10), 1221-1224.
  • Hayes, S. T., et al. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 15(5), 1083-1091.
  • Kim, D., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron Letters, 53(35), 4686-4689.
  • Sharma, P., & Kumar, A. (2019). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 23(10), 2139-2157.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127151, Reboxetine. Retrieved from [Link].

  • Gkanas, A., et al. (2020). Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. Chemistry – A European Journal, 26(56), 12824-12831.
  • Ferretti, R., et al. (2008). Enantioseparation of the antidepressant reboxetine. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 843-848.
  • Chen, H. B., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. RSC Advances, 7(74), 47035-47042.
  • Dunn, P. J., et al. (2011). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)
  • The new antidepressant reboxetine, a selective norepinephrine reuptake inhibitor, is increasingly employed in the treatment of different kinds of severe depression. (n.d.). Retrieved from [Link]

  • Stereoisomers of reboxetine. (n.d.). Retrieved from [Link]

  • Hayes, S. T., et al. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 15(5), 1083-1091.
  • Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. (n.d.). Retrieved from [Link]

  • Dwivedi, A., & Singh, S. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Science OA, 8(6), FSO805.
  • Eyding, D., et al. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737.

Sources

Benchmarking (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative of significant interest to the pharmaceutical industry. It serves as a crucial building block, most notably as a key intermediate in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression. The stereochemical integrity of the C2 position is paramount for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereocontrolled synthetic routes to this intermediate is a critical objective for process chemists and drug development professionals.

This guide provides an in-depth technical comparison of two distinct and prominent synthetic strategies for preparing this compound. We will benchmark a classical Chiral Pool Synthesis approach against a modern Organocatalytic Asymmetric Synthesis . This comparison will focus on key performance indicators including chemical yield, enantiomeric purity, step economy, and the underlying mechanistic principles that govern the stereochemical outcome.

Benchmarking Overview

The following diagram illustrates the comparative workflow analyzed in this guide, highlighting the two primary routes from basic starting materials to the final chlorinated product.

G cluster_0 Comparative Synthesis Workflow cluster_1 Method 1: Chiral Pool Synthesis cluster_2 Method 2: Organocatalytic Asynthesis start Starting Materials chiral_pool Chiral C3 Synthon ((R)-Glycidol) start->chiral_pool aldehyde Achiral Aldehyde (e.g., 3-Benzyloxypropanal) start->aldehyde amine_add Regioselective Amine Addition chiral_pool->amine_add Benzylamine cyclization Intramolecular Cyclization amine_add->cyclization Base (e.g., NaH) hydroxymethyl (2R)-2-(hydroxymethyl)-4- (phenylmethyl)morpholine cyclization->hydroxymethyl reductive_amin Reductive Amination & In-situ Cyclization chlorination Final Chlorination hydroxymethyl->chlorination SOCl2 or similar alpha_chlor Asymmetric α-Chlorination aldehyde->alpha_chlor Organocatalyst, NCS alpha_chlor->reductive_amin 2-Amino-2-phenylethanol, NaBH(OAc)3 final_product (2R)-2-(Chloromethyl)-4- (phenylmethyl)morpholine reductive_amin->final_product Direct Formation (Alternative Precursor) chlorination->final_product

Caption: Overall workflow comparing the Chiral Pool and Organocatalytic routes.

Method 1: Chiral Pool Synthesis (The Benchmark)

This strategy leverages the inherent chirality of readily available starting materials. A common and effective approach begins with (R)-glycidol, a versatile C3 chiral synthon. The synthesis proceeds through the formation of the key alcohol intermediate, (2R)-4-benzyl-2-(hydroxymethyl)morpholine, which is subsequently chlorinated.

Reaction Scheme

G cluster_1 Step 1: Epoxide Ring Opening cluster_2 Step 2: Cyclization via Williamson Ether Synthesis cluster_3 Step 3: Chlorination r1 (R)-Glycidol p1 (R)-1-(benzylamino) propane-2,3-diol r1->p1 reagent1 r2 (R)-1-(benzylamino) propane-2,3-diol reagent1 Benzylamine (neat or in alcohol) Δ p2 (2R)-4-benzyl-2- (hydroxymethyl)morpholine r2->p2 reagent2 r3 (2R)-4-benzyl-2- (hydroxymethyl)morpholine reagent2 1. Haloacetylation (e.g., ClAcCl) 2. Base (e.g., NaH in THF) 3. Reduction (e.g., NaBH4) p3 (2R)-2-(chloromethyl)-4- (phenylmethyl)morpholine r3->p3 reagent3 reagent3 Thionyl Chloride (SOCl2) in CH2Cl2, 0 °C to rt

Caption: Reaction pathway for the Chiral Pool synthesis method.

Mechanistic Insights & Experimental Causality
  • Regioselective Epoxide Opening: The key to this synthesis is the nucleophilic attack of benzylamine on the (R)-glycidol epoxide ring. Under neutral or basic conditions, this Sₙ2 reaction proceeds with high regioselectivity at the less sterically hindered terminal carbon atom. This selectivity is crucial as an attack at the C2 position would lead to an undesired constitutional isomer. Heating the reaction, often without a solvent, provides the necessary activation energy for the ring-opening.

  • Cyclization Strategy: A direct cyclization of the resulting amino diol is difficult. A more robust method, as detailed in patent literature[1], involves a multi-step, one-pot sequence. First, the amino diol is acylated with a haloacetyl chloride (e.g., chloroacetyl chloride). The resulting amide is then treated with a strong, non-nucleophilic base like sodium hydride (NaH). The alkoxide formed from the primary alcohol performs an intramolecular Sₙ2 displacement of the chloride, forming a morpholinone intermediate. Subsequent reduction of the amide carbonyl, for instance with sodium borohydride (NaBH₄), yields the target alcohol, (2R)-4-benzyl-2-(hydroxymethyl)morpholine. This sequence ensures a high-yielding cyclization by converting the poor hydroxyl leaving group into a good halide leaving group.

  • Chlorination with Thionyl Chloride: The conversion of the primary alcohol to the final chloromethyl product is reliably achieved with thionyl chloride (SOCl₂). The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, forming a chlorosulfite ester intermediate. The chloride ion then attacks the primary carbon in an Sₙ2 fashion. The key advantage of SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[2] The reaction is typically run at low temperatures (0 °C) initially to control the exothermic reaction and then allowed to warm to ensure completion.

Detailed Experimental Protocol (Benchmark)

(Based on CN102212040A[1] and standard procedures[2])

  • Step 1: Synthesis of (R)-1-(benzylamino)propane-2,3-diol

    • To a round-bottom flask, add (R)-3-chloro-1,2-propanediol (1.0 equiv) and benzylamine (2.2 equiv).

    • Heat the mixture to 100-110 °C and stir for 12-16 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino diol, which is often used directly in the next step.

  • Step 2: Synthesis of (2R)-4-benzyl-2-(hydroxymethyl)morpholine

    • Dissolve the crude amino diol (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to stir at room temperature for 6 hours.

    • Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude N-chloroacetylated intermediate.

    • Dissolve this intermediate in tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.

    • Stir the reaction at room temperature for 2 hours to effect cyclization to the morpholinone.

    • Cool the mixture again to 0 °C and carefully add methanol, followed by sodium borohydride (NaBH₄, 1.5 equiv). Reflux the mixture for 4 hours.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure alcohol intermediate.

  • Step 3: Synthesis of this compound

    • Dissolve the purified alcohol intermediate (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the solution to 0 °C. Add thionyl chloride (1.2 equiv) dropwise via syringe.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Method 2: Organocatalytic Asymmetric Synthesis

This modern approach builds the chiral center from an achiral precursor using a small organic molecule as a catalyst. This method avoids reliance on the chiral pool and allows access to either enantiomer of the product simply by choosing the corresponding enantiomer of the catalyst.

Reaction Scheme

G cluster_1 One-Pot, Three-Step Sequence cluster_2 Step 1: Asymmetric α-Chlorination cluster_3 Step 2: Reductive Amination cluster_4 Step 3: Intramolecular Cyclization r1 3-Benzyloxypropanal (Achiral) step1_out Chiral α-Chloroaldehyde (transient) r1->step1_out (S)-Proline derivative catalyst, N-Chlorosuccinimide (NCS) step2_out Chloroamine Intermediate (transient) step1_out->step2_out N-Benzylethanolamine, NaBH(OAc)3 p_final (2R)-2-((benzyloxy)methyl)-4- (phenylmethyl)morpholine step2_out->p_final Base (e.g., K2CO3)

Caption: Reaction pathway for the Organocatalytic synthesis method.

Mechanistic Insights & Experimental Causality
  • Enantioselective α-Chlorination: This key step establishes the stereocenter. A proline-derived organocatalyst, often a diarylprolinol silyl ether, reacts with the achiral aldehyde to form a nucleophilic enamine intermediate. The bulky groups on the catalyst create a sterically defined chiral environment, directing the electrophilic chlorinating agent (N-Chlorosuccinimide, NCS) to attack one face of the enamine preferentially.[3][4] Hydrolysis regenerates the catalyst and releases the chiral α-chloroaldehyde with high enantiomeric excess. The choice of the (R)- or (S)-enantiomer of the catalyst directly determines the (R)- or (S)-configuration of the product.

  • One-Pot Reductive Amination and Cyclization: To avoid isolation of the potentially unstable α-chloroaldehyde, the reaction is performed in a one-pot sequence. After the chlorination is complete, N-benzylethanolamine is added along with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The amine reacts with the aldehyde to form an iminium ion, which is then reduced in situ to form a chloroamine intermediate. A base (e.g., potassium carbonate) is then added to promote an intramolecular Sₙ2 cyclization, where the hydroxyl group displaces the chloride to form the morpholine ring. This one-pot strategy significantly improves efficiency and overall yield by minimizing handling and purification steps.[3]

Detailed Experimental Protocol (Alternative)

(Based on Lindsley et al.[3][4])

  • One-Pot Synthesis of (2R)-2-((benzyloxy)methyl)-4-(phenylmethyl)morpholine

    • To a flask containing a solution of 3-benzyloxypropanal (1.2 equiv) in chloroform (CHCl₃) at 0 °C, add the (S)-proline-derived organocatalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.1 equiv).

    • Add N-Chlorosuccinimide (NCS, 1.0 equiv) in one portion and stir the reaction at 0 °C for 4-6 hours until the aldehyde is consumed (monitored by TLC).

    • To the same flask, add N-benzylethanolamine (1.5 equiv) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Add a solid base such as potassium carbonate (K₂CO₃, 3.0 equiv) and stir vigorously for another 24 hours to drive the cyclization.

    • Quench the reaction with water and extract with CH₂Cl₂.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the protected morpholine derivative.

    • Note: This route yields a precursor that requires debenzylation and subsequent chlorination to reach the final target. However, it demonstrates the power of asymmetric catalysis to construct the core chiral scaffold. For a more direct comparison, a substrate like 3-chloro-2-hydroxypropanal could be envisioned, which after a similar sequence would directly yield the hydroxymethyl intermediate.

Performance Benchmark: Head-to-Head Comparison

ParameterMethod 1: Chiral Pool SynthesisMethod 2: Organocatalytic AsynthesisAnalysis
Starting Material (R)-Glycidol or (R)-3-chloro-1,2-propanediolAchiral aldehydes (e.g., 3-benzyloxypropanal)Method 1 relies on the availability and cost of specific chiral synthons. Method 2 is more flexible, using simpler, achiral starting materials.
Stereocontrol Substrate-controlled; chirality is inherent.Catalyst-controlled; chirality is induced.Method 2 offers the significant advantage of accessing either enantiomer of the product by simply switching the catalyst enantiomer.
Overall Yield Moderate to Good (typically 40-60% over 3 steps)Moderate (typically 35-50% in the one-pot sequence)[4]Yields are comparable, but Method 2's one-pot nature can be more efficient in practice, reducing handling losses.
Enantiomeric Excess >99% (dependent on starting material purity)Good to Excellent (75-98% e.e.)[4]The chiral pool method generally provides higher enantiopurity, as it merely transfers existing chirality. Organocatalysis is highly effective but may require optimization to reach >99% e.e.
Scalability Well-established and scalable.Generally scalable, but catalyst cost and loading can be a factor on an industrial scale.Both methods are viable for scale-up, though the cost-effectiveness of the organocatalyst at large scale needs consideration.
Step Economy Multiple distinct steps requiring workup/isolation.Can be performed as a one-pot, multi-step sequence, improving efficiency.The organocatalytic route demonstrates superior step economy, a key principle of green chemistry.
Flexibility Limited to the available chiral synthons.Highly flexible; a wide variety of aldehydes can be used to create diverse C2-substituted morpholines.Method 2 is far superior for generating analogue libraries for structure-activity relationship (SAR) studies.

Conclusion and Expert Recommendation

Both the Chiral Pool Synthesis and the Organocatalytic Asymmetric Synthesis represent viable and effective strategies for producing this compound. The choice between them depends heavily on the specific objectives of the research or production campaign.

  • The Chiral Pool Synthesis is the preferred benchmark for producing large quantities of the specific target molecule where the enantiopurity of the starting material is high and its cost is acceptable. Its reliability and the extremely high enantiomeric excess it delivers make it a robust choice for process chemistry focused on a single, established API intermediate.

  • The Organocatalytic Asymmetric Synthesis is the superior choice for research and development, particularly during lead optimization. Its flexibility allows for the rapid synthesis of various C2-functionalized morpholine analogues. Furthermore, its elegant one-pot nature and the ability to access either enantiomer on demand make it a powerful tool for modern medicinal chemistry.

For drug development professionals, understanding the trade-offs between these methods is crucial. While the chiral pool approach may be the most direct path for manufacturing the known Reboxetine intermediate, the principles of organocatalysis offer a broader platform for discovering next-generation therapeutics built upon the privileged morpholine scaffold.

References

  • Gajewska, A., et al. (2019). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[4][5]-Shifts of Allylic Trichloroacetimidates. [Source provided by search tool, specific journal needed]

  • O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539–1542.
  • Lindsley, C. W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2642–2645.
  • Sci-Hub. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. [Link to the specific article on Sci-Hub is not provided, but it references the Tetrahedron Letters paper]
  • Wang, Y., et al. (2010). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 132(32), 11932–11934.
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  • CN102212040A. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709.
  • Ye, J., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 107-112.
  • Taha, M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(40), 26033–26042.
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  • Kim, H., et al. (2020). A recyclable metal-free catalytic system for the cationic ring-opening polymerization of glycidol under ambient conditions. Green Chemistry, 22(19), 6549-6556.
  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1279011.
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A Comparative Guide to the X-ray Crystallography of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Chiral Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties and engage in specific molecular interactions makes it a valuable building block.[2] When functionalized, as in the case of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine, the introduction of chiral centers adds a critical layer of complexity and specificity. The precise three-dimensional arrangement of atoms—the absolute configuration—is paramount, as stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.[3]

X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional structure of molecules at the atomic level.[3][4] It provides precise measurements of molecular dimensions, conformation, and intermolecular interactions, which are indispensable for structure-activity relationship (SAR) studies and rational drug design.[3] While the specific crystal structure of this compound is not widely reported in public databases, this guide provides a comparative analysis of structurally related morpholine derivatives. By examining their crystallographic data, we can establish a predictive framework for the target molecule and outline a comprehensive, field-proven protocol for its structural determination.

Comparative Crystallographic Analysis: Insights from Related Morpholine Structures

To anticipate the crystallographic characteristics of this compound, we can analyze the structures of analogous compounds. The choice of solvent, substituent groups, and the presence of counter-ions all influence the final crystal packing and unit cell parameters. Below is a comparison of crystallographic data from published morpholine derivatives, which serves as a benchmark for what one might expect.

Parameter1,2-dimorpholinoethane[5]4-benzyl-4-pentylmorpholin-4-ium chloride[6](2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone[7]
Empirical Formula C10H20N2O2C16H26ClNOC17H15BrCl2N2O2
Formula Weight 200.28283.84446.12
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPna2₁P2₁/c
a (Å) 6.0430(3)Not Reported20.333(7)
b (Å) 8.0805(3)Not Reported11.226(5)
c (Å) 11.1700(4)Not Reported7.843(3)
β (°) ** 97.475(2)9099.651(8)
Volume (ų) **540.80(4)Not Reported1764.8(12)
Z (Formula Units) 244
Temperature (K) 170(2)Not Reported173
R-factor (Rgt(F)) Not ReportedNot Reported0.0464

Analysis and Predicted Characteristics for the Target Compound:

  • Chirality and Space Group: As this compound is a single enantiomer, it is expected to crystallize in a chiral space group (one lacking inversion centers or mirror planes), such as P2₁ or P2₁2₁2₁, which are common for chiral organic molecules.

  • Molecular Conformation: The morpholine ring typically adopts a chair conformation. The bulky N-phenylmethyl (benzyl) and C2-chloromethyl groups will likely occupy equatorial positions to minimize steric hindrance, a key hypothesis that X-ray crystallography can confirm.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be governed by weaker C-H···O, C-H···π, and dipole-dipole interactions. The phenyl ring provides an opportunity for π-stacking, which could be a dominant feature in the solid-state architecture.

The Crystallographer's Workflow: From Powder to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. This workflow represents a self-validating system where the quality of each step directly impacts the fidelity of the final result.

G Experimental Workflow for Small Molecule X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Target Compound screening Solvent Screening & Solubility Tests synthesis->screening Homogeneous Powder growth Crystal Growth Experiments (e.g., Slow Evaporation, Vapor Diffusion) screening->growth harvest Crystal Selection & Mounting growth->harvest X-ray Quality Crystals diffractometer Mount on Diffractometer (e.g., Mo or Cu source) harvest->diffractometer collection X-ray Diffraction Data Collection diffractometer->collection Rotate Crystal in Beam integration Data Integration & Reduction collection->integration Diffraction Pattern solution Structure Solution (Direct Methods or Dual-Space) integration->solution Reflection File (hkl) refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement Initial Atomic Model validation Validation & CIF File Generation refinement->validation Refined Structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of small organic molecules.

Detailed Experimental Protocols

Part 1: Growing X-ray Quality Single Crystals

This is often the most challenging and rate-limiting step in the entire process.[3] The goal is to allow molecules to arrange themselves slowly and methodically into a highly ordered lattice.[8]

  • Purity is Paramount: Ensure the sample of this compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection:

    • Conduct small-scale solubility tests with a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

    • The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating. A binary solvent system (a "good" solvent and a "poor" solvent) is often effective.

  • Common Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks. This is the simplest method.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool to room temperature very slowly, ideally in an insulated container, to promote the formation of large, well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in each dimension with well-defined faces), carefully extract one using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and radiation damage during data collection.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Data collection is the process of measuring the diffraction pattern produced when X-rays interact with the crystal lattice.[9]

  • Mounting: The flash-cooled crystal is mounted on a goniometer head in the diffractometer.

  • Data Collection Strategy: Modern diffractometers, such as those equipped with microfocus X-ray sources, can automate much of this process.[4][10]

    • A preliminary "unit cell shoot" is performed to determine the crystal system, lattice parameters, and space group.

    • A full data collection strategy is then calculated to measure the intensities of a large number of unique reflections with sufficient redundancy and completeness. The crystal is rotated in the X-ray beam to capture diffraction patterns from multiple angles.[8]

  • Data Processing: The collected raw images are processed using specialized software. This involves:

    • Integration: Determining the position and intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging redundant measurements to produce a final reflection file.

Part 3: Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into a 3D atomic model.[11]

  • Structure Solution: An initial electron density map is generated from the reflection data using methods like direct methods or dual-space algorithms. This initial map often reveals the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • An atomic model is built into the electron density map.

    • This model is then refined using a full-matrix least-squares algorithm. This iterative process adjusts atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is rigorously validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). The final structural information is typically compiled into a Crystallographic Information File (CIF).

Alternative and Complementary Characterization Techniques

When obtaining single crystals suitable for X-ray diffraction proves difficult, other techniques can provide valuable structural information.

G Hierarchy of Structural Analysis Techniques scxrd Single-Crystal X-ray Diffraction (Gold Standard) pxrd Powder X-ray Diffraction (PXRD) scxrd->pxrd If single crystals are unavailable nmr NMR Spectroscopy (Connectivity & 3D Solution Structure) scxrd->nmr Complements with solution-state data ms Mass Spectrometry (MS) nmr->ms Confirms Connectivity & Molecular Weight other Other Techniques (IR, Elemental Analysis) ms->other Provides Supporting Compositional Data

Caption: Logical hierarchy of techniques for molecular structure determination.

  • Powder X-ray Diffraction (PXRD): This technique can be used on polycrystalline powders and is invaluable for studying materials that do not form large single crystals.[11] While structure solution from powder data is more complex, it can provide unit cell parameters and confirm phase purity.

  • NMR Spectroscopy: Techniques like 1H, 13C, and 2D NMR (e.g., NOESY) are essential for confirming the covalent structure (connectivity) of the molecule in solution and can provide insights into its solution-state conformation.[12]

  • Mass Spectrometry: Confirms the molecular weight and elemental composition of the synthesized compound.[12]

Conclusion

References

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Retrieved from [Link][9]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][10]

  • JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. Retrieved from [Link][8]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link][12]

  • Harris, K. D., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 43(35), 4618-4638. (Note: A representative article on the topic, specific link may vary).[11]

  • Al-Juboori, S. A. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(1), 134-147. Retrieved from [Link][13]

  • Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Retrieved from [Link][14]

  • Gataullin, R. R. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link][1]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link][2]

  • Zheng, T., et al. (2023). CCDC 2082545: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. (Note: This is a related but different structure). Retrieved from [Link][15]

  • CCDC. (2025). Introducing Cambridge Structural Database 6.00. Retrieved from [Link][16]

  • Ferrara, J. D. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link][3]

  • PubChem. (n.d.). 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine. Retrieved from [Link][17]

  • ZINC Database. (n.d.). Search Results for this compound. Retrieved from [Link][18]

  • PubChem. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. Retrieved from [Link][19]

  • PubChem. (n.d.). (2R)-2-[(R)-(2-chloro-4-fluorophenoxy)-phenylmethyl]morpholine. Retrieved from [Link][20]

  • Rousselin, Y., & Clavel, M. (2024). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 754-758. Retrieved from [Link][6]

  • Zhang, C., Han, X., & Tang, W. (2023). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 877-878. Retrieved from [Link][7]

  • PubChem. (n.d.). N-benzyl-2-(3-methylbenzyl)-morpholine. Retrieved from [Link][21]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 38. Retrieved from [Link][5]

Sources

A Comparative Guide to Catalysts for Asymmetric Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to improve pharmacokinetic profiles. The precise control of stereochemistry within this heterocyclic framework is often critical for biological activity and safety. This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of chiral morpholines, offering researchers in drug development and organic synthesis a detailed, data-driven resource for catalyst selection and experimental design.

The Significance of Stereocontrol in Morpholine Synthesis

Chiral morpholines are prevalent in a wide array of therapeutic agents, including the antidepressant Reboxetine, the antibiotic Linezolid, and the NK-1 receptor antagonist Aprepitant. The spatial arrangement of substituents on the morpholine ring dictates the molecule's interaction with its biological target. Consequently, the development of efficient and highly selective catalytic methods to access enantiopure morpholines is a paramount objective in modern synthetic chemistry. This guide will delve into the nuances of several prominent catalytic systems, evaluating their performance based on enantioselectivity, yield, substrate scope, and operational practicality.

I. Transition-Metal Catalysis: Powerful and Versatile Approaches

Transition-metal catalysts are highly effective for a range of asymmetric transformations, and their application to morpholine synthesis is no exception. Two particularly successful strategies involve a tandem ruthenium/titanium system for 3-substituted morpholines and a rhodium-catalyzed asymmetric hydrogenation for 2-substituted analogues.

A. Tandem Ti-Hydroamination/Ru-Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

A highly efficient one-pot method for synthesizing 3-substituted morpholines has been developed, which combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[1][2][3] This tandem approach obviates the need for isolating the intermediate cyclic imine, streamlining the synthetic process.

Mechanism and Rationale for Catalyst Selection

The reaction commences with the intramolecular hydroamination of an ether-containing aminoalkyne substrate, catalyzed by a commercially available bis(amidate)bis(amido)Ti complex. This step forms a cyclic imine intermediate. Subsequently, the renowned Noyori-Ikariya catalyst, RuCl, is introduced to effect a highly enantioselective transfer hydrogenation of the imine to the desired chiral morpholine.[1][2][3]

A key insight for achieving high enantioselectivity is the crucial role of hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the N-H group of the tosylated diamine ligand on the ruthenium catalyst.[2][3] This interaction helps to lock the substrate into a specific conformation during the hydride transfer step, leading to excellent stereocontrol. This mechanistic understanding has even allowed for the extension of this methodology to the synthesis of chiral piperazines.[1][2][3]

Experimental Protocol: Synthesis of a 3-Aryl-Morpholine Derivative [3]

  • Hydroamination: To a solution of the aminoalkyne substrate (1.0 equiv) in toluene (0.1 M) is added the Ti catalyst (5 mol %). The reaction mixture is heated to 110 °C for 16 hours.

  • Asymmetric Transfer Hydrogenation: The reaction is cooled to room temperature. The Ru catalyst (2 mol %) and a formic acid/triethylamine mixture (5:2 azeotrope, 5.0 equiv) are added. The mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Workflow Diagram

G cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation Aminoalkyne Aminoalkyne Substrate Ti_Catalyst Ti Catalyst (5 mol %) Toluene, 110 °C, 16h Aminoalkyne->Ti_Catalyst Cyclic_Imine Cyclic Imine Intermediate Ti_Catalyst->Cyclic_Imine Ru_Catalyst RuCl(S,S)-Ts-DPEN (2 mol %) HCOOH/NEt₃, RT, 24h Cyclic_Imine->Ru_Catalyst Chiral_Morpholine Chiral 3-Substituted Morpholine Ru_Catalyst->Chiral_Morpholine Purification Purification Chiral_Morpholine->Purification Work-up & Purification

Caption: Tandem one-pot synthesis of 3-substituted morpholines.

Performance Data

Substrate (R group)Yield (%)ee (%)
Phenyl85>95
4-MeO-Ph82>95
4-F-Ph88>95
2-Thienyl75>95
Cyclohexyl7091
n-Butyl6589
Data sourced from Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). J. Org. Chem., 81(19), 8696–8709.[3]
B. Rhodium-Catalyzed Asymmetric Hydrogenation for 2-Substituted Morpholines

The synthesis of 2-substituted chiral morpholines presents a different challenge, which has been effectively addressed by the asymmetric hydrogenation of dehydromorpholines.[4][5][6] This "after cyclization" strategy is atom-economical and highly efficient.[4][5]

Mechanism and Rationale for Catalyst Selection

This method utilizes a rhodium complex with a large bite-angle bisphosphine ligand (specifically, the SKP ligand) to achieve high enantioselectivity.[4][5] The dehydromorpholine substrate, which is an enamine, is activated by an N-acyl directing group. The geometry of the chiral ligand creates a sterically defined pocket around the rhodium center, forcing the substrate to coordinate in a specific orientation for the hydrogenation to occur, thus delivering the product with high enantiomeric excess. This approach has proven to be the first successful asymmetric hydrogenation for this class of substrates.[5]

Experimental Protocol: Synthesis of a 2-Aryl-Morpholine Derivative [4]

  • Reaction Setup: A solution of the N-Cbz-dehydromorpholine substrate (0.1 mmol) in dichloromethane (DCM, 1 mL) is placed in a vial inside a glovebox.

  • Catalyst Preparation: In a separate vial, [Rh(COD)₂]BF₄ (1 mol %) and the chiral bisphosphine ligand (1.1 mol %) are dissolved in DCM and stirred for 20 minutes.

  • Hydrogenation: The catalyst solution is added to the substrate solution. The vial is placed in an autoclave, which is then charged with hydrogen gas to 50 bar.

  • Reaction and Work-up: The reaction is stirred at 25 °C for 12 hours. The pressure is released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography.

Workflow Diagram

G cluster_0 Catalyst Activation & Reaction Dehydromorpholine Dehydromorpholine Substrate Rh_Catalyst [Rh(COD)₂]BF₄ + SKP Ligand DCM, H₂ (50 bar), 25 °C, 12h Dehydromorpholine->Rh_Catalyst Chiral_Morpholine Chiral 2-Substituted Morpholine Rh_Catalyst->Chiral_Morpholine Purification Purification Chiral_Morpholine->Purification Work-up & Purification

Caption: Rhodium-catalyzed asymmetric hydrogenation workflow.

Performance Data

Substrate (R group)Yield (%)ee (%)
Phenyl>9992
4-F-Ph>9992
4-Cl-Ph>9993
2-Naphthyl>9995
3,5-di-Me-Ph>9999
2-Thienyl>9990
Data sourced from Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Chem. Sci., 12(45), 15061–15066.[4]

II. Organocatalysis: Metal-Free and Stereoselective Constructions

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and often complementary reactivity. For morpholine synthesis, chiral Brønsted acids and cinchona alkaloid derivatives have proven particularly effective.

A. Chiral Phosphoric Acid-Catalyzed Synthesis of Morpholinones

A novel approach to C3-substituted morpholinones employs a chiral phosphoric acid (CPA) catalyst in a domino [4+2] heteroannulation followed by an aza-benzilic ester rearrangement.[7] This method provides access to the morpholinone core, a key pharmacophore, with high enantioselectivity.[7]

Mechanism and Rationale for Catalyst Selection

The reaction between an aryl/alkylglyoxal and a 2-(arylamino)ethan-1-ol is catalyzed by a chiral phosphoric acid. The CPA activates the glyoxal through hydrogen bonding, facilitating a [4+2] cycloaddition to form a cyclic α-iminium hemiacetal. This intermediate then undergoes a 1,2-aryl/alkyl shift, driven by the release of ring strain and the formation of a stable amide, to yield the final morpholinone product. The chiral environment provided by the CPA catalyst dictates the facial selectivity of the initial cycloaddition, thereby establishing the stereocenter.

Workflow Diagram

G Reactants Aryl/Alkylglyoxal + 2-(Arylamino)ethan-1-ol CPA_Catalyst Chiral Phosphoric Acid (CPA) Reactants->CPA_Catalyst Domino_Reaction Domino [4+2] Heteroannulation & 1,2-Aryl/Alkyl Shift CPA_Catalyst->Domino_Reaction Product Chiral C3-Substituted Morpholinone Domino_Reaction->Product

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Reboxetine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Intermediate Analysis in Reboxetine Synthesis

Reboxetine, a selective norepinephrine reuptake inhibitor, is a morpholine derivative used in the treatment of clinical depression.[1][2] The synthesis of such a specific stereoisomer, primarily (+)-(S,S)-Reboxetine for its superior affinity for the norepinephrine transporter, is a multi-step process involving several key chemical intermediates.[2] The purity and quality of these intermediates are paramount, as any impurities can be carried through the synthetic route, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4]

This guide provides a comparative analysis of the principal analytical techniques for the validation and routine monitoring of Reboxetine intermediates. We will move beyond mere procedural descriptions to explore the causal reasoning behind method selection, the intricacies of validation according to regulatory standards, and the synergistic power of hyphenated techniques for unambiguous structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and consistency of the API manufacturing process.

Identifying Key Reboxetine Intermediates

The synthesis of Reboxetine can proceed through various pathways, but a common thread involves the construction and modification of the morpholine ring.[5][6] Key intermediates often include protected versions of 2-(hydroxymethyl)morpholine, which serve as the backbone for subsequent additions of the phenyl and ethoxyphenoxy moieties.[2][5] For the purpose of this guide, we will focus our discussion on methods applicable to intermediates such as:

  • (S)-2-(Hydroxymethyl)morpholine: A foundational chiral building block.[2]

  • N-protected Intermediates (e.g., N-Boc or N-Nosyl): Such as 2-Hydroxymethyl-4-bocmorpholine, used to control reactivity during synthesis.[2][5]

  • Precursors to the final ether linkage: Intermediates resulting from the reaction of the morpholine core with one of the aromatic side chains.[6]

The choice of analytical technique is directly influenced by the physicochemical properties of these molecules—specifically their polarity, volatility, and chromophoric characteristics.

Core Analytical Techniques: A Comparative Overview

The backbone of pharmaceutical analysis for intermediates relies on chromatographic and spectroscopic techniques.[7][8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques, often coupled with Mass Spectrometry (MS) for definitive identification.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical intermediates due to its applicability to a broad range of non-volatile and thermally labile compounds.[9][11]

  • Causality of Choice: Reboxetine and its polar, non-volatile intermediates possess UV-absorbing aromatic rings, making them ideal candidates for Reverse-Phase HPLC (RP-HPLC) with UV detection.[12][13] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[9]

  • Expertise in Method Development: The selection of a C18 column is a logical starting point due to its hydrophobicity, which effectively retains the morpholine-based intermediates. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the best resolution between the main intermediate, its precursors, and any potential impurities.[1][12] The pH of the buffer is a critical parameter; for morpholine derivatives, a slightly acidic to neutral pH is often chosen to ensure consistent ionization and good peak shape. Detection at a wavelength around 270-280 nm is effective due to the electronic transitions within the phenyl groups.[12]

This protocol is a self-validating system designed for quantifying an N-Boc protected hydroxymethylmorpholine intermediate.

  • Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[14]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.02 M phosphate buffer (pH 7.0) and Methanol (45:55 v/v).[1][12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 277 nm.[12]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the intermediate reference standard in 100 mL of mobile phase to get a 100 µg/mL solution.

    • Sample Solution: Prepare the in-process control sample to a theoretical concentration of 20 µg/mL in the mobile phase.

  • Validation Procedure (Abbreviated):

    • Specificity: Analyze blank, standard, and sample solutions. Spike the sample with known related substances to ensure no interfering peaks at the retention time of the main analyte.

    • Linearity: Prepare a series of dilutions from the stock solution (e.g., 1-50 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.[1]

    • Accuracy: Perform recovery studies by spiking a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.

    • Precision (Repeatability): Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) should be ≤ 2.0%.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTComplies
Linearity Range 1-50 µg/mL1-50 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9999[12]
LOD (Limit of Detection) Signal-to-Noise ≥ 3:10.1 µg/mL[1]
LOQ (Limit of Quantitation) Signal-to-Noise ≥ 10:10.3 µg/mL[1]
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD%) ≤ 2.0%0.85%[12]

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2R1) cluster_App Application Dev Select Column & Mobile Phase Opt Optimize T°, Flow, Gradient Dev->Opt Initial Runs Spec Specificity Opt->Spec Finalized Method Lin Linearity & Range Acc Accuracy Prec Precision LoQ LOD / LOQ Rob Robustness Routine Routine In-Process Control Rob->Routine Validated Method Transfer

Caption: Workflow for residual solvent analysis via Headspace GC.

The Power of Hyphenation: LC-MS for Unambiguous Identification

While HPLC-UV is excellent for quantification (assay and purity), it provides limited structural information. [4]This is where Mass Spectrometry (MS) becomes indispensable. By coupling a liquid chromatograph to a mass spectrometer (LC-MS), we can obtain the molecular weight of every component eluting from the column. [10][11]

  • Trustworthiness through Confirmation: During process development, unexpected peaks may appear in the HPLC chromatogram. These could be new impurities, degradation products, or side-reaction products. LC-MS provides the molecular weight, which is the first crucial piece of evidence in identifying the unknown. [4]Further fragmentation (MS/MS) can provide structural motifs, allowing for the confident elucidation of the impurity's structure. [11]This is critical for meeting regulatory requirements for impurity identification above a certain threshold (typically >0.1%). [3]

LCMS_Workflow HPLC HPLC Separation Unknown Detection of Unknown Peak (by UV/PDA) HPLC->Unknown Divert Eluent Diverted to MS Unknown->Divert MS1 Mass Spectrometry (MS1) Determine Molecular Weight Divert->MS1 MS2 Tandem MS (MS/MS) Fragment Ion for Structure MS1->MS2 ID Structure Elucidation & Impurity Identification MS2->ID

Caption: Logical workflow for impurity identification using LC-MS.

Comparative Guide: Selecting the Right Technique

The choice of analytical technique is not arbitrary but is dictated by the specific question being asked. This table provides a comparative summary to guide the decision-making process.

Parameter HPLC-UV Headspace GC-FID LC-MS
Primary Application Assay & purity of non-volatile intermediates and API. [9]Quantification of residual volatile solvents. [3]Identification and structural elucidation of unknowns. [4][11]
Analytes Non-volatile, thermally labile, UV-absorbing compounds.Volatile, thermally stable compounds.Wide range of compounds, provides mass information.
Sensitivity Good (ng range). [1]Very Good (pg range).Excellent (pg to fg range). [15]
Specificity Relies on chromatographic resolution.Relies on chromatographic resolution.High; based on mass-to-charge ratio. [16]
Quantitative Accuracy Excellent; the gold standard for assay. [17]Excellent for volatile analytes.Good, but often used for confirmation/identification.
Structural Info Limited (UV spectrum only).None.Excellent (Molecular Weight & Fragmentation).
Complexity & Cost Moderate.Moderate.High.

Conclusion

The validation of analytical methods for Reboxetine intermediates is a foundational activity that ensures the quality, safety, and consistency of the final drug product. A multi-faceted approach is essential. HPLC serves as the robust workhorse for quantifying the primary intermediates and their related impurities. GC is indispensable for controlling volatile impurities and residual solvents, a key regulatory requirement. Finally, LC-MS provides the ultimate safety net, offering the unparalleled ability to identify and characterize unknown peaks, thereby ensuring that the impurity profile is well-understood and controlled.

By judiciously selecting, developing, and validating these analytical techniques, scientists can build a comprehensive control strategy that guarantees the integrity of the Reboxetine manufacturing process from start to finish.

References

  • Özkul, A., et al. (2007). A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. Journal of Chromatographic Science, 45(8), 527–531. Available at: [Link]

  • Özkul, A., et al. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed. Available at: [Link]

  • Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

  • Reddy, L., et al. (2010). Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction. The Journal of Organic Chemistry, 75(8), 2732–2735. Available at: [Link]

  • Turnpenny, P., et al. (2009). Sensitive quantitation of reboxetine enantiomers in rat plasma and brain, using an optimised reverse phase chiral LC-MS/MS method. PubMed. Available at: [Link]

  • International Journal of Research in Applied Science and Engineering Technology (IJRASET). (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review. IJRASET. Available at: [Link]

  • Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Aragen. Available at: [Link]

  • Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained. Pharma Knowledge Forum. Available at: [Link]

  • Métro, T.-X., et al. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of b-Amino Alcohols. Synfacts, 2008(06), 0559–0559. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Analytical Techniques in Pharmaceutical Analysis. ijpbms.com. Available at: [Link]

  • Guisado, C., et al. (2004). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 6(23), 4163–4166. Available at: [Link]

  • Unterwurzacher, I., et al. (2011). Bioanalysis of Racemic Reboxetine and Its Desethylated Metabolite in a Therapeutic Drug Monitoring Setting Using Solid Phase Extraction and HPLC. Semantic Scholar. Available at: [Link]

  • Cannazza, G., et al. (2008). Enantioseparation of the antidepressant reboxetine. ResearchGate. Available at: [Link]

  • Cháfer-Pericás, C., et al. (2011). Use of the dried blood spot sampling process coupled with fast gas chromatography and negative-ion chemical ionization tandem mass spectrometry: Application to fluoxetine, norfluoxetine, reboxetine, and paroxetine analysis. ResearchGate. Available at: [Link]

  • Kim, H., & Sharpless, K. (2005). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. ResearchGate. Available at: [Link]

  • Son, K., & Lee, J. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. Available at: [Link]

  • Wille, S., et al. (2005). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis. ResearchGate. Available at: [Link]

  • B'Hymer, C. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America. Available at: [Link]

  • Raggi, M., et al. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. PubMed. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Kumar, A., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. Available at: [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Özkul, A., et al. (2007). A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. ResearchGate. Available at: [Link]

  • Raggi, M., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. Available at: [Link]

  • Singh, A., et al. (2023). IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2024). IMPURITY PROFILING. ijcrt.org. Available at: [Link]

  • Cannazza, G., et al. (2008). Enantioseparation of the antidepressant reboxetine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.

The core principle behind the safe disposal of this compound is waste segregation and containment . This compound is a halogenated organic compound.[1][2] Due to the presence of a chlorine atom, its disposal route is fundamentally different from non-halogenated organic waste. Halogenated wastes require high-temperature incineration by specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts.[1][3] Mixing this waste stream with non-halogenated solvents can lead to significant increases in disposal costs and regulatory complexities.[2][4]

The morpholine moiety, while a common scaffold in medicinal chemistry, also presents hazards that must be respected. Morpholine and its derivatives are often corrosive, capable of causing severe skin burns and eye damage.[5][6][7] Therefore, all handling and disposal steps must be performed with appropriate personal protective equipment (PPE).

I. Immediate Safety & Spill Management

Before beginning any work, ensure you are familiar with the specific hazards outlined in the Safety Data Sheet (SDS).[7] In the event of an accidental spill, immediate and correct action is crucial.

Spill Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. Ensure proper ventilation, preferably within a chemical fume hood.[8]

  • Don PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult the SDS and glove manufacturer's guide), and safety glasses or goggles.[7]

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[7][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and any contaminated soil or surfaces into a designated, sealable, and chemically compatible container.[7][8][9] Use non-sparking tools if the compound is dissolved in a flammable solvent.[5][9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Labeling and Disposal: Securely seal the container holding the spill cleanup materials. Label it clearly as "Hazardous Waste," listing "this compound" and any other constituents.[2][8] Dispose of it through your institution's hazardous waste management program.

II. Step-by-Step Disposal Protocol for Routine Waste

This protocol outlines the standard procedure for collecting and disposing of waste containing this compound generated during routine research activities.

1. Waste Stream Identification and Segregation:

  • Principle: The U.S. Environmental Protection Agency (EPA) mandates the separation of different classes of chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Halogenated organic compounds are a distinct waste stream.[1][4]

  • Action: Designate a specific waste container exclusively for Halogenated Organic Waste .[1][8] Never mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), aqueous waste, or solid waste.[2][4]

2. Selecting the Proper Waste Container:

  • Principle: Federal and state regulations require that hazardous waste containers are in good condition, compatible with the waste they contain, and can be securely sealed to prevent leaks or vapor release.[8][10]

  • Action:

    • Use a container provided by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) or glass bottle.

    • Ensure the container has a tight-fitting screw cap.[8][10]

    • The container must be clean and dry before the first drop of waste is added.

3. Labeling the Waste Container:

  • Principle: Proper labeling is a critical safety and regulatory requirement, ensuring that all handlers are aware of the container's contents and associated hazards.

  • Action:

    • Before adding any waste, affix a "Hazardous Waste" tag, available from your EHS department.[2]

    • Clearly write the full chemical name: "this compound" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[8]

    • Maintain a running list of all constituents and their approximate percentages or volumes as they are added.[1][4]

    • Identify the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive).[2]

4. Accumulating Waste in the Laboratory:

  • Principle: Waste should be accumulated safely at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[12] Containers must be kept closed except when actively adding waste.[4][8][12]

  • Action:

    • Keep the halogenated waste container in a designated secondary containment bin within your chemical fume hood or a ventilated cabinet.[2]

    • Keep the container cap securely fastened at all times, only opening it to add waste. This minimizes vapor exposure and prevents spills.

    • Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.

5. Arranging for Final Disposal:

  • Principle: The ultimate fate of hazardous waste is managed by licensed Treatment, Storage, and Disposal Facilities (TSDFs) in compliance with strict EPA regulations.[13][14] Your institution's EHS department coordinates this "cradle-to-grave" process.[13]

  • Action:

    • Once the waste container is full or your experiment is complete, submit a chemical waste pickup request to your institution's EHS or hazardous waste management office.

    • Ensure the waste tag is complete and accurate before the scheduled pickup.

Visualizing the Disposal Workflow

To clarify the decision-making process for proper waste handling, the following workflow diagram illustrates the key steps from generation to disposal.

G cluster_0 At the Bench: Waste Generation cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal Generate Generate Waste Containing This compound IsHalogenated Is the primary component halogenated? Generate->IsHalogenated HalogenatedWaste Collect in dedicated, labeled HALOGENATED ORGANIC WASTE container. IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in NON-HALOGENATED ORGANIC WASTE container. IsHalogenated->NonHalogenatedWaste No Store Store container closed in secondary containment in a Satellite Accumulation Area. HalogenatedWaste->Store RequestPickup Container Full? Request EHS Pickup. Store->RequestPickup RequestPickup->Store No Disposal Transfer to Licensed Hazardous Waste Facility (TSDF) for Incineration. RequestPickup->Disposal Yes

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Summary of Handling and Disposal Parameters

The following table summarizes the critical parameters for the safe handling and disposal of this compound.

ParameterGuidelineRationale & Reference
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains chlorine, classifying it as a halogenated organic compound.[1][2]
Primary PPE Chemical Splash Goggles, Lab Coat, Chemical-Resistant GlovesThe compound is corrosive and can cause severe burns and eye damage.[5][7]
Waste Container Tightly-sealed, compatible container (e.g., HDPE, glass)Prevents leaks and release of vapors, as required by EPA regulations.[8][10]
Waste Segregation MUST be kept separate from non-halogenated organic wasteHalogenated waste requires specific incineration treatment and is more costly to dispose of.[2][4]
Spill Cleanup Use inert absorbent material (e.g., vermiculite, sand)Avoids reaction with cleanup materials and safely contains the spill.[7][9]
Final Disposal Method High-Temperature Incineration via a licensed TSDFEnsures complete destruction of halogenated compounds, preventing environmental release.[1][3]

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of personal or environmental health.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2024, March 25). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management?
  • TCI Chemicals. (2024, February 4). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 4-Benzyl-2-(chloromethyl)morpholine.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for the handling and disposal of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine (CAS No: 186293-54-9). The recommendations herein are synthesized from available safety data and an analysis of the compound's chemical structure, designed to empower researchers with the knowledge to operate safely. Our core mission is to build a foundation of trust by providing value and expertise that extends beyond the product itself.

Hazard Analysis: A Structurally-Informed Risk Assessment

Understanding the "why" behind safety protocols is critical. The hazards of this compound are best understood by deconstructing its molecular structure into its two primary functional components: the morpholine core and the chloromethyl group.

  • Morpholine Moiety : The morpholine ring is a well-characterized heterocyclic amine. Morpholine itself is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] Its corrosive nature necessitates robust protection against skin and eye contact.

  • Chloromethyl Group (-CH₂Cl) : This functional group is a potent alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. In a biological context, this reactivity can lead to the alkylation of DNA, which is a known mechanism of carcinogenesis. Compounds like chloromethyl methyl ether are classified as known human carcinogens.[5] Therefore, due to the presence of this structural alert, This compound must be handled as a suspected carcinogen , applying the precautionary principle to minimize all routes of exposure.

The combined hazard profile, as indicated by supplier safety data, includes H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), with the signal word "Danger".[6] This profile underscores the acute corrosive and toxic risks, while the underlying chemistry points to a significant long-term health hazard.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. It should only be used after engineering and administrative controls have been implemented to reduce hazards to the lowest practicable level.

  • Engineering Controls : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7] An eyewash station and safety shower must be immediately accessible.[7]

  • Administrative Controls : Develop a Standard Operating Procedure (SOP) for all work involving this compound. Restrict access to authorized personnel only and clearly demarcate the work area with warning signs.[8]

Personal Protective Equipment (PPE) Specification

The following table outlines the minimum required PPE for handling this compound. Selections are based on the compound's high risk of corrosivity, toxicity, and suspected carcinogenicity.

Protection Area Required PPE Rationale and Causality
Eye & Face Chemical splash goggles conforming to ANSI Z87.1 AND a full-face shield.The compound causes severe eye damage and burns.[6][9] Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face.
Hands Double Gloving: - Inner Glove: Nitrile.- Outer Glove: Neoprene or Butyl rubber.The morpholine base is toxic in contact with skin.[1][10] Double gloving provides redundant protection. Nitrile offers good splash resistance, while neoprene or butyl rubber provides superior protection against corrosive and reactive chemicals. Gloves must be inspected before use and changed immediately upon contamination.[9][10]
Body Chemical-resistant lab coat AND a chemically resistant apron or coveralls.Standard cotton lab coats are insufficient. A chemical-resistant material is required to prevent penetration from splashes of this corrosive liquid.[9][11] All skin should be covered.
Respiratory For routine use in a fume hood: No respiratory protection is required beyond the engineering control.For spill cleanup or failure of engineering controls: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required.Inhalation of morpholine derivatives can be toxic and cause respiratory tract irritation.[1][5] A full-face respirator provides a higher protection factor and protects the eyes simultaneously in high-risk scenarios.[9]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Procedural Guidance: Safe Handling Workflows

Adherence to strict, step-by-step procedures is non-negotiable for minimizing exposure risk.

Safe Handling and Disposal Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Operation cluster_exit Exit Procedure A 1. Risk Assessment (Review SDS & SOP) B 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) A->B C 3. Don Required PPE (Double Glove, Face Shield, etc.) B->C D 4. Perform Operation (Weighing, Synthesis, etc.) C->D E 5. Decontaminate Work Area & Equipment D->E F 6. Segregate Waste (Halogenated Liquid, Contaminated Solids) E->F G 7. Doff PPE Correctly (Outer Gloves First) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

Protocol 1: PPE Donning Sequence
  • Feet: Put on chemical-resistant, closed-toe shoes.

  • Body: Don chemical-resistant apron or coveralls over clothing, followed by a lab coat.

  • Hands (Inner): Put on the first pair of gloves (nitrile).

  • Eye/Face: Put on chemical splash goggles, followed by the full-face shield.

  • Hands (Outer): Put on the second, outer pair of gloves (neoprene/butyl), ensuring the cuffs go over the sleeves of the lab coat.

Protocol 2: PPE Doffing Sequence (Critical to Avoid Contamination)
  • Outer Gloves: Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the exterior surface with your bare hand. Dispose of them in the designated solid waste container.

  • Body (Outer): Remove the chemical apron or coveralls.

  • Face/Eyes: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Body (Inner): Remove the lab coat.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[10]

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately go to the safety shower.[12] While rinsing for at least 15-30 minutes, remove all contaminated clothing.[1][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15-30 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[2][12]

Spill Response
  • Evacuate all non-essential personnel from the area.[10]

  • If safe to do so, eliminate all ignition sources.[4]

  • Wearing the full PPE ensemble described for emergencies (including a full-face respirator), contain the spill using an inert absorbent material like vermiculite or sand.[1][14] Do not use combustible materials.

  • Use non-sparking tools to collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[12][15]

  • Decontaminate the spill area thoroughly.

Waste Disposal
  • Chemical Waste: All waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) must be treated as hazardous waste and disposed of in a sealed, labeled container. Do not place it in regular trash.[13]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[10] Do not empty into drains.[13]

This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

  • Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]

  • Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Alfa Aesar. (2024, March 7). (Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • PubChem - NIH. Chloromethyl chloroformate. [Link]

  • Chemos GmbH&Co.KG. Safety data sheet: morpholine. [Link]

  • CP Lab Safety. This compound, min 95%, 1 gram. [Link]

  • North Metal and Chemical Company. Morpholine Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet: Morpholine. [Link]

Sources

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